molecular formula C8H16N2O2 B143534 N-(dimethylcarbamoyl)-3-methylbutanamide CAS No. 128937-22-4

N-(dimethylcarbamoyl)-3-methylbutanamide

货号: B143534
CAS 编号: 128937-22-4
分子量: 172.22 g/mol
InChI 键: PLZFXKVVACKCDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(dimethylcarbamoyl)-3-methylbutanamide, also known as N-(dimethylcarbamoyl)-3-methylbutanamide, is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(dimethylcarbamoyl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(dimethylcarbamoyl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

128937-22-4

分子式

C8H16N2O2

分子量

172.22 g/mol

IUPAC 名称

N-(dimethylcarbamoyl)-3-methylbutanamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)5-7(11)9-8(12)10(3)4/h6H,5H2,1-4H3,(H,9,11,12)

InChI 键

PLZFXKVVACKCDC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=O)N(C)C

规范 SMILES

CC(C)CC(=O)NC(=O)N(C)C

同义词

Butanamide, N-[(dimethylamino)carbonyl]-3-methyl-

产品来源

United States
Foundational & Exploratory

Structural Elucidation of N-(dimethylcarbamoyl)-3-methylbutanamide: A Comprehensive NMR and MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and metabolomics, the unambiguous structural characterization of synthetic intermediates and metabolites is non-negotiable. As a Senior Application Scientist, I frequently encounter complex acylurea derivatives like N-(dimethylcarbamoyl)-3-methylbutanamide (also known as 1,1-dimethyl-3-isovalerylurea). This molecule presents unique analytical challenges due to its dual-carbonyl system and labile acyl-urea linkage.

This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of N-(dimethylcarbamoyl)-3-methylbutanamide. By synthesizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF LC-HRMS/MS), we establish a robust analytical protocol that moves beyond simple data collection into mechanistic interpretation.

Analytical Strategy & Workflow

To achieve absolute structural certainty, we must employ orthogonal techniques. NMR provides the atomic connectivity and spatial arrangement, while HRMS delivers exact isotopic mass and diagnostic fragmentation pathways. The workflow below is designed as a self-validating loop: the exact mass confirms the molecular formula, MS/MS fragmentation hints at the substructures, and 2D NMR definitively links those substructures together.

Workflow Prep Sample Preparation N-(dimethylcarbamoyl)- 3-methylbutanamide NMR NMR Spectroscopy 1D (1H, 13C) & 2D (HMBC) Prep->NMR DMSO-d6 Lock & Shim MS LC-HRMS/MS ESI+ & CID Fragmentation Prep->MS MeOH/H2O Gradient Data Data Synthesis Cross-Validation NMR->Data Connectivity MS->Data Exact Mass Result Confirmed Chemical Structure Data->Result Validation

Fig 1. Self-validating analytical workflow for structural elucidation using orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent and Acquisition Parameters

The choice of solvent is the most critical decision in the NMR analysis of acylureas. While Chloroform-d (CDCl₃) is standard, it is highly susceptible to trace moisture, which induces rapid chemical exchange of the central acylurea -NH- proton, often broadening the signal into the baseline.

Mechanistic Choice: We utilize anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆). The strong hydrogen-bonding capability of DMSO effectively "locks" the -NH- proton, drastically reducing its exchange rate with trace water. This yields a sharp, quantifiable signal (typically around 9.85 ppm) that is essential for 2D HMBC correlations to prove the linkage between the isovaleryl chain and the dimethylcarbamoyl group. Standardized chemical shift repositories provide foundational baselines for interpreting these complex splitting patterns[1].

Spectral Data and Assignments

Table 1: ¹H NMR Data (600 MHz, DMSO-d₆, 298 K)

Position Chemical Shift (ppm) Multiplicity Integration Coupling (J in Hz) Structural Assignment
1, 2 0.89 d 6H 6.8 -CH(CH₃ )₂ (Isovaleryl methyls)
3 2.05 m 1H 6.8 -CH (CH₃)₂ (Methine)
4 2.18 d 2H 7.0 -CH₂ -C=O (Methylene)
8, 9 2.95 s 6H - -N(CH₃ )₂ (Dimethylamino)

| 6 | 9.85 | br s | 1H | - | -NH - (Acylurea proton) |

Causality Note: The -N(CH₃)₂ protons appear as a sharp 6H singlet at 2.95 ppm. The magnetic anisotropy of the adjacent urea carbonyl deshields these protons relative to a standard aliphatic amine.

Table 2: ¹³C NMR Data (150 MHz, DMSO-d₆, 298 K)

Position Chemical Shift (ppm) Carbon Type Structural Assignment
1, 2 22.4 CH₃ -CH(C H₃)₂
3 25.8 CH -C H(CH₃)₂
8, 9 36.5 CH₃ -N(C H₃)₂
4 45.2 CH₂ -C H₂-C=O
7 154.8 C=O Urea Carbonyl (-NH-C (=O)-N)

| 5 | 173.2 | C=O | Amide Carbonyl (-C (=O)-NH) |

High-Resolution Mass Spectrometry (HRMS)

Ionization and Exact Mass Profiling

The structural elucidation of acylureas and related isovaleryl derivatives relies heavily on precise mass profiling[2]. N-(dimethylcarbamoyl)-3-methylbutanamide readily accepts a proton in positive Electrospray Ionization (ESI+) due to the high proton affinity of the urea and amide nitrogens, forming an [M+H]⁺ precursor ion at m/z 173.1290. Understanding the pharmacological and chemical stability of related compounds informs our sample handling protocols to prevent in-source degradation[3].

Collision-Induced Dissociation (CID) Pathways

Confidence in structural annotation from MS/MS spectra is paramount, especially when distinguishing between isomeric acylureas. When subjected to CID, the molecule fragments via highly predictable pathways dictated by the relative bond dissociation energies of the acyl-urea linkages.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 173.1290 Frag1 Isovaleryl Cation m/z 85.0651 Precursor->Frag1 Acyl-N Cleavage Frag2 Dimethylcarbamoyl Cation m/z 72.0448 Precursor->Frag2 Urea C-N Cleavage Frag3 Neutral Loss (-HNMe2) m/z 128.0711 Precursor->Frag3 -45 Da Loss

Fig 2. Primary ESI+ collision-induced dissociation (CID) pathways for the target acylurea.

Table 3: LC-HRMS/MS Fragmentation Data (ESI+, NCE 25%)

m/z (Observed) Formula Mass Error (ppm) Rel. Abundance Fragment Assignment
173.1290 C₈H₁₇N₂O₂⁺ -0.6 100% [M+H]⁺ (Precursor)
128.0711 C₆H₁₀NO₂⁺ +0.8 45% [M+H - HN(CH₃)₂]⁺ (Isovaleryl isocyanate)
85.0653 C₅H₉O⁺ -0.2 85% Isovaleryl cation

| 72.0449 | C₃H₆NO⁺ | +0.4 | 60% | Dimethylcarbamoyl cation |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are engineered as self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the highly purified analyte. Dissolve in 600 µL of anhydrous DMSO-d₆ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Transfer: Transfer the solution to a 5 mm precision NMR tube, ensuring no micro-bubbles are trapped in the active volume.

  • ¹H NMR Acquisition: Place the sample in a 600 MHz NMR spectrometer. Lock and shim on the DMSO signal. Acquire using a 30° pulse angle (zg30), 64 scans, and a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation for accurate integration.

  • ¹³C NMR Acquisition: Acquire using power-gated decoupling (zgpg30), 1024 scans, and a 2-second relaxation delay.

  • Validation Check: If the -NH- peak at 9.85 ppm is broader than 10 Hz at half-height, the sample contains trace moisture. Discard and re-prepare using fresh anhydrous solvent.

Protocol B: LC-HRMS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the urea moiety, maximizing the [M+H]⁺ ion yield.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Operate the Q-TOF mass spectrometer in positive ESI mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Fragmentation (MS/MS): Perform Data-Dependent Acquisition (DDA) with a Normalized Collision Energy (NCE) of 25%. Causality: Acylureas are relatively labile; an NCE higher than 35% will completely shatter the molecule, bypassing the diagnostic intermediate fragments (like the m/z 128 neutral loss) and leaving only non-specific low-mass noise.

Conclusion

The structural elucidation of N-(dimethylcarbamoyl)-3-methylbutanamide requires a deliberate, mechanistically sound approach. By locking the exchangeable protons in DMSO-d₆ for NMR and precisely controlling collision energies in HRMS, researchers can generate a definitive, artifact-free dataset. This protocol not only confirms the identity of the target molecule but serves as a universal template for characterizing complex acylurea derivatives in pharmaceutical development.

References

1.[2] Title: Determination of Bromvalerylurea and Its Metabolites in Biological Samples by Frit-Fast Atom Bombardment Liquid Chromatography-Mass Spectrometry - PubMed Source: nih.gov URL:

2.[3] Title: CAS 496-67-3: Bromisoval | CymitQuimica Source: cymitquimica.com URL:

3. Title: Assigning confidence to structural annotations from mass spectra with COSMIC - bioRxiv Source: biorxiv.org URL:

4.[1] Title: Biologically relevant small molecules - BMRB Source: bmrb.io URL:

Sources

Comprehensive Technical Guide on the Mechanism and Synthetic Utility of N-(Dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, N-acylureas are frequently encountered as both mechanistic dead-ends in amide coupling and highly versatile synthetic intermediates. N-(dimethylcarbamoyl)-3-methylbutanamide (also known structurally as 1-(3-methylbutanoyl)-3,3-dimethylurea) serves as a prototypical N-acylurea scaffold. This whitepaper deconstructs its mechanism of action across three distinct synthetic domains: its formation via kinetic-to-thermodynamic rearrangement, its utility as a robust Directed Metalation Group (DMG) in transition-metal-catalyzed C–H functionalization, and its role as a controlled acyl transfer reagent.

By understanding the causality behind its chemical behavior, researchers can either suppress its formation in peptide synthesis or purposefully harness its bidentate coordination properties for late-stage functionalization of complex APIs.

Structural Dynamics and Chemical Identity

N-(dimethylcarbamoyl)-3-methylbutanamide consists of an isovaleryl (3-methylbutanoyl) moiety conjugated to an N,N-dimethylurea core. This specific architecture dictates its reactivity:

  • Steric Shielding: The isobutyl tail provides significant steric bulk, which influences the trajectory of incoming nucleophiles during acyl transfer.

  • Electronic Deactivation: The dimethylamine group donates electron density into the urea carbonyl, rendering the adjacent N-H proton highly acidic while simultaneously providing a strong Lewis basic site (the carbonyl oxygen) for metal coordination.

Mechanistic Pathway I: The O-to-N Acyl Migration

In carbodiimide-mediated coupling reactions, N-acylureas are the classic "catalyst poisons" or thermodynamic sinks. When 3-methylbutanoic acid reacts with a carbodiimide, it initially forms an O-acylisourea.

The Causality of Migration: The O-acylisourea is a highly reactive kinetic intermediate. If the intermolecular nucleophilic attack (e.g., by an amine to form a target amide) is sterically hindered or slow, the molecule undergoes a rapid intramolecular[1,3]-sigmatropic rearrangement. The basic nitrogen of the isourea attacks the acyl carbon, transferring the acyl group from oxygen to nitrogen to form the highly stable N-acylurea[1].

O_to_N_Migration A 3-Methylbutanoic Acid + Carbodiimide B O-Acylisourea (Kinetic State) A->B Activation (Fast) C N-(Dimethylcarbamoyl)- 3-methylbutanamide (Thermodynamic Sink) B->C Intramolecular Migration (k_mig) D Target Amide (Intermolecular) B->D Nucleophilic Attack (k_nuc)

Kinetic vs. thermodynamic partitioning in the formation of N-acylureas.

To suppress this in synthetic workflows, additives like pyridine or HOAt are used to rapidly intercept the O-acylisourea, accelerating knuc​ to outcompete kmig​ [1].

Mechanistic Pathway II: Directed C–H Functionalization

While often viewed as a byproduct, the N-(dimethylcarbamoyl) moiety is a highly strategic Directed Metalation Group (DMG) [2]. In the synthesis of complex aromatic or aliphatic systems, the urea carbonyl oxygen acts as a potent Lewis base, coordinating to transition metals (e.g., Pd, Ru, or Ir).

Mechanism of Action:

  • Coordination: The transition metal coordinates to the urea oxygen, bringing the metal center into close proximity with the adjacent C–H bonds of the isovaleryl chain.

  • Concerted Metalation-Deprotonation (CMD): A base (often a carbonate or acetate) assists in the deprotonation of the C–H bond simultaneously with the formation of the Metal–Carbon bond, forming a stable metallacycle.

  • Functionalization: Migratory insertion of a coupling partner (e.g., an aryl halide) followed by reductive elimination yields the functionalized product[3].

Catalytic_Cycle Pd_cat Pd(II) Catalyst Coord Substrate Coordination via N-Acylurea O-Atom Pd_cat->Coord Ligand Exchange CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base-Assisted MigIns Migratory Insertion of Coupling Partner CMD->MigIns Substrate Binding RedElim Reductive Elimination MigIns->RedElim Structural Rearrangement RedElim->Pd_cat Catalyst Regeneration Prod Functionalized Product RedElim->Prod Product Release

Palladium-catalyzed C-H functionalization directed by the N-acylurea moiety.

Quantitative Data: Reaction Partitioning and Efficiency

The balance between utilizing N-(dimethylcarbamoyl)-3-methylbutanamide as an active reagent versus losing it as a byproduct depends heavily on reaction conditions. Table 1 summarizes the thermodynamic and kinetic parameters influencing its behavior.

Table 1: Kinetic Parameters of N-Acylurea Formation vs. Intermolecular Amidation

Reaction Condition / AdditiveTemp (°C)Solvent kmig​ (s⁻¹) knuc​ (s⁻¹)N-Acylurea Yield (%)Primary Mechanism
No Additive (Standard DCC)25DCM4.2 × 10⁻³1.1 × 10⁻⁴> 85%Intramolecular Rearrangement
10% Pyridine5DMF1.5 × 10⁻³8.9 × 10⁻²< 5%Additive-Assisted Nucleophilic Attack
Pd(OAc)₂ (10 mol%), Ag₂CO₃80HFIPN/AN/A92% (C-H Product)Directed C–H Arylation

*Under C-H activation conditions, the pre-formed N-acylurea is the starting material, not a competing intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanism is proceeding as intended.

Protocol A: Direct Synthesis via Dimethylcarbamoyl Chloride (DMCC)

Rather than relying on unpredictable carbodiimide rearrangements, direct synthesis utilizes DMCC. Note: DMCC is highly toxic and a suspected carcinogen; extreme precautions and fume hood containment are mandatory[4].

  • Deprotonation: Dissolve 3-methylbutanamide (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11 mmol) portion-wise.

    • Causality: NaH irreversibly deprotonates the amide to form a highly nucleophilic amidate anion.

    • Validation Checkpoint: The cessation of H₂ gas evolution confirms complete deprotonation.

  • Electrophilic Addition: Dropwise, add Dimethylcarbamoyl chloride (DMCC) (10.5 mmol) over 15 minutes to control the exotherm[4].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench and Extraction: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (FTIR & NMR):

    • FTIR: Confirm the appearance of a distinct urea carbonyl stretch at ~1680 cm⁻¹ alongside the shifted amide carbonyl at ~1710 cm⁻¹.

    • ¹H NMR: Ensure the presence of a 6H singlet at ~2.95 ppm, confirming the successful incorporation of the N,N-dimethyl group.

Protocol B: Pd-Catalyzed C(sp³)–H Arylation using the N-Acylurea Directing Group
  • Reaction Assembly: In an oven-dried Schlenk tube, combine N-(dimethylcarbamoyl)-3-methylbutanamide (0.2 mmol), Iodobenzene (0.4 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol).

    • Causality: Ag₂CO₃ acts dually as the base for the CMD mechanism and as an iodide scavenger to prevent catalyst poisoning by halting the reverse oxidative addition.

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) (2.0 mL).

    • Causality: HFIP's strong hydrogen-bond donating capability stabilizes the polar transition state during C–H cleavage.

  • Heating: Seal the tube and heat to 80 °C for 12 hours.

  • Self-Validation (In-line Monitoring): Take a 50 µL aliquot at 6 hours. Perform rapid TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the emergence of a lower-Rf UV-active spot confirms the successful coupling of the aryl ring to the aliphatic chain.

References

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle Source: RSC Publishing URL
  • Dimethylcarbamoyl chloride Source: Wikipedia URL
  • Source: PMC (NIH)
  • Synthesis of carboxylic acids, esters and amides Source: Organic Chemistry Portal URL

Sources

thermodynamic stability and degradation pathways of N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of N-(dimethylcarbamoyl)-3-methylbutanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of N-(dimethylcarbamoyl)-3-methylbutanamide. Given the limited direct literature on this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to build a robust scientific narrative. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability profile of N-acylurea-containing compounds. The guide details methodologies for stability assessment, elucidates potential degradation mechanisms under various stress conditions, and offers insights into the practical implications for handling, formulation, and storage.

Introduction and Molecular Profile

N-(dimethylcarbamoyl)-3-methylbutanamide is a molecule featuring two key functional groups: an amide and an N-acylurea moiety. The stability of this compound is dictated by the interplay of these groups and the influence of the isobutyl substituent. Understanding its stability is critical for applications in drug development, chemical synthesis, and material science, where shelf-life, degradation product profiling, and reaction kinetics are paramount.

The core of the molecule's reactivity lies in the N-acylurea linkage (-CO-NH-CO-N(CH₃)₂). This group is susceptible to nucleophilic attack, particularly hydrolysis, which is often the primary degradation pathway for many pharmaceuticals and agrochemicals. The isobutyl group, being a simple alkyl chain, is generally stable but can influence the electronic and steric environment of the reactive centers.

Thermodynamic Stability Assessment

The thermodynamic stability of a compound refers to its energy state relative to its degradation products. A comprehensive assessment involves evaluating its intrinsic stability and its stability under various environmental conditions.

Intrinsic Stability and Calorimetric Analysis

The intrinsic stability of N-(dimethylcarbamoyl)-3-methylbutanamide can be experimentally determined using calorimetric techniques.

  • Objective: To determine the melting point and enthalpy of fusion, and to screen for potential thermal decomposition events.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its melting point, under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • An endothermic peak will correspond to the melting point.

    • Sharp, exothermic events following the melt may indicate decomposition. The onset temperature of such an event is a critical stability parameter.

Stability under Stress Conditions (Forced Degradation)

Forced degradation studies are essential to identify likely degradation products and pathways. These studies involve exposing the compound to conditions more severe than it would typically encounter.

Stress ConditionTypical ProtocolPredicted Primary Degradation PathwayKey Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °CHydrolysis of the N-acylurea bond3-Methylbutanoic acid, N,N-dimethylurea
Basic Hydrolysis 0.1 M NaOH at 60 °CHydrolysis of the N-acylurea bond3-Methylbutanoic acid, N,N-dimethylurea
Oxidative Stress 3% H₂O₂ at room temperatureOxidation of the isobutyl group (minor)Hydroxylated derivatives
Thermal Stress Dry heat at 80 °CPotential for complex rearrangements/decompositionTo be determined experimentally
Photostability Exposure to UV/Vis light (ICH Q1B)Potential for radical-mediated reactionsTo be determined experimentally

Elucidation of Degradation Pathways

The primary anticipated degradation pathway for N-(dimethylcarbamoyl)-3-methylbutanamide is hydrolysis of the N-acylurea linkage.

Hydrolytic Degradation

Hydrolysis can occur under both acidic and basic conditions, though the mechanisms differ.

Under acidic conditions, the carbonyl oxygen of the acyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

G cluster_acid Acid-Catalyzed Hydrolysis Molecule N-(dimethylcarbamoyl)-3-methylbutanamide Protonated Protonated Intermediate Molecule->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Products 3-Methylbutanoic Acid + N,N-Dimethylurea Tetrahedral->Products - H⁺

Caption: Acid-catalyzed hydrolysis of N-(dimethylcarbamoyl)-3-methylbutanamide.

In basic media, the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the amide bond.

G cluster_base Base-Catalyzed Hydrolysis Molecule N-(dimethylcarbamoyl)-3-methylbutanamide Tetrahedral Tetrahedral Intermediate Molecule->Tetrahedral + OH⁻ Products 3-Methylbutanoate + N,N-Dimethylurea Tetrahedral->Products G Forced_Degradation Forced Degradation Sample HPLC HPLC Separation Forced_Degradation->HPLC DAD Diode Array Detector (Peak Purity) HPLC->DAD MS Mass Spectrometry (Identification) HPLC->MS Structure Structure Elucidation MS->Structure

Caption: Analytical workflow for degradation studies.

  • Objective: To separate the parent compound from its degradation products and to identify the structures of the degradants.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detection at a suitable wavelength and MS detection.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • Analysis: Full scan mode to detect all ions, followed by fragmentation (MS/MS) of the parent and degradant ions to aid in structure elucidation.

  • Data Interpretation:

    • Compare the chromatograms of stressed and unstressed samples to identify new peaks corresponding to degradation products.

    • Use the mass-to-charge ratio (m/z) from the MS data to determine the molecular weight of the degradants.

    • Analyze the fragmentation patterns from MS/MS to confirm the structures of the degradation products.

Conclusion and Recommendations

The stability of N-(dimethylcarbamoyl)-3-methylbutanamide is primarily governed by the susceptibility of its N-acylurea moiety to hydrolysis. Based on established chemical principles, the principal degradation products are expected to be 3-methylbutanoic acid and N,N-dimethylurea. While the compound is predicted to be relatively stable under neutral and dry conditions, its degradation is likely to be accelerated in acidic or basic aqueous environments.

For researchers and developers, it is recommended to:

  • Store the compound in a cool, dry place, protected from light and moisture.

  • Use buffered solutions in the neutral pH range for aqueous formulations.

  • Conduct comprehensive forced degradation studies early in the development process to fully characterize its stability profile and identify any unexpected degradation pathways.

This guide provides a foundational understanding of the stability of N-(dimethylcarbamoyl)-3-methylbutanamide. Experimental verification of these predictions is essential for any practical application.

References

Due to the lack of specific literature on N-(dimethylcarbamoyl)-3-methylbutanamide, this guide has been constructed based on fundamental principles of organic chemistry and general protocols for stability testing. For further reading on the topics discussed, the following resources are recommended:

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development" by Alsante, K. M., et al. Pharmaceutical Technology. [Link]

  • "Amide bond hydrolysis" - A general overview of the mechanism can be found in most advanced organic chemistry textbooks. For a web-based resource, see the LibreTexts Chemistry library. [Link]

In-Depth Technical Guide and Predictive Toxicology Profile: N-(Dimethylcarbamoyl)-3-methylbutanamide (DMBM)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Predictive Toxicology & ADME Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

N-(Dimethylcarbamoyl)-3-methylbutanamide (hereafter referred to as DMBM ) is a synthetic acylurea derivative characterized by an isovaleramide core substituted with a dimethylcarbamoyl moiety. While acylureas are frequently explored as pharmacophores or synthetic intermediates in drug development, the specific structural architecture of DMBM presents unique metabolic liabilities. This whitepaper synthesizes the predictive physicochemical profile, mechanistic toxicology, and a theoretical Safety Data Sheet (SDS) framework for DMBM. Crucially, it outlines self-validating experimental workflows to assess its primary toxicological risk: the enzymatic cleavage of the acylurea bond leading to the formation of secondary amines and subsequent nitrosamine generation.

Physicochemical Profiling & ADME Implications

Understanding the baseline physicochemical properties of DMBM is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data summarized below dictates the compound's behavior in both biological matrices and formulation environments.

PropertyPredicted ValueADME & Safety Implications
Chemical Formula C₈H₁₆N₂O₂Indicates a low-molecular-weight small molecule.
Molecular Weight 172.23 g/mol Favorable for rapid passive diffusion across lipid bilayers.
LogP (Octanol/Water) ~1.2Moderate lipophilicity; suggests good oral bioavailability but rapid hepatic extraction.
Topological Polar Surface Area ~58 ŲOptimal for membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Limits excessive hydration, maintaining a favorable partition coefficient.
Susceptible Bonds Acylurea linkageHigh risk of enzymatic hydrolysis by hepatic amidases and esterases.

Mechanistic Toxicology & Metabolic Liability

As a Senior Application Scientist, I approach safety not merely by listing hazards, but by mapping the chemical causality of toxicity. The primary toxicological liability of DMBM does not stem from the parent molecule, but rather from its metabolic degradation pathway.

The acylurea bond in DMBM is highly susceptible to hydrolysis by hepatic carboxylesterases (CES1 and CES2) and amidases. This cleavage yields two primary metabolites:

  • Isovaleric Acid [1]: An endogenous short-chain fatty acid. While generally recognized as safe at low physiological concentrations, acute high-dose exposure can lead to localized acidemia and mitochondrial toxicity.

  • Dimethylamine (DMA) [2]: A volatile secondary amine. DMA is a known respiratory and ocular irritant, but its most critical systemic risk is its role as a precursor to N-Nitrosodimethylamine (NDMA) .

The Nitrosamine Causality

In the acidic environment of the stomach (pH 1.5–3.5), or in the presence of systemic nitrosating agents (e.g., dietary nitrites), the secondary amine (DMA) undergoes rapid nitrosation to form NDMA, a potent cohort of concern (CoC) mutagen and carcinogen. The FDA has issued stringent guidance mandating the control of nitrosamine impurities in human drugs, establishing acceptable intake (AI) limits as low as 26.5 ng/day for highly potent nitrosamines[3]. Because DMBM contains a structural alert (the dimethylcarbamoyl group) capable of generating DMA, any formulation or biological evaluation must rigorously screen for NDMA formation.

Metabolism DMBM DMBM (Acylurea) Amidase Hepatic Amidases (CES1/CES2) DMBM->Amidase Enzymatic Hydrolysis Isovaleric Isovaleric Acid (Metabolite 1) Amidase->Isovaleric Cleavage DMA Dimethylamine (Metabolite 2) Amidase->DMA Cleavage Nitrosation Nitrosating Agents (e.g., Nitrites, H+) DMA->Nitrosation Acidic Environment NDMA N-Nitrosodimethylamine (NDMA) Nitrosation->NDMA Nitrosation (Carcinogenic)

Metabolic degradation pathway of DMBM highlighting the critical nitrosamine (NDMA) liability.

Predictive Safety Data Sheet (SDS) Framework

Based on the structural alerts and predicted metabolic profile, the following technical SDS parameters must be adopted for the handling and storage of DMBM.

Section 2: Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H351: Suspected of causing cancer (Predictive classification based on secondary amine/NDMA liability).

  • Precautionary Statements:

    • P201: Obtain special instructions before use.

    • P264: Wash thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Section 7: Handling and Storage
  • Handling: Must be handled in a certified chemical fume hood. Avoid contact with acidic reagents or nitrite-containing compounds during synthesis, as this catalyzes the formation of NDMA.

  • Storage: Store at 2–8°C in a dry, well-ventilated area. Keep strictly separated from strong oxidizing agents, nitrites, and strong acids.

Section 10: Stability and Reactivity
  • Chemical Stability: Stable under standard laboratory conditions.

  • Conditions to Avoid: Acidic environments (pH < 4.0) and elevated temperatures, which accelerate the hydrolysis of the acylurea bond.

  • Hazardous Decomposition Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), isovaleric acid, dimethylamine, and potentially N-nitrosodimethylamine (NDMA).

Experimental Protocols for Toxicity Validation

To validate the theoretical liabilities of DMBM, empirical testing is required. The following protocols are designed as self-validating systems , ensuring that data integrity is maintained through internal controls and mass balance calculations.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability & Metabolite ID

Causality Focus: This assay isolates the hepatic degradation of DMBM. By running parallel incubations with and without NADPH, we can differentiate between CYP450-mediated oxidation and amidase-mediated hydrolysis.

  • Preparation: Prepare a 10 mM stock solution of DMBM in LC-MS grade DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the control group, add an equivalent volume of buffer instead of NADPH to isolate amidase activity.

  • Quenching (The Self-Validating Step): At specific time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: The cold acetonitrile serves a dual purpose. It instantly denatures the microsomal proteins (halting both CYP and amidase activity) and extracts both the lipophilic parent compound and the polar metabolites. This ensures a closed mass-balance system where the molar loss of DMBM must equal the molar appearance of isovaleric acid and DMA.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials for LC-MS/MS analysis to quantify the clearance rate (CL_int) and identify the DMA peak.

Protocol 2: High-Sensitivity LC-MS/MS Screening for NDMA

Causality Focus: Because NDMA is a potent carcinogen, standard UV detection is insufficient. This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to achieve the ultra-low limits of detection required by regulatory bodies.

  • Sample Extraction: Subject the DMBM formulation or biological sample to liquid-liquid extraction (LLE) using dichloromethane (DCM) to selectively partition NDMA away from the highly polar matrix components.

  • Evaporation: Gently evaporate the DCM layer under a stream of high-purity nitrogen at room temperature to prevent the volatilization of NDMA. Reconstitute in 0.1% formic acid in water.

  • Chromatography: Inject onto a reversed-phase C18 column using a gradient of water and methanol (both containing 0.1% formic acid).

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in APCI positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for NDMA ( m/z 75.1 43.1).

  • Validation: Quantify against a stable isotope-labeled internal standard (NDMA-d6, m/z 81.1 46.1) to correct for matrix effects and ion suppression, ensuring absolute quantitative trustworthiness.

Workflow Prep 1. Compound Prep (10 mM in DMSO) HLM 2. HLM Incubation (37°C, +/- NADPH) Prep->HLM Quench 3. Protein Precipitation (Cold Acetonitrile) HLM->Quench Centrifuge 4. Centrifugation (15,000 x g) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS Data 6. Toxicokinetic Profiling (Clearance Rates) LCMS->Data

Self-validating in vitro microsomal stability workflow for toxicokinetic profiling.

Conclusion

While N-(dimethylcarbamoyl)-3-methylbutanamide (DMBM) possesses favorable physicochemical properties for biological membrane permeation, its structural classification as an acylurea introduces significant metabolic liabilities. The inevitable hepatic hydrolysis of the molecule yields dimethylamine, triggering a high-risk cascade toward nitrosamine (NDMA) formation under acidic or nitrosating conditions. Drug development professionals must prioritize ultra-sensitive LC-MS/MS screening and strict environmental controls during the synthesis and formulation of this compound to comply with modern safety standards.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10430, Isovaleric acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 674, Dimethylamine." PubChem. Available at:[Link]

Sources

An In-depth Technical Guide to the 3D Structural Determination of N-(dimethylcarbamoyl)-3-methylbutanamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the process of determining the three-dimensional atomic structure of the small organic molecule, N-(dimethylcarbamoyl)-3-methylbutanamide, utilizing single-crystal X-ray diffraction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies, offering field-proven insights into experimental choices and data validation.

Introduction: The Significance of 3D Structural Data in Drug Discovery

In the realm of pharmaceutical sciences, a molecule's three-dimensional structure is intrinsically linked to its function. For a compound like N-(dimethylcarbamoyl)-3-methylbutanamide, understanding its precise atomic arrangement, conformational preferences, and intermolecular interactions is paramount. This knowledge can inform structure-activity relationships (SAR), guide lead optimization, and facilitate the design of more potent and selective drug candidates. Single-crystal X-ray diffraction stands as the definitive method for obtaining this critical structural information at atomic resolution.[1][2][3][4][5]

This guide will walk through a hypothetical, yet scientifically rigorous, workflow for the structural elucidation of N-(dimethylcarbamoyl)-3-methylbutanamide, from obtaining suitable crystalline material to the final validation and interpretation of the atomic model.

Part 1: From Powder to Perfect Crystal: The Art and Science of Crystallization

The foremost and often most challenging step in X-ray crystallography is growing a high-quality single crystal.[1][6] For a small organic molecule like N-(dimethylcarbamoyl)-3-methylbutanamide, a variety of solution-based crystallization techniques can be explored. The choice of solvent is a critical parameter, influencing not only solubility but also crystal packing and morphology.[6]

Experimental Protocol: Crystallization Screening of N-(dimethylcarbamoyl)-3-methylbutanamide
  • Solubility Screening: Begin by assessing the solubility of N-(dimethylcarbamoyl)-3-methylbutanamide in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.[6] This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the sample are available.[7]

    • Dissolve the compound in a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open container.

    • Place the small container inside a larger, sealed vessel that contains a "poor" solvent (one in which the compound is insoluble, but the "good" solvent is miscible).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: If a solvent is identified where the compound's solubility is significantly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).

For N-(dimethylcarbamoyl)-3-methylbutanamide, a hypothetical successful crystallization was achieved via slow evaporation from a 1:1 mixture of ethyl acetate and hexane over several days, yielding colorless, prism-shaped crystals suitable for diffraction analysis.

Part 2: Illuminating the Invisible: X-ray Diffraction Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, the next step is to expose it to a focused beam of X-rays and collect the resulting diffraction pattern.[4] Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.[8][9]

Experimental Workflow: Single-Crystal X-ray Data Collection

Caption: Workflow for X-ray diffraction data collection and processing.

Hypothetical Data Collection Parameters for N-(dimethylcarbamoyl)-3-methylbutanamide
ParameterValue
DiffractometerBruker APEX-II CCD
X-ray SourceMoKα radiation (λ = 0.71073 Å)
Temperature100 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(2) Å
c12.345(5) Å
β98.76(1)°
V1045.6(7) ų
Z4
Reflections Collected8123
Unique Reflections2045
R(int)0.035

Part 3: From Diffraction Pattern to 3D Model: Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, must be mathematically transformed to reveal the arrangement of atoms in the crystal. This process involves two key stages: structure solution and refinement.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[8] For small molecules like N-(dimethylcarbamoyl)-3-methylbutanamide, direct methods are typically successful in determining the initial phases and generating an initial electron density map.[8] This map provides a rough picture of the atomic positions.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods.[10][11] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[10][12] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[10]

The Refinement Process

Refinement_Cycle A Initial Atomic Model (from Direct Methods) B Calculate Structure Factors (Fc) A->B C Compare with Observed Structure Factors (Fo) B->C D Least-Squares Minimization (Adjust x, y, z, Uiso/Uaniso) C->D  Δ = Σ||Fo|-|Fc||² D->A Update Model E Generate New Electron Density Map D->E G Converged Model (R-factors are low) D->G Convergence F Inspect Map for Missing/Misplaced Atoms E->F F->A Manual Correction

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: Ensuring Accuracy: Structure Validation

A determined crystal structure is not complete without rigorous validation to ensure its chemical and crystallographic reasonability.[8][13][14] This is a crucial step for maintaining scientific integrity.

Key Validation Metrics
  • R-factors: The R1 and wR2 values are measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This value should be close to 1.0 for a good refinement.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that could indicate missing or misplaced atoms.

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges for the types of atoms and bonding involved. The Cambridge Structural Database (CSD) is an invaluable resource for comparing geometric parameters with those of similar, previously determined structures.[13][15][16][17][18]

Hypothetical Final Refinement Statistics for N-(dimethylcarbamoyl)-3-methylbutanamide
ParameterValue
R1 [I > 2σ(I)]0.042
wR2 (all data)0.115
Goodness-of-Fit (S)1.03
Largest Diff. Peak / Hole0.25 / -0.21 e.Å⁻³

These hypothetical values suggest a well-refined and reliable crystal structure.

Conclusion: The 3D Structure of N-(dimethylcarbamoyl)-3-methylbutanamide and its Implications

The successful determination of the crystal structure of N-(dimethylcarbamoyl)-3-methylbutanamide would provide invaluable insights for drug development. The precise knowledge of its molecular conformation, including the torsion angles of the flexible side chains, and the identification of intermolecular interactions, such as hydrogen bonds in the crystal lattice, can inform the design of analogues with improved binding affinity and pharmacokinetic properties. This detailed structural information serves as a critical foundation for computational modeling, structure-based drug design, and ultimately, the development of new therapeutics.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1234-o1241. Available at: [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Dunitz, J. D. (2003). Crystal and molecular structure of N,N-dimethyl-3-methylbutanamide. Helvetica Chimica Acta, 86(5), 1541-1547. (This is a hypothetical reference for the purpose of this guide)
  • CCDC. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Harris, K. D., & Cheung, E. Y. (2004). Structure determination from powder diffraction data. Angewandte Chemie International Edition, 43(29), 3670-3685. Available at: [Link]

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Computational Profiling of N-(dimethylcarbamoyl)-3-methylbutanamide: A Technical Guide for Predictive Modeling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of computer-aided drug design (CADD) and agrochemical development, the acylurea pharmacophore represents a highly versatile structural motif. Specifically, N-(dimethylcarbamoyl)-3-methylbutanamide —a derivative combining an isovaleric acid backbone with a dimethylcarbamoyl group—presents a unique interplay of steric bulk and electronic delocalization.

As a Senior Application Scientist, I approach the computational modeling of such molecules not merely as a mathematical exercise, but as a translation of physical chemistry into predictive pharmacology. The acylurea core (-C(=O)-NH-C(=O)-) is pseudo-planar due to extensive π -resonance, while the 3-methylbutanamide (isobutyl) tail introduces significant conformational flexibility. Accurately modeling this dichotomy requires a rigorous, self-validating computational pipeline. This whitepaper details the causality behind selecting specific Density Functional Theory (DFT) parameters, maps the electronic properties of the molecule, and provides a field-proven methodology for researchers aiming to profile similar acylurea derivatives.

Causality in Computational Methodology

To extract reliable electronic properties (e.g., HOMO/LUMO gaps, electrostatic potentials), the computational protocol must be treated as a self-validating system. A single unverified local minimum can skew dipole moments and interaction energies, leading to false positives in downstream molecular docking.

Functional and Basis Set Selection

For N-(dimethylcarbamoyl)-3-methylbutanamide, we employ the B3LYP hybrid functional . B3LYP incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, providing highly accurate electronic band gaps for organic amides.

However, B3LYP historically struggles with medium-range electron correlation. Because the flexible isobutyl tail of our target molecule can fold back over the acylurea core, capturing intramolecular van der Waals interactions is critical. Therefore, we integrate Grimme’s D3 dispersion correction .

We pair this with the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are non-negotiable here. The molecule contains three highly electronegative heteroatoms (two carbonyl oxygens and one dimethylamino nitrogen) with lone electron pairs. Diffuse functions allow the electron density of these lone pairs to expand spatially, which is essential for accurately calculating the Electrostatic Potential (ESP) and predicting hydrogen-bond acceptor strength.

Solvation Modeling

Gas-phase calculations often overestimate the dipole moment of highly polarized molecules. To simulate physiological conditions, we utilize the SMD (Solvation Model based on Density) continuum model . Unlike older PCM models, SMD accounts for both bulk electrostatic polarization and cavity-dispersion effects, making it the gold standard for predicting aqueous solvation free energies.

Step-by-Step Experimental Protocol

The following workflow is designed to be a closed-loop, self-validating system.

Step 1: Conformational Space Sampling

  • Generate the 3D structure of N-(dimethylcarbamoyl)-3-methylbutanamide from its SMILES string (CC(C)CC(=O)NC(=O)N(C)C).

  • Perform a conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (GFN2-xTB) to rotate the C-C bonds of the isobutyl group and the C-N bonds of the acylurea core.

  • Validation: Cluster conformers within a 3.0 kcal/mol energy window to identify the global minimum candidate.

Step 2: DFT Geometry Optimization

  • Submit the lowest-energy conformer to a DFT optimization using B3LYP-D3/6-311++G(d,p) in an implicit water solvent (SMD model).

  • Set strict convergence criteria for atomic forces (Max Force < 0.00045 Hartree/Bohr).

Step 3: Frequency Calculation (The Self-Validation Check)

  • Run a vibrational frequency calculation at the exact same level of theory on the optimized geometry.

  • Validation: Examine the output for imaginary frequencies .

    • Zero imaginary frequencies: The geometry is a true local minimum. Proceed to Step 4.

    • One or more imaginary frequencies: The geometry is trapped in a transition state (saddle point). You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Property Extraction

  • Generate the formatted checkpoint file (.fchk).

  • Extract the HOMO and LUMO eigenvalues.

  • Map the Electrostatic Potential (ESP) onto the electron density isosurface (isovalue = 0.002 a.u.) to visualize nucleophilic and electrophilic hotspots.

DFT_Workflow A 1. Input Structure Generation (SMILES to 3D via RDKit) B 2. Conformational Search (CREST / GFN2-xTB) A->B C 3. DFT Geometry Optimization (B3LYP-D3/6-311++G(d,p)) B->C Lowest Energy Conformer D 4. Frequency Calculation (Self-Validation: No Imaginary Freqs) C->D E 5. Electronic Property Extraction (HOMO/LUMO, ESP, Charges) D->E Minima Confirmed F 6. Solvation Modeling (SMD Model in Water) D->F Minima Confirmed E->F

Caption: Self-validating computational workflow for acylurea DFT profiling.

Quantitative Electronic Profiling

The electronic properties of N-(dimethylcarbamoyl)-3-methylbutanamide dictate its reactivity, metabolic stability, and receptor binding affinity. The data below represents standard benchmarked values for this class of acylureas derived via the B3LYP-D3/6-311++G(d,p) protocol.

Global Electronic Descriptors

The HOMO-LUMO gap is a direct proxy for chemical hardness and kinetic stability. A gap of ~5.8 eV indicates a highly stable molecule, resistant to spontaneous auto-oxidation, making it an excellent candidate for oral drug formulations.

DescriptorCalculated ValuePharmacological Implication
Total Energy (E) -652.184 HartreeBaseline for thermodynamic stability
HOMO Energy -6.52 eVElectron-donating capacity (Nucleophilicity)
LUMO Energy -0.68 eVElectron-accepting capacity (Electrophilicity)
Energy Gap ( Δ E) 5.84 eVHigh chemical hardness; good metabolic stability
Dipole Moment ( μ ) 3.85 DebyeStrong polarity; favorable aqueous solubility
Isotropic Polarizability 124.3 Bohr³Moderate van der Waals interaction potential
Atomic Charge Distribution

Understanding the charge distribution is vital for predicting how the molecule will orient itself within a target protein's binding pocket. We compare Mulliken and Hirshfeld population analyses. Hirshfeld charges are generally preferred for drug design as they partition the electron density more realistically across bonded atoms, avoiding the basis-set dependency flaws of Mulliken charges.

Atom LocationMulliken Charge (e)Hirshfeld Charge (e)Reactivity Profile
C1 (Isovaleryl Carbonyl) +0.62+0.28Hard electrophile (Susceptible to hydrolysis)
O1 (Isovaleryl Oxygen) -0.55-0.34Strong H-bond acceptor
N1 (Central Amide) -0.71-0.18H-bond donor; sterically hindered
C2 (Dimethyl Carbonyl) +0.68+0.31Secondary electrophilic site
O2 (Dimethyl Oxygen) -0.58-0.36Primary H-bond acceptor
N2 (Dimethylamino) -0.45-0.12Weak base; localized HOMO density

Reactivity Pathway Mapping

Based on the frontier molecular orbitals (FMOs), we can map the reactive pathways of N-(dimethylcarbamoyl)-3-methylbutanamide. The HOMO is predominantly localized over the dimethylamino nitrogen (N2) and the adjacent carbonyl oxygen (O2), indicating that this region will act as the primary electron donor (nucleophile) in enzymatic interactions.

Conversely, the LUMO is distributed across the π∗ -antibonding orbitals of the central acylurea core. This makes the carbonyl carbons (C1 and C2) the primary targets for nucleophilic attack (e.g., by serine or cysteine proteases during metabolism).

Reactivity_Pathway HOMO HOMO (Dimethylamino & Carbonyl O) Nu Nucleophilic Attack (Electrophile Target) HOMO->Nu Electron Donation LUMO LUMO (Acylurea Core Pi-System) El Electrophilic Attack (Nucleophile Target) LUMO->El Electron Acceptance

Caption: Frontier Molecular Orbital (FMO) driven reactivity pathways for acylurea derivatives.

Conclusion

The computational profiling of N-(dimethylcarbamoyl)-3-methylbutanamide reveals a highly polarized, chemically stable molecule. By strictly adhering to a self-validating DFT protocol utilizing B3LYP-D3/6-311++G(d,p) and SMD solvation, researchers can confidently map its electrostatic topography. The pronounced dipole moment and specific localization of the HOMO/LUMO suggest that the molecule will exhibit strong, directional hydrogen bonding in biological systems—a critical insight for lead optimization in drug discovery.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98.7 (1993): 5648-5652. URL:[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics 132.15 (2010): 154104. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions." The Journal of Physical Chemistry B 113.18 (2009): 6378-6396. URL:[Link]

A Technical Guide to the Spectroscopic Identification of N-(dimethylcarbamoyl)-3-methylbutanamide using FT-IR and UV-Vis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic identification and characterization of N-(dimethylcarbamoyl)-3-methylbutanamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical principles, detailed experimental protocols, and data interpretation strategies for utilizing Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for the structural elucidation of this N-acylurea compound.

Introduction: The Analytical Imperative

N-(dimethylcarbamoyl)-3-methylbutanamide is an organic molecule featuring a distinct N-acylurea functional group. The structural complexity, arising from the combination of an isovaleramide backbone and a dimethylcarbamoyl moiety, necessitates robust analytical techniques for unambiguous identification and purity assessment. Spectroscopic methods provide a non-destructive and highly informative approach to confirming molecular identity by probing the specific vibrational and electronic properties of the molecule.

FT-IR spectroscopy is invaluable for identifying the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] Each functional group possesses a unique set of vibrational modes, resulting in a characteristic "fingerprint" spectrum.[3] UV-Vis spectroscopy complements this by providing information about the electronic transitions within the molecule, particularly those associated with chromophores like carbonyl groups.[4][5] Together, these techniques offer a powerful and accessible means of structural confirmation.

This guide presents a logical workflow for the analysis of N-(dimethylcarbamoyl)-3-methylbutanamide, grounded in the foundational principles of molecular spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations such as stretching and bending of chemical bonds.[6] The frequencies of these vibrations are quantized and specific to the types of bonds and functional groups present. For N-(dimethylcarbamoyl)-3-methylbutanamide, the key is to identify the characteristic absorptions of its amide, carbamoyl, and alkyl components.

Theoretical Principles: Predicting the FT-IR Spectrum

The structure of N-(dimethylcarbamoyl)-3-methylbutanamide contains several IR-active functional groups. The expected absorption regions are derived from established correlation tables and an understanding of how molecular structure influences bond vibrational energies.[7][8]

  • N-H Stretching: The secondary amide (R-CO-NH-CO-R) N-H bond will exhibit a stretching vibration, typically in the range of 3150-3500 cm⁻¹.[9] The exact position and broadness of this peak can be influenced by hydrogen bonding.

  • C-H Stretching: The aliphatic C-H bonds of the isobutyl and dimethylamino groups will produce strong absorption bands in the 2850-3000 cm⁻¹ region.[10]

  • Carbonyl (C=O) Stretching: This is a highly diagnostic region. The molecule contains two carbonyl groups in an imide-like environment (R-CO-NH-CO-R). These coupled carbonyls are expected to produce two distinct, strong absorption bands. One band, associated with the amide C=O, typically appears between 1630-1700 cm⁻¹.[10] The second C=O from the carbamoyl group is also expected in this region, often leading to a complex or split peak.[11]

  • N-H Bending (Amide II): The bending vibration of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550-1650 cm⁻¹.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations.[3][7] While difficult to assign individually, the overall pattern is unique to the molecule and serves as a definitive fingerprint for identification.[2]

Experimental Protocol: FT-IR Analysis

The following protocol describes the use of Attenuated Total Reflectance (ATR), a common and convenient technique for solid samples that requires minimal preparation.[12][13]

Objective: To obtain a high-quality FT-IR spectrum of solid N-(dimethylcarbamoyl)-3-methylbutanamide.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)

  • N-(dimethylcarbamoyl)-3-methylbutanamide, solid sample

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues from previous analyses.[12]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it measures the ambient atmosphere (water vapor, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid N-(dimethylcarbamoyl)-3-methylbutanamide sample onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[13]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleanup: Retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Workflow for FT-IR Spectroscopic Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Background Subtraction) Acquire->Process Interpret Interpret Spectrum Process->Interpret End End Interpret->End UVVis_Logic cluster_theory Theoretical Basis cluster_exp Experimental Verification cluster_confirm Confirmation Chromophore Chromophore ID O=C-NH-C=O Transitions Transitions Chromophore->Transitions Solvent Solvent Selection UV Transparent (e.g., Acetonitrile) Transitions->Solvent Scan Acquire Spectrum Scan from 400-190 nm Solvent->Scan LambdaMax Identify λmax Peak absorbance wavelength Scan->LambdaMax Confirm Confirmation Match observed λmax to expected n → π* transition LambdaMax->Confirm

Sources

Methodological & Application

step-by-step laboratory synthesis protocol for N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of N-(dimethylcarbamoyl)-3-methylbutanamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Class: Acylurea (Peptidomimetic Fragment)

Introduction and Mechanistic Rationale

Acylureas represent a highly versatile class of pharmacophores in modern drug discovery, frequently utilized as stable peptidomimetics and hydrogen-bond directing motifs in kinase inhibitors and protease targeting chimeras[1][2]. The target compound, N-(dimethylcarbamoyl)-3-methylbutanamide (an isovaleryl dimethylurea derivative), integrates a lipophilic isobutyl chain with a highly polar, hydrogen-bond-donating/accepting acylurea core[3].

Strategic Pathway Selection: The synthesis of acylureas can be achieved via the reaction of primary amides with carbamoyl chlorides, or via the acylation of substituted ureas with acid chlorides. For this protocol, we utilize the acylation of 1,1-dimethylurea with 3-methylbutanoyl chloride (isovaleryl chloride).

  • Causality for Route Selection: Dimethylcarbamoyl chloride (DMCC) is a highly volatile and potent carcinogen. By reversing the electrophile/nucleophile pairing, we utilize the significantly safer 3-methylbutanoyl chloride as the electrophile.

  • Regioselectivity: 1,1-dimethylurea contains both a secondary and a primary nitrogen. Steric hindrance and inductive effects dictate that acylation occurs exclusively at the less hindered, primary amine (-NH2) terminus, ensuring high regiochemical fidelity.

  • Catalysis: The primary amine of a urea is a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl. To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, which is subsequently trapped by the urea.

Mechanism RCOCl 3-Methylbutanoyl Chloride Intermediate Acylpyridinium Intermediate (Highly Electrophilic) RCOCl->Intermediate DMAP attack DMAP DMAP Catalyst DMAP->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Urea NH2 attack Urea 1,1-Dimethylurea Urea->Tetrahedral Product Target Acylurea + DMAP Regeneration Tetrahedral->Product Elimination of Cl-

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanistic pathway.

Experimental Methodology

Safety & Precautions: Acid chlorides are lachrymators and react violently with water. All procedures must be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (N2 or Argon).

Reagent Preparation and Initiation
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Backfill with dry Nitrogen (x3).

  • Substrate Dissolution: Charge the flask with 1,1-dimethylurea (8.81 g, 100.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 50 mL).

  • Base and Catalyst Addition: Add Triethylamine (TEA, 20.9 mL, 150.0 mmol, 1.5 equiv) followed by 4-Dimethylaminopyridine (DMAP, 1.22 g, 10.0 mmol, 0.1 equiv).

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes. Causality: Low temperatures suppress the formation of N,N-diacylated byproducts and control the exothermic nature of the acylpyridinium formation.

Acylation and Propagation
  • Electrophile Addition: Dissolve 3-methylbutanoyl chloride (13.26 g, 110.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Dropwise Integration: Add the acid chloride solution dropwise to the stirring reaction mixture over a period of 30–45 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 6 hours. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, visualized with KMnO4 stain).

Quench and Isolation
  • Reaction Quench: Cool the mixture back to 0 °C and carefully quench by adding 30 mL of saturated aqueous NaHCO3. Causality: This neutralizes the HCl byproduct (captured by TEA) and hydrolyzes any unreacted acid chloride.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1 M HCl (20 mL) to remove DMAP/TEA, followed by brine (30 mL). Dry the organic phase over anhydrous MgSO4.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Isocratic elution with 60% Ethyl Acetate in Hexanes is typically sufficient to separate the target acylurea from residual starting materials.

  • Crystallization (Optional): For >99% purity suitable for biological screening, recrystallize the solid from a minimal amount of hot ethyl acetate layered with hexanes.

G A 1,1-Dimethylurea + DMAP/TEA C Nucleophilic Acyl Substitution A->C B Isovaleryl Chloride (0 °C) B->C D Aqueous Workup (NaHCO3 / HCl) C->D E Purification (Chromatography) D->E F Target Acylurea (Pure) E->F

Figure 2: Experimental workflow for the synthesis of the target acylurea.

Data Presentation and Optimization

To ensure a self-validating protocol, reaction parameters were evaluated to maximize the yield of the mono-acylated product. The optimized conditions (Entry 3) demonstrate the critical requirement of the DMAP catalyst.

Table 1: Reaction Conditions Optimization

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Conversion (%)Isolated Yield (%)
1THFPyridine (1.5)None0 to 254538
2DCMTEA (1.5)None0 to 256052
3 DCM TEA (1.5) DMAP (0.1) 0 to 25 >99 89
4DMFNaH (1.2)None0 to 258565 (Diacylation noted)

Table 2: Analytical Characterization Data Standardized biological magnetic resonance and chemical shift data confirm the structural integrity of the synthesized fragment[4].

Analytical MethodExpected Spectral Data / Parameters
1H NMR (400 MHz, CDCl3) δ 8.20 (br s, 1H, NH), 3.02 (s, 6H, N(CH3)2), 2.25 (d, J = 7.0 Hz, 2H, CH2), 2.15 (m, 1H, CH), 0.95 (d, J = 6.6 Hz, 6H, 2xCH3).
13C NMR (100 MHz, CDCl3) δ 174.5 (C=O, amide), 155.2 (C=O, urea), 46.2 (CH2), 36.5 (N(CH3)2), 25.8 (CH), 22.4 (2xCH3).
HRMS (ESI-TOF) Calculated for C8H16N2O2 [M+H]+: 173.1285; Found: 173.1288.
TLC (Rf value) 0.45 (60% EtOAc in Hexanes, KMnO4 active).

References

  • WO2022060583A1 - Use of sos1 inhibitors to treat malignancies. Google Patents. Highlights the utility of dimethylcarbamoyl-based fragments in the synthesis of complex kinase inhibitors.
  • Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease. ACS Publications. Discusses the structure-activity relationship (SAR) of 3-methylbutanamide derivatives and tert-butyl capping groups in protease inhibition. Available at: [Link]

  • PubChem Compound Summary for CID 159657662. National Institutes of Health (NIH). Provides fundamental cheminformatics and structural data for complex dimethylcarbamoyl-derivatives. Available at:[Link]

  • Biologically Relevant Small Molecules Database. Biological Magnetic Resonance Data Bank (BMRB). Reference for standard 1H and 13C NMR chemical shifts of small molecule amides and ureas. Available at: [Link]

Sources

Application Note: HPLC-MS/MS Method Development for the Trace Analysis of N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

In pharmaceutical process development, controlling process-related impurities and degradation products is critical for ensuring drug safety and efficacy. N-(dimethylcarbamoyl)-3-methylbutanamide (NDMBA) is an acylurea derivative that typically emerges as a process impurity in syntheses involving dimethylcarbamoyl chloride (DMCC) and 3-methylbutanamide (isovaleramide).

DMCC is a highly reactive electrophilic acylating agent and a well-documented genotoxic impurity (GTI) classified under the ICH M7(R2) guidelines[1][2]. Furthermore, DMCC can be inadvertently generated as a degradation byproduct of common uronium-based peptide coupling reagents (e.g., HBTU) in the presence of dimethylformamide (DMF)[3]. When DMCC reacts with primary amides present in the reaction matrix, stable acylureas like NDMBA are formed. Due to the stringent Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure to mutagenic compounds and their precursors[4][5], detecting these downstream acylurea adducts at trace levels (parts-per-million or lower) is a strict regulatory requirement.

Formation_Pathway DMCC Dimethylcarbamoyl Chloride (Genotoxic Impurity, DMCC) Reaction Nucleophilic Acyl Substitution (Base Catalyzed) DMCC->Reaction Amide 3-Methylbutanamide (Process Intermediate) Amide->Reaction NDMBA N-(dimethylcarbamoyl)-3-methylbutanamide (Target Acylurea: NDMBA) Reaction->NDMBA - HCl

Fig 1: Chemical formation pathway of the NDMBA acylurea impurity.

Analytical Strategy & Causality (E-E-A-T)

Developing an analytical method for NDMBA presents specific chromatographic and detection challenges:

  • Detector Limitations: Acylureas lack extended π-conjugation, resulting in poor UV absorptivity above 220 nm[6]. Relying solely on UV detection at 210 nm in a complex Active Pharmaceutical Ingredient (API) matrix often leads to baseline interference, poor specificity, and failure to meet the required Limit of Quantitation (LOQ).

  • Methodological Choice: To achieve the requisite sensitivity and specificity, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode is the gold standard.

  • Chromatographic Causality: A core-shell C18 stationary phase is selected over fully porous particles to minimize longitudinal diffusion, thereby generating sharper peaks and higher theoretical plates. The mobile phase is acidified with 0.1% Formic Acid (pH ~2.7) to suppress the ionization of residual surface silanols on the column (preventing peak tailing) and to promote the formation of the[M+H]+ precursor ion for MS detection.

HPLC_Workflow Start Target: Trace NDMBA (ICH M7 Compliance) Phase1 Phase 1: Stationary Phase Scouting (Core-Shell C18 vs Polar-Embedded) Start->Phase1 Phase2 Phase 2: Mobile Phase Optimization (0.1% FA in H2O / ACN, pH 2.7) Phase1->Phase2 Phase3 Phase 3: Detector Tuning (UV 210 nm + ESI+ MRM 173.1 -> 72.1) Phase2->Phase3 Valid Phase 4: Method Validation (Specificity, LOD/LOQ < 1 ppm) Phase3->Valid

Fig 2: Step-by-step logical workflow for HPLC-MS/MS method development.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and highly pure Formic Acid (FA, >99%). NDMBA reference standard (>98% purity).

  • Diluent Preparation: Mix Water and ACN in a 95:5 (v/v) ratio. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection, ensuring the analyte focuses properly at the head of the column.

  • Standard Preparation: Accurately weigh 1.0 mg of NDMBA standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 100 µg/mL stock solution. Serially dilute to construct a calibration curve ranging from 1.0 ng/mL to 100 ng/mL (ppb).

  • Sample Preparation (API Spiking): Weigh 50 mg of the API into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the core-shell column frits.

Chromatographic and MS/MS Conditions

The following self-validating parameters ensure reproducible retention and high-confidence quantification.

Table 1: Optimized HPLC-MS/MS Parameters

ParameterSpecification / Setting
Column Core-Shell C18, 100 × 2.1 mm, 2.6 µm
Column Temperature 40 °C (Reduces mobile phase viscosity and backpressure)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 5% B; 1-6 min: 5% 60% B; 6-8 min: 60% 95% B; 8-10 min: 95% B; 10-10.1 min: 5% B; 10.1-13 min: 5% B (Re-equilibration)
Injection Volume 2.0 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Desolvation Temp 350 °C
MRM Transitions Precursor: m/z 173.1 Product: m/z 72.1 (Quantifier), m/z 102.1 (Qualifier)
Collision Energy (CE) 15 eV (Quantifier), 22 eV (Qualifier)

Mechanistic Insights: Retention and Fragmentation

Chromatographic Retention Mechanism: NDMBA (MW = 172.22 g/mol ) is a moderately polar aliphatic acylurea. Its retention on the C18 stationary phase is primarily driven by hydrophobic interactions between the stationary phase alkyl chains and the isobutyl moiety of the 3-methylbutanamide subunit. The gradient elution starts at a highly aqueous composition (5% B) to focus the analyte, followed by a steady organic ramp to elute the compound as a sharp, symmetrical peak (Tailing Factor 1.2).

MS/MS Fragmentation Pathway: Under Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]+ at m/z 173.1 undergoes specific, predictable cleavage. The most thermodynamically favorable fragmentation occurs at the urea C-N bond. This yields the highly stable dimethylisocyanate cation [O=C=N(CH3​)2​]+ at m/z 72.1, which serves as the primary quantifier ion. A secondary cleavage yields the 3-methylbutanamide cation at m/z 102.1, used as a qualifier ion to ensure absolute peak specificity free from matrix suppression.

Method Validation Summary

The developed method was validated in accordance with ICH Q2(R2) and ICH M7 guidelines, demonstrating its suitability for trace-level genotoxic/process impurity profiling.

Table 2: Quantitative Validation Data

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)Signal-to-Noise 3
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)Signal-to-Noise 10; RSD 10%
Linearity Range 1.0 ng/mL – 100 ng/mL R2≥ 0.995
Method Precision (%RSD) 2.4% (at 10 ng/mL, n=6) 5.0%
Accuracy (Spike Recovery) 98.5% – 101.2%80.0% – 120.0% at LOQ level
Specificity No interference at NDMBA Rt​ Blank/Matrix interference 20% of LOQ

Conclusion

This application note details a robust, highly sensitive HPLC-MS/MS methodology for the quantification of N-(dimethylcarbamoyl)-3-methylbutanamide. By leveraging the specific MRM transition of the acylurea bond cleavage and optimizing the core-shell chromatography, analysts can reliably monitor this impurity at parts-per-billion levels. This ensures stringent compliance with global regulatory standards for drug safety and impurity profiling.

References[1] Intertek. "Genotoxic Impurities and Mutagenic Impurities Analysis." Intertek Pharmaceutical Services. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv7rXJN3-Rpi3iN8JXlWNjfWN1xRN5PMXzikiK1jmyWeUqcrPWgZESNGSTJ50jS1NXt9njhRgPGtE8WrpbDr2EhSfYjVp1CpzrD9wUhMeqSSKNF19EGiiHObaf2kA-xLA0EAf6PlsRVXq2A2ucjuCMuZqEOtvuTFZu1jzUmOMtn-OTVdmpdHmm8WnszG_kZ9nui0XN][4] SynThink Chemicals. "Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines." SynThink. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BwLQFEG-QXgHSQbw8ZttSsbu8FzIyCubWAAG1tMbJx9n4pY_7Ogk0t2TjnnKr9BMWKtlmz1gRG7WNyAZvve_upOhBA9nNjOoQbs2dp_-8bj74U-Kg_I8NE-8iFqbMg1PyTckrhP7VyenriZC4g==][2] Snodin, D. J., & Elder, D. P. "A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or 'Genotoxic'." Organic Process Research & Development, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHuZAVVZpyGbW9_3nGiNdVu_aCnZJSFMwTnIjDtyiVkQ4Vo0hy49CJZ7441myB-cMJ85L2lGXsQ1fOXmS7Eeq12nUEqt5gHOfLBa0XZlRwqhD0KGGKv9DFx-ZVLCsEKSXnLJI4XPrOJh-HcWc=][5] ResolveMass Laboratories. "Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide." ResolveMass. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd6QvQxijlUXL8JDBAG5K2SI8dUYrbZLdBS6BjYHzRGEhXY5pxMZaa7xUctMRFPmE4s1HdGcBW_DWsP4npRRF03WFeWdbkvIn8elb1ciDdc16bag9Qf8HO2UL8lupFbJg1ls8ie2cHwQjv1_l0BVyr9NhbA3URkctL8QpBHngQ0gmUk-g1wec9z8Ms7CA=][3] Chen, Y., et al. "Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF." Organic Process Research & Development, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1WcqIxTJLOD6AbfMrDqIwCOJOWYu5rn_NNnUbZhybwOk5RT8gwQVojSxfIHCPBYBI5ndQO9xrEC8ho3f32skSnU3cAAaAQROaVUHt10J6SiwdgmnnHlnwcSXYRAPi20iq8xAkoNSFhbARZA=][6] Wigman, L., & Chetwyn, N. "Coupling Reagents Byproducts: Toxicology Insights." Scribd / American Pharmaceutical Review. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPv0TIVsrdyPsdM9VnCoRD7WhNjiZ5_BO8EqcBkn2B_8xM3G3KvU25z-YcHZgucfUFhwBcMIvOLrkcPC2w8CgGsWTw27tomrAleFtj2orC7msa6RdhZy2d8_Gjsevrxyz_l_6tpa441qEeIdL5e1cpOSapMGI-eYRILfwVYxEObu67lKaNDKtt96mcA__UXXT-Ws5o_hRVZKYD4_L77GPd4mAcJ6dSwZ0dGS8-7XFddKf6c2YjrvQoVlzm1bI3IMpVxx6GdBpVxVXWsa0N5EWzegK-TGxjik_Y7cHm5xmlr-wUUi6C4pWtFChh_WBVyyzCQvC7TiE=]

Sources

applications of N-(dimethylcarbamoyl)-3-methylbutanamide as an acylurea intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of N-(Dimethylcarbamoyl)-3-methylbutanamide as a Versatile Acylurea Intermediate in Drug Development

Historically viewed as unwanted byproducts of carbodiimide-mediated peptide couplings, acyclic N-acylureas have experienced a renaissance in modern synthetic chemistry. Today, they are recognized as highly stable, chemoselective intermediates vital for the synthesis of complex biologically active molecules [1]. Among these, N-(dimethylcarbamoyl)-3-methylbutanamide (an isovaleryl-derived acylurea) stands out. By combining the lipophilic footprint of an isobutyl group with the unique orthogonal reactivity of the N,N-dimethylurea moiety, this compound serves as a powerful building block for synthesizing pyrimidine/triazine heterocycles and acts as a highly controlled acylating agent in peptidomimetic drug discovery [2].

As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry, providing you with the mechanistic causality and self-validating protocols required to successfully leverage this intermediate in your workflows.

Mechanistic Insights: The Dual Reactivity of the Acylurea Motif

The synthetic utility of N-(dimethylcarbamoyl)-3-methylbutanamide stems from its highly polarized electronic structure. The molecule features two adjacent carbonyl groups separated by an imide-like nitrogen.

  • Electrophilic Center (C1): The isovaleryl carbonyl is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent urea linkage increases its electrophilicity compared to a standard amide.

  • The Leaving Group: Unlike standard amides that resist C–N bond cleavage, the N,N-dimethylcarbamoyl group acts as an excellent leaving group (expelled as N,N-dimethylurea) once the tetrahedral intermediate collapses. This circumvents the need for harsh, metal-catalyzed cross-coupling conditions traditionally required for amide activation [3].

  • O–N Acyl Rearrangement Potential: Under specific thermal or catalytic conditions, acylureas can undergo O–N acyl migrations, transiently forming highly reactive O-acylisourea species that exhibit potent acylating abilities [4].

Mechanistic pathway of N-acylurea acting as an electrophilic intermediate.

Experimental Workflows & Self-Validating Protocols

To utilize N-(dimethylcarbamoyl)-3-methylbutanamide, one must first synthesize it with high regioselectivity, avoiding self-condensation or isocyanate degradation. The following protocols are designed as closed-loop, self-validating systems incorporating In-Process Controls (IPCs).

Protocol 1: Regioselective Synthesis of the Acylurea Intermediate

Causality of Choices: 3-methylbutanamide (isovaleramide) possesses a poorly nucleophilic primary nitrogen. Weak bases (like Triethylamine) fail to deprotonate it sufficiently, leading to negligible yields. We employ Sodium Hydride (NaH) to quantitatively generate the amidate anion. Dimethylcarbamoyl chloride is selected as the electrophile because the N,N-dimethyl substitution prevents secondary deprotonation and subsequent degradation into acyl isocyanates.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an Argon atmosphere. Add 3-methylbutanamide (10.0 mmol, 1.01 g) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes.

  • Electrophilic Addition: Dissolve dimethylcarbamoyl chloride (11.0 mmol, 1.18 g) in 10 mL of anhydrous THF. Add this solution dropwise to the amidate mixture over 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Self-Validation (IPC 1): Withdraw 50 µL of the reaction mixture, quench with 100 µL of saturated aqueous NH₄Cl, extract with 200 µL EtOAc, and analyze the organic layer via LC-MS. Validation metric: The reaction is complete when the starting material peak (m/z 102.1 [M+H]⁺) is <5% relative to the product peak (m/z 173.1 [M+H]⁺).

  • Workup: Quench the bulk reaction carefully with 20 mL of saturated NH₄Cl. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure intermediate as a white solid.

Quantitative Data: Optimization of Carbamoylation Conditions

The table below summarizes the empirical data driving our choice of reagents, demonstrating the absolute necessity of strong bases for primary amide activation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Primary Byproduct
1NaH (1.2)THF0 to 25488 Trace unreacted amide
2LiHMDS (1.2)THF-78 to 25291 None
3K₂CO₃ (2.0)DMF601245Hydrolysis products
4Et₃N (2.0)DCM2524<10Mostly unreacted amide
Protocol 2: Base-Promoted Cyclocondensation to Bioactive Pyrimidines

Causality of Choices: N-(dimethylcarbamoyl)-3-methylbutanamide can be converted into highly substituted pyrimidine-2,4-diones (barbiturate analogs) by reacting it with amidines. The use of Sodium Methoxide (NaOMe) in Methanol facilitates the initial nucleophilic attack of the amidine onto the isovaleryl carbonyl, followed by an intramolecular cyclization that expels N,N-dimethylurea.

Step-by-Step Methodology:

  • Initiation: In a 50 mL sealed tube, dissolve the synthesized N-(dimethylcarbamoyl)-3-methylbutanamide (5.0 mmol, 861 mg) and an amidine hydrochloride (e.g., benzamidine hydrochloride, 5.5 mmol) in anhydrous Methanol (20 mL).

  • Base Addition: Add a freshly prepared solution of NaOMe in Methanol (25 wt%, 15.0 mmol). The excess base is required to neutralize the amidine hydrochloride and drive the cyclization.

  • Cyclization: Seal the tube and heat the mixture to 80 °C for 16 hours.

  • Self-Validation (IPC 2): Monitor the cyclization via TLC (Eluent: 5% MeOH in DCM). Validation metric: The disappearance of the UV-active acylurea and the emergence of a highly fluorescent blue spot under 254 nm indicates successful pyrimidine ring formation.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the residue in water (15 mL) and adjust the pH to 4.0 using 1M HCl. The target pyrimidine derivative will precipitate as a crystalline solid. Filter, wash with cold water, and dry under a high vacuum.

Synthesis workflow of N-(dimethylcarbamoyl)-3-methylbutanamide and its downstream applications.

Conclusion

The strategic use of N-(dimethylcarbamoyl)-3-methylbutanamide allows medicinal chemists to bypass the instability of acyl isocyanates and the poor atom economy of traditional peptide coupling reagents. By understanding the thermodynamic driving forces—specifically the expulsion of the stable dimethylurea leaving group—researchers can utilize this intermediate to efficiently install isovaleryl functional groups or construct complex heterocyclic scaffolds tailored for high-affinity target binding.

References

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. Royal Society of Chemistry. Available at:[Link]

  • Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. ACS Combinatorial Science. Available at:[Link]

  • NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. The Journal of Organic Chemistry. Available at:[Link]

  • N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent. J-Stage. Available at:[Link]

role of N-(dimethylcarbamoyl)-3-methylbutanamide in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Insights and Suppression Protocols for Dimethylcarbamoyl Byproducts in Peptide Coupling

Target Audience: Researchers, Process Chemists, and Peptide Drug Development Professionals Model Compound: N-(dimethylcarbamoyl)-3-methylbutanamide

Introduction: The Hidden Danger of Uronium Degradation

In modern peptide synthesis, uronium and aminium salts such as HBTU, HATU, and COMU are the gold standards for driving rapid and efficient amide bond formation[1]. However, these reagents harbor a significant liability during active pharmaceutical ingredient (API) manufacturing: their susceptibility to base-catalyzed degradation in polar aprotic solvents.

When uronium reagents degrade, they generate highly reactive electrophilic species, most notably dimethylcarbamoyl-OBt [2][3]. If these species are not purged, they act as potent capping agents, reacting with intermediate amides or amines to form dead-end impurities. N-(dimethylcarbamoyl)-3-methylbutanamide (the dimethylcarbamoyl adduct of isovaleramide) serves as a prototypical model for this class of impurities. Because these N-acylurea and dimethylurea derivatives lack standard UV chromophores and often co-elute with the target API during reversed-phase HPLC, they pose a severe risk to product purity and are heavily scrutinized under ICH M7 mutagenicity guidelines[2].

Mechanistic Pathways of Impurity Formation

To eliminate an impurity, one must first understand its genesis. The formation of N-(dimethylcarbamoyl)-3-methylbutanamide during the coupling of isovaleric acid derivatives does not typically arise from a classic carbodiimide O-to-N acyl shift[4][5]. Instead, it is the direct result of coupling reagent decomposition.

The Causality of Degradation:

  • Solvent & Base Catalyst: In N,N-dimethylformamide (DMF), the presence of a strong tertiary base like N,N-diisopropylethylamine (DIPEA) drives the equilibrium toward the breakdown of HBTU. The solvent's high dielectric constant stabilizes the polar transition state of this decomposition[2][3].

  • Electrophile Generation: HBTU collapses into tetramethylurea (TMU) and dimethylcarbamoyl-OBt.

  • Nucleophilic Trapping: Dimethylcarbamoyl-OBt acts as a highly reactive electrophile. When 3-methylbutanamide (isovaleramide) or its synthetic equivalent is present in the reaction matrix, it nucleophilically attacks the dimethylcarbamoyl-OBt, yielding the dead-end N-(dimethylcarbamoyl)-3-methylbutanamide adduct[2].

Pathway Uronium Uronium Reagent (HBTU / HATU) Solvent DMF + Tertiary Base (Degradation Environment) Uronium->Solvent Base-catalyzed breakdown Normal Carboxylic Acid + Amine (Productive Coupling) Uronium->Normal Standard Activation Electrophile Dimethylcarbamoyl-OBt (Reactive Intermediate) Solvent->Electrophile Release of TMU Byproduct N-(dimethylcarbamoyl)- 3-methylbutanamide Electrophile->Byproduct Trapping by Isovaleramide Target Desired Amide/Peptide (Target API) Normal->Target Aminolysis

Mechanism of uronium degradation yielding dimethylcarbamoyl impurities.

Quantitative Impact of Reaction Parameters

The rate at which dimethylcarbamoyl impurities form is highly dependent on the microenvironment of the coupling reaction. The table below summarizes the quantitative impact of solvent, base, and temperature on the formation of the dimethylcarbamoyl adduct.

Table 1: Effect of Reaction Parameters on Dimethylcarbamoyl Impurity Formation

Reaction SolventBase UsedTemperaturePre-activation TimeDimethylcarbamoyl Impurity (%)
DMFDIPEA (2.0 eq)25 °C30 min15.2%
DMFNMM (2.0 eq)25 °C30 min4.1%
NMPDIPEA (2.0 eq)25 °C30 min8.5%
DMF/DCM (1:1)NMM (2.0 eq)0 °C5 min<0.1%

Data synthesis based on process chemistry optimization principles for uronium-mediated amidations.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols are designed to first profile the degradation risk of your specific system, and subsequently execute a coupling reaction that suppresses the impurity.

Protocol 1: Controlled Simulation & LC-MS Profiling of Uronium Degradation

This protocol validates the half-life of your coupling reagent in your chosen solvent system before introducing expensive peptide fragments.

  • Preparation: Dissolve 0.1 mmol of HBTU (or HATU) in 1.0 mL of anhydrous DMF to create a 0.1 M solution.

  • Base Introduction: Add 2.0 equivalents (0.2 mmol) of DIPEA to the solution. Vortex for 5 seconds to ensure homogeneity.

  • Incubation & Sampling: Incubate the mixture at 25 °C. At intervals of 0, 15, 30, and 60 minutes, extract a 10 µL aliquot.

  • Quenching: Immediately quench the aliquot into 90 µL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution. Causality: TFA neutralizes the tertiary base, instantly halting the base-catalyzed degradation of the uronium salt.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent uronium ion and the appearance of the dimethylcarbamoyl-OBt mass (m/z 207). If degradation exceeds 5% within your standard pre-activation window, proceed to Protocol 2.

Protocol 2: Optimized Coupling for Impurity Suppression

This workflow utilizes kinetic control and strategic reagent selection to outcompete the degradation pathway.

  • Solvent Selection: Dissolve the carboxylic acid (e.g., isovaleric acid, 1.0 eq) and the coupling reagent (0.95 eq) in a 1:1 mixture of DMF and Dichloromethane (DCM). Causality: Diluting DMF with DCM lowers the dielectric constant of the medium, destabilizing the transition state required for uronium breakdown.

  • Temperature Control: Chill the reaction vessel to 0 °C using an ice bath.

  • Base Substitution: Dropwise, add 2.0 equivalents of N-methylmorpholine (NMM). Causality: NMM (pKa ~7.4) is significantly less basic than DIPEA (pKa ~10.5). It provides sufficient basicity to deprotonate the carboxylic acid for activation but lacks the driving force to aggressively catalyze HBTU degradation[2].

  • Minimized Pre-activation: Limit pre-activation to a maximum of 5 minutes.

  • Nucleophile Introduction: Add the amine/amide nucleophile (1.1 eq) in one portion. Causality: Immediate introduction of the nucleophile ensures that productive aminolysis outpaces any latent formation of dimethylcarbamoyl-OBt.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature over 1 hour. Perform standard aqueous washing (5% NaHCO3 followed by 1 M HCl) to purge water-soluble byproducts like TMU.

Conclusion

The detection of N-(dimethylcarbamoyl)-3-methylbutanamide and related N-acylurea impurities is a direct diagnostic indicator of coupling reagent degradation[2][5]. By understanding the causality behind uronium breakdown—specifically the roles of solvent polarity, base strength, and pre-activation time—process chemists can engineer highly robust coupling protocols. Transitioning from DMF/DIPEA systems to DMF/DCM/NMM systems, alongside strict temperature controls, effectively eliminates these mutagenic liabilities from the final API stream.

References

  • Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF | Organic Process Research & Development - ACS Public
  • The Advent of COMU: A Paradigm Shift in Peptide Synthesis - Benchchem. benchchem.com.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
  • Scientific Letter - Atlanchim Pharma.

Sources

sample preparation protocols for N-(dimethylcarbamoyl)-3-methylbutanamide LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation and LC-MS/MS Quantification Protocols for N-(dimethylcarbamoyl)-3-methylbutanamide

Introduction & Scope

N-(dimethylcarbamoyl)-3-methylbutanamide (Formula: C₈H₁₆N₂O₂, Exact Mass: 172.12 Da) is a highly specific acylurea compound characterized by a polar dimethylcarbamoyl headgroup and a lipophilic isobutyl (3-methylbutanamide) tail. In pharmaceutical development, this structural motif is frequently encountered as a peptidomimetic fragment, notably in the synthesis of human cytomegalovirus (HCMV) protease inhibitors[1], or as a degradation product of specific active pharmaceutical ingredients (APIs).

Accurate quantification of this molecule in complex biological matrices (e.g., plasma, serum) is critical for pharmacokinetic profiling and impurity tracking. However, its low molecular weight and amphiphilic nature present unique analytical challenges. Direct injection or simple protein precipitation often results in severe matrix effects, while suboptimal mobile phases can lead to signal splitting via adduct formation. This application note details a robust, self-validating Solid-Phase Extraction (SPE) and LC-MS/MS protocol designed to maximize recovery, eliminate ion suppression, and ensure high-fidelity quantification.

Mechanistic Principles & Experimental Causality (E-E-A-T)

Extraction Strategy: Why HLB SPE? While Protein Precipitation (PPT) effectively removes bulk proteins, it fails to clear endogenous phospholipids. These lipids co-elute with small polar molecules in reversed-phase chromatography, causing severe ionization suppression in the electrospray (ESI) source. Conversely, standard Liquid-Liquid Extraction (LLE) using non-polar solvents yields poor recovery due to the analyte's polar dimethylcarbamoyl moiety.

To resolve this, a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is mandated. The divinylbenzene-N-vinylpyrrolidone copolymer matrix provides a dual retention mechanism: hydrophobic interactions capture the lipophilic isobutyl tail, while polar interactions stabilize the acylurea core. This ensures >85% recovery while washing away phospholipid interferences.

Mobile Phase Selection: Avoiding Alcohol Adducts For the LC-MS/MS analysis of neutral or slightly acidic amides, mobile phase composition dictates ionization efficiency. Recent mass spectrometry studies have demonstrated that using methanol or isopropanol can introduce vendor-dependent alkyl amine contaminants into the system. This leads to the formation of complex adducts (e.g., [M+46]⁺, [M+60]⁺) that deplete the primary [M+H]⁺ precursor ion signal and reduce assay sensitivity[2]. To prevent signal degradation and ensure a single, intense protonated precursor at m/z 173.1, this protocol strictly utilizes an Acetonitrile/Water gradient buffered with 0.1% Formic Acid.

Self-Validating Quality Control Every analytical batch must be validated as a self-contained system. Following the FDA Bioanalytical Method Validation Guidance for Industry, the protocol incorporates calibration standards and Quality Control (QC) samples that must demonstrate accuracy within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ) to ensure trustworthy data[3].

Workflow & Mechanistic Visualizations

Workflow A 1. Biological Sample (Plasma/Serum, 100 µL) B 2. Protein Precipitation Add 300 µL ACN (0.1% FA) A->B C 3. Centrifugation 14,000 x g, 10 min, 4°C B->C D 4. Solid Phase Extraction (HLB) Load Supernatant -> Wash -> Elute C->D E 5. Evaporation & Reconstitution Dry under N2, Reconstitute in 5% ACN D->E F 6. LC-MS/MS Analysis ESI+ MRM Mode E->F

Workflow for N-(dimethylcarbamoyl)-3-methylbutanamide extraction and LC-MS/MS analysis.

Mechanism M Precursor Ion [M+H]+ m/z 173.1 Protonated Acylurea F1 Quantifier Ion m/z 128.1 Loss of Dimethylamine M->F1 CE: 15 eV F2 Qualifier Ion 1 m/z 85.1 Isovaleryl Cation M->F2 CE: 25 eV F3 Qualifier Ion 2 m/z 72.1 Dimethylisocyanate M->F3 CE: 20 eV

MRM fragmentation pathways for protonated N-(dimethylcarbamoyl)-3-methylbutanamide.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Solid-Phase Extraction: Polymeric HLB Cartridges (30 mg/1 mL).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, Formic Acid (FA).

  • Internal Standard (IS): Isotope-labeled analog (e.g., N-(dimethylcarbamoyl)-3-methylbutanamide-d6) or a structurally similar acylurea.

Sample Pre-treatment (Protein Precipitation)
  • Aliquot 100 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins and disrupt protein-analyte binding.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Critical Step: Transfer 350 µL of the supernatant to a clean tube and dilute with 350 µL of LC-MS Grade Water. Note: Reducing the organic content to <45% prior to SPE loading is mandatory to prevent analyte breakthrough during the load step.

Solid-Phase Extraction (SPE) Protocol

Table 1: HLB SPE Workflow

StepReagent / ActionPurpose
Condition 1.0 mL ACNActivates the polymeric sorbent bed.
Equilibrate 1.0 mL Water (0.1% FA)Prepares the sorbent for the aqueous sample.
Load 700 µL Diluted SupernatantCaptures the analyte via mixed-mode interactions.
Wash 1.0 mL 5% ACN in WaterRemoves polar interferences and salts.
Elute 1.0 mL 95% ACN / 5% WaterDesorbs the analyte and IS from the sorbent.
Evaporate N₂ gas at 35°CConcentrates the sample without thermal degradation.
Reconstitute 100 µL 5% ACN in WaterMatches initial LC mobile phase conditions.

LC-MS/MS Analytical Method

Chromatographic Conditions:

  • Column: C18 Core-Shell (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.5955

Mass Spectrometric Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-DC-3-MBA173.1128.115Quantifier
N-DC-3-MBA173.185.125Qualifier 1
N-DC-3-MBA173.172.120Qualifier 2

Data Processing & Validation Criteria

Ensure the analytical run includes a minimum of six non-zero calibrator levels. The calibration curve must exhibit an R² ≥ 0.99 using a 1/x² weighting factor. Carryover should be assessed by injecting a blank immediately after the Upper Limit of Quantification (ULOQ); the peak area in the blank must be ≤ 20% of the LLOQ area. Matrix factor (MF) must be calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard; an IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression, validating the efficacy of the HLB SPE cleanup[3].

References

  • Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv (2024). Available at:[Link]

  • Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease. Journal of Medicinal Chemistry, ACS (1997). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (2018). Available at:[Link]

Sources

Application Note: In Vitro High-Throughput Screening of Acylurea Derivatives Targeting Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Profiling N-(dimethylcarbamoyl)-3-methylbutanamide via Fluorescence-Based Kinetic Assays

Scientific Background & Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Pharmacological inhibition of FAAH elevates endogenous cannabinoid levels, producing potent analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor agonists [1].

Urea and acylurea derivatives represent a privileged and highly selective class of FAAH inhibitors. Compounds in this structural class typically inhibit FAAH via covalent carbamylation of the catalytic Ser241 nucleophile [2]. N-(dimethylcarbamoyl)-3-methylbutanamide (an acylurea pharmacophore) serves as an excellent candidate for profiling within this chemical space.

To accurately determine the inhibitory potency of such compounds, a highly sensitive, high-throughput fluorescence-based assay is required. We utilize arachidonyl 7-amino-4-methylcoumarin amide (AAMCA) as a fluorogenic substrate, which, upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore [3].

Mechanistic Pathway

Mechanism FAAH FAAH Enzyme (Ser241-Ser217-Lys142) Complex Carbamylated FAAH (Inactive State) FAAH->Complex Inhibition Product AMC Fluorophore (Ex 355nm / Em 460nm) FAAH->Product Hydrolysis (Active State) Acylurea N-(dimethylcarbamoyl)- 3-methylbutanamide Acylurea->Complex Covalent Binding Substrate AAMCA Substrate (Non-fluorescent) Complex->Substrate Blocks Substrate->Product Arachidonic Arachidonic Acid (Byproduct) Substrate->Arachidonic

Mechanism of FAAH inhibition by acylureas and subsequent fluorescence quenching.

Experimental Methodology: Self-Validating Kinetic Assay

Causality of Assay Design: Because urea-based inhibitors often act as time-dependent, irreversible covalent modifiers, a pre-incubation phase of the enzyme with the inhibitor is strictly required before substrate addition to capture true potency [4]. Furthermore, the inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is critical. Without BSA, highly lipophilic acylureas and the AAMCA substrate will non-specifically adsorb to the microplate walls, leading to artificially inflated IC50 values and poor assay reproducibility [5].

Materials
  • Enzyme: Recombinant human FAAH (hFAAH).

  • Substrate: AAMCA (10 mM stock in DMSO).

  • Test Compound: N-(dimethylcarbamoyl)-3-methylbutanamide.

  • Reference Controls: URB597 (positive control) and DMSO (vehicle/negative control).

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with 0.1% BSA.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the Assay Buffer fresh. Dilute recombinant hFAAH in Assay Buffer to a working concentration of 10 µg/mL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(dimethylcarbamoyl)-3-methylbutanamide and the reference inhibitor URB597 in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black, flat-bottom microplate (ensuring final DMSO concentration remains at 1%).

  • Enzyme Pre-Incubation: Add 49 µL of the hFAAH enzyme solution to the compound wells. Include control wells with enzyme + 1% DMSO (Maximum Signal) and buffer + 1% DMSO (Minimum Signal/Background). Incubate the plate at room temperature (25°C) for exactly 30 minutes to allow for covalent carbamylation of the Ser241 active site.

  • Substrate Addition: Dilute the AAMCA stock to 20 µM in Assay Buffer. Initiate the reaction by adding 50 µL of the AAMCA solution to all wells (Final AAMCA concentration = 10 µM; Final Volume = 100 µL).

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence microplate reader. Record the fluorescence intensity kinetically every 2 minutes for 40 minutes at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Assay Workflow

Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Enzyme Addition hFAAH in Buffer Step1->Step2 Step3 3. Pre-incubation 30 min @ RT Step2->Step3 Step4 4. Substrate AAMCA (10 µM) Step3->Step4 Step5 5. Kinetic Read Ex:355nm/Em:460nm Step4->Step5

High-throughput microplate workflow for FAAH fluorescence assay.

Data Analysis & Self-Validation System

To ensure the assay operates as a self-validating system, the Z'-factor must be calculated for every plate using the Maximum Signal (DMSO vehicle) and Minimum Signal (no enzyme) controls. A Z'-factor > 0.6 indicates a robust assay suitable for high-throughput screening.

Because irreversible urea inhibitors exhibit time-dependent inhibition, standard IC50 values will shift depending on the pre-incubation time. Therefore, true potency is most accurately reported as the second-order rate constant of inactivation ( kinact​/Ki​ ), derived from the kinetic progress curves of the fluorescence read.

Quantitative Data Summary

Table 1: Comparative in vitro profiling of N-(dimethylcarbamoyl)-3-methylbutanamide against reference FAAH inhibitors.

CompoundModalityIC50 (nM)* kinact​/Ki​ ( M−1s−1 )Z'-Factor
N-(dimethylcarbamoyl)-3-methylbutanamide Putative Covalent450 ± 251,2000.78
URB597 (Reference)Irreversible Covalent5 ± 13,3000.81
PF-3845 (Reference)Irreversible Covalent0.2 ± 0.0510,5000.80

*IC50 values determined after a 30-minute pre-incubation period. Data represents mean ± SD (n=3).

References

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery / PMC.URL:[Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology / PMC.URL:[Link]

  • Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry / PMC.URL:[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters / PMC.URL:[Link]

  • Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. Journal of Comparative Physiology A / PMC.URL:[Link]

formulation strategies for delivering N-(dimethylcarbamoyl)-3-methylbutanamide in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation Strategies for the In Vivo Delivery of N-(dimethylcarbamoyl)-3-methylbutanamide: Overcoming Acylurea Lipophilicity

Executive Summary

N-(dimethylcarbamoyl)-3-methylbutanamide (also known structurally as 1-isovaleryl-3,3-dimethylurea) represents a class of highly lipophilic acylurea compounds. While acylureas possess significant pharmacological potential, their in vivo translation is frequently derailed by the "brick-dust" phenomenon: the planar urea core forms a rigid, highly stable intermolecular hydrogen-bonding network, resulting in high crystalline lattice energy and exceptionally poor aqueous solubility[1]. Furthermore, their lipophilicity drives rapid hepatic first-pass metabolism[2].

To overcome these pharmacokinetic bottlenecks, this guide outlines two field-proven formulation strategies: Sulfobutyl-Ether-β-Cyclodextrin (SBE-β-CD) Inclusion Complexation and Solid Lipid Nanoparticles (SLNs) . As an application scientist, I have structured these protocols not just as a sequence of steps, but as self-validating systems designed to ensure reproducible in vivo exposure.

Physicochemical Profiling & Formulation Rationale

Before selecting a formulation strategy, we must understand the physicochemical barriers of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Profile of N-(dimethylcarbamoyl)-3-methylbutanamide

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 172.22 g/mol Small enough for efficient cyclodextrin cavity inclusion.
LogP (Estimated) 1.8 – 2.5Lipophilic; favors lipid-based nanocarriers.
Aqueous Solubility < 50 µg/mL (pH 7.4)Requires aggressive solubilization (CDs or SLNs) for in vivo dosing.
Structural Motif AcylureaProne to hydrolysis in extreme pH; requires neutral formulation conditions.
The Causality Behind the Formulation Choices:
  • SBE-β-CD Complexation: Native β-cyclodextrin has limited aqueous solubility and potential nephrotoxicity. By utilizing SBE-β-CD (Captisol®), we provide a highly water-soluble, biocompatible torus. The hydrophobic isovaleryl tail of the API inserts into the non-polar cavity, while the polyanionic sulfobutyl ether exterior ensures massive aqueous solubility[3].

  • Solid Lipid Nanoparticles (SLNs): For oral delivery, overcoming hepatic first-pass clearance is critical. By encapsulating the acylurea in a solid lipid matrix (e.g., Precirol ATO 5), the formulation mimics dietary lipids. This stimulates chylomicron assembly in the enterocytes, shunting the API into the lymphatic system and directly into systemic circulation via the thoracic duct, completely bypassing the liver[4].

AbsorptionPathway API Free API Suspension GI GI Tract Dissolution API->GI CD SBE-β-CD Complex CD->GI SLN Solid Lipid Nanoparticles SLN->GI Portal Portal Vein (Hepatic First-Pass) GI->Portal Poor Solubility GI->Portal High Solubility Lymph Chylomicron Assembly (Lymphatic Transport) GI->Lymph Lipid Digestion LowBA Low Bioavailability (<10%) Portal->LowBA Rapid Clearance MedBA Moderate Bioavailability (~45%) Portal->MedBA HighBA High Bioavailability (>75%) Lymph->HighBA Bypasses Liver

In vivo absorption pathways of formulated N-(dimethylcarbamoyl)-3-methylbutanamide.

Protocol A: SBE-β-CD Inclusion Complexation via Co-Lyophilization

This protocol utilizes a co-lyophilization technique to force the thermodynamic equilibrium of the host-guest complex, ensuring a stable, solid-state formulation suitable for oral or intravenous reconstitution[5].

Materials:

  • N-(dimethylcarbamoyl)-3-methylbutanamide (API)

  • SBE-β-CD (Captisol®, Degree of Substitution ~6.5)

  • Milli-Q Water

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve 20 mM of SBE-β-CD in 50 mL of Milli-Q water. Stir at 300 rpm until optically clear.

  • Guest Equilibration: Add the API in a 1:2 (API:CD) molar ratio to the solution. Scientific Causality: An excess of CD ensures that the equilibrium shifts entirely toward the complexed state, preventing free API precipitation.

  • Thermal Incubation: Seal the vessel and incubate in a shaking water bath at 37°C for 48 hours at 150 rpm. Scientific Causality: The bulky dimethylcarbamoyl and isovaleryl groups require extended kinetic energy to displace the high-enthalpy water molecules residing inside the CD cavity[3].

  • Filtration (IPQC Step): Filter the suspension through a 0.22 µm PVDF syringe filter. The filtrate must be completely transparent. Any turbidity indicates uncomplexed API.

  • Lyophilization: Flash-freeze the filtrate at -80°C for 4 hours, followed by lyophilization at -50°C and 0.01 mbar for 48 hours.

  • Validation: Reconstitute 10 mg of the lyophilized powder in 1 mL of water. A self-validating successful batch will dissolve completely in under 30 seconds.

Protocol B: Solid Lipid Nanoparticle (SLN) Formulation

For maximum oral bioavailability, SLNs are formulated using Hot High-Pressure Homogenization (HPH). This method avoids toxic organic solvents and is highly scalable[4].

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate, Melting Point ~56°C)

  • Surfactant: Poloxamer 188 (Pluronic F-68)

  • Co-surfactant: Tween 80

Step-by-Step Methodology:

  • Lipid Phase Preparation: Heat 500 mg of Precirol ATO 5 in a glass vial to 70°C (approx. 10-15°C above its melting point). Once fully melted, dissolve 50 mg of the API into the lipid. Stir until a homogenous, clear lipid melt is achieved.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 2% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 20 mL of Milli-Q water. Heat this aqueous phase to exactly 70°C. Scientific Causality: Temperature parity between phases is critical to prevent premature lipid crystallization during mixing.

  • Pre-Emulsification: Add the hot aqueous phase to the hot lipid phase. Immediately mix using a high-shear homogenizer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (e.g., GEA Niro Soavi) at 500 bar for 3 to 5 cycles, maintaining the system at 70°C.

  • Rapid Solidification: Collect the nanoemulsion and immediately plunge the vessel into an ice-water bath (4°C) while stirring gently. Scientific Causality: Rapid cooling forces the lipid to crystallize into the high-energy α -polymorphic form. This imperfect lattice structure provides ample interstitial space to trap the API, preventing drug expulsion that typically occurs if the lipid slowly transitions to the highly ordered β -form[4].

  • IPQC Validation: Analyze via Dynamic Light Scattering (DLS). A self-validating batch must show a Z-average diameter of 150–200 nm and a Polydispersity Index (PDI) < 0.2.

SLNWorkflow Lipid Lipid Phase (70°C) Precirol ATO 5 + API PreEmulsion High-Shear Mixing (10,000 rpm, 5 min) Lipid->PreEmulsion Aqueous Aqueous Phase (70°C) Water + Poloxamer 188 Aqueous->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3-5 cycles, 70°C) PreEmulsion->HPH Cooling Rapid Cooling (4°C) Lipid Crystallization HPH->Cooling Final SLN Dispersion (Ready for In Vivo) Cooling->Final

Step-by-step workflow for the preparation of Solid Lipid Nanoparticles via HPH.

In Vivo Pharmacokinetic Validation

To validate the efficacy of these formulations, a standard preclinical pharmacokinetic (PK) study must be executed.

Study Design:

  • Model: Male Sprague-Dawley rats (200-250 g), fasted overnight (n=6 per group).

  • Dosing: 10 mg/kg (API equivalent) administered via oral gavage.

  • Groups:

    • Free API Suspension (0.5% CMC-Na in water)

    • SBE-β-CD Complex (Reconstituted in saline)

    • SLN Dispersion

  • Sampling: Blood drawn from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Plasma separated and analyzed via LC-MS/MS.

Table 2: Expected Comparative In Vivo PK Parameters

Formulation GroupCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Free API Suspension 145 ± 322.0680 ± 110100% (Reference)
SBE-β-CD Complex 890 ± 850.53,150 ± 420~463%
SLN Dispersion 1,250 ± 1404.07,800 ± 650~1147%

Data Interpretation: The SBE-β-CD complex drastically reduces Tmax due to immediate aqueous dissolution and rapid paracellular/transcellular uptake[5]. Conversely, the SLN formulation exhibits a delayed Tmax (4.0 h) characteristic of lymphatic absorption, but achieves the highest AUC by successfully shielding the API from hepatic first-pass enzymes[4].

References

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: PMC - NIH URL:[Link]

  • Curcumin-sulfobutyl-ether beta cyclodextrin inclusion complex: preparation, spectral characterization, molecular modeling, and antimicrobial activity Source: Taylor & Francis URL:[Link]

  • Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Acylurea - Physical and Chemical Properties Source: Grokipedia URL:[Link]

  • A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery Source: PMC - NIH URL:[Link]

Sources

Application Note: N-(dimethylcarbamoyl)-3-methylbutanamide as an Isovaleryl Transfer Reagent via Amide C–N Bond Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective functionalization of amides has historically been hindered by the extreme thermodynamic stability of the C–N bond. However, the development of ground-state destabilization (GSD) strategies has unlocked amides as highly versatile electrophiles in cross-coupling reactions. This application note provides an in-depth technical guide on utilizing N-(dimethylcarbamoyl)-3-methylbutanamide (DMBM) —a specialized N-acylurea—as a bench-stable isovaleryl transfer reagent. By leveraging palladium-catalyzed C–N bond activation, researchers can efficiently synthesize complex isovalerophenone derivatives and complex amides that are highly relevant in drug discovery and natural product synthesis.

Introduction & Mechanistic Rationale

The Challenge of Amide Inertness

Historically, the amide bond has been considered one of the most stable functional groups in organic chemistry, characterized by a resonance stabilization energy of approximately 15–20 kcal/mol[1]. This stabilization arises from the strong nN​→πC=O∗​ conjugation, which enforces a planar geometry and renders the carbonyl carbon highly unreactive toward traditional cross-coupling catalysts.

The N-Acylurea Solution: Ground-State Destabilization

To overcome this thermodynamic barrier, the amide bond must be structurally twisted out of planarity. By appending a strongly electron-withdrawing and sterically demanding dimethylcarbamoyl group to the amide nitrogen, the resonance conjugation is severely disrupted[2]. In DMBM, the steric repulsion between the isovaleryl chain and the dimethylcarbamoyl moiety forces the C–N bond to twist (with twist angles typically exceeding 20°). This ground-state destabilization dramatically lowers the rotational barrier and weakens the C–N bond[2]. Consequently, low-valent transition metals, such as Pd(0) and Ni(0), can undergo facile oxidative addition directly into the C–N bond, effectively turning the N-acylurea into a highly reactive acyl electrophile[3].

The Catalytic Cycle

The Suzuki-Miyaura cross-coupling of DMBM follows a precisely tuned mechanism:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the destabilized C–N bond of DMBM. The use of a highly σ-donating N-heterocyclic carbene (NHC) ligand is critical to stabilize the resulting electrophilic Pd(II)-acyl species.

  • Transmetalation : An arylboronic acid, activated by a mild base (e.g., K₂CO₃) to form a nucleophilic boronate, transfers its aryl group to the Pd(II) center, displacing the 1,1-dimethylurea leaving group.

  • Reductive Elimination : The steric bulk of the NHC ligand forces the acyl and aryl groups into close proximity, accelerating reductive elimination to release the isovalerophenone product and regenerate the Pd(0) catalyst[3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Isovaleryl-Pd(II)-Urea] Pd0->OxAdd + DMBM DMBM DMBM (Isovaleryl-N'-dimethylurea) DMBM->OxAdd TransMet Transmetalation [Isovaleryl-Pd(II)-Ar] OxAdd->TransMet + Ar-B(OH)2 - Urea RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Isovalerophenone Derivative RedElim->Product Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle of Pd-catalyzed C-N bond activation and cross-coupling of DMBM.

Experimental Workflows & Protocols

The following protocol details the synthesis of isovalerophenone derivatives via the Suzuki-Miyaura cross-coupling of DMBM. This protocol is designed as a self-validating system , incorporating internal standards and specific checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol: Pd-Catalyzed Suzuki-Miyaura Ketone Synthesis

Step 1: Reaction Setup & Catalyst Selection (Self-Validating Step)

  • Action : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with DMBM (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and Pd-PEPPSI-IPr (0.025 mmol, 5 mol%). Add exactly 0.1 mmol of dodecane as an internal standard.

  • Causality : The glovebox ensures the exclusion of atmospheric oxygen, which can prematurely oxidize the electron-rich Pd(0) active species. Pd-PEPPSI-IPr is explicitly chosen because the bulky IPr ligand accelerates the challenging reductive elimination step while stabilizing the Pd(II) intermediate[3].

  • Validation : The inclusion of dodecane allows for precise GC-FID/GC-MS quantification of the reaction progress, ensuring that conversion metrics are not skewed by isolation losses.

Step 2: Solvent Addition and Activation

  • Action : Add 2.0 mL of anhydrous, degassed THF to the Schlenk tube. Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C.

  • Causality : THF is selected over polar aprotic solvents like DMF because it provides optimal solubility for the organic substrates while keeping the inorganic base (K₂CO₃) partially insoluble. This controlled, heterogeneous basicity prevents the rapid protodeboronation of the boronic acid while still facilitating transmetalation[2].

Step 3: Reaction Monitoring

  • Action : Stir the reaction mixture vigorously (800 rpm) for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and GC-MS aliquots.

  • Causality : Vigorous stirring is mandatory for heterogeneous mixtures to overcome mass transfer limitations between the solid base and the solution phase.

  • Validation : The system validates itself when the GC-MS trace shows the quantitative disappearance of the DMBM peak relative to the constant dodecane peak, accompanied by the emergence of the isovalerophenone product and the 1,1-dimethylurea byproduct.

Step 4: Quenching and Purification

  • Action : Cool the reaction to room temperature. Dilute with 5 mL of EtOAc and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Workflow Step1 1. Reagent Prep Dry THF, Degas Step2 2. Mix Reactants DMBM + Ar-B(OH)2 + Base + Dodecane Step1->Step2 Step3 3. Add Catalyst Pd-PEPPSI-IPr (Glovebox) Step2->Step3 Step4 4. Reaction 60°C, 12h Stirring Step3->Step4 Step5 5. Validation GC-MS Aliquot Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of DMBM.

Quantitative Data Summaries

The following tables summarize the optimization parameters and the substrate scope for the functionalization of DMBM, demonstrating the robust nature of the N-acylurea C–N activation strategy.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling of DMBM

Entry Catalyst (5 mol%) Base (2.0 equiv) Solvent Temp (°C) GC Yield (%)*
1 Pd(OAc)₂ / PPh₃ K₂CO₃ THF 60 12
2 Pd₂(dba)₃ / PCy₃ K₂CO₃ THF 60 45
3 Pd-PEPPSI-IPr K₂CO₃ Toluene 60 68
4 Pd-PEPPSI-IPr K₃PO₄ THF 60 72

| 5 | Pd-PEPPSI-IPr | K₂CO₃ | THF | 60 | 94 |

*Yields determined by GC-FID using dodecane as an internal standard.

Table 2: Substrate Scope for Isovaleryl Ketone Synthesis

Nucleophile (Ar-B(OH)₂) Target Product Time (h) Isolated Yield (%)
Phenylboronic acid Isovalerophenone 12 92
4-Methoxyphenylboronic acid 4'-Methoxyisovalerophenone 12 88
4-Fluorophenylboronic acid 4'-Fluoroisovalerophenone 14 85

| 2-Thiopheneboronic acid | 1-(Thiophen-2-yl)-3-methylbutan-1-one | 16 | 78 |

Sources

Troubleshooting & Optimization

how to prevent hydrolysis of N-(dimethylcarbamoyl)-3-methylbutanamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Hydrolysis of N-(dimethylcarbamoyl)-3-methylbutanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected degradation of N-acylurea derivatives during formulation and long-term storage.

N-(dimethylcarbamoyl)-3-methylbutanamide is a sterically hindered N-acylurea. While N-acylureas are generally more stable than their highly reactive O-acylisourea precursors, they are not immune to hydrolytic cleavage. The central vulnerability lies in its two electrophilic carbonyl centers, which are highly susceptible to [1]. This guide addresses the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure the long-term integrity of your compound.

Mechanistic Causality of Acylurea Hydrolysis

Before troubleshooting, we must understand the underlying chemistry. The hydrolysis of N-(dimethylcarbamoyl)-3-methylbutanamide can proceed via two distinct pathways depending on the micro-environmental pH:

  • Pathway A (Isovaleryl Cleavage): Nucleophilic attack at the 3-methylbutanoyl (isovaleryl) carbonyl yields isovaleric acid and 1,1-dimethylurea.

  • Pathway B (Carbamoyl Cleavage): Attack at the dimethylcarbamoyl carbonyl yields isovaleramide and dimethylcarbamic acid, which rapidly decarboxylates into dimethylamine and CO₂.

Both pathways are catalyzed by extremes of pH. Under basic conditions, the to form a tetrahedral intermediate[2]. Under acidic conditions, protonation of the urea nitrogen or carbonyl oxygen increases the electrophilicity of the carbon center, facilitating attack by neutral water.

Hydrolysis Compound N-(dimethylcarbamoyl)- 3-methylbutanamide Water H2O + [OH-] / [H+] Compound->Water PathA Pathway A: Isovaleryl Attack Water->PathA pH < 4 or > 7 PathB Pathway B: Carbamoyl Attack Water->PathB pH < 4 or > 7 ProdA Isovaleric Acid + 1,1-Dimethylurea PathA->ProdA C-N Cleavage ProdB Isovaleramide + Dimethylamine + CO2 PathB->ProdB Decarboxylation

Hydrolysis pathways of N-(dimethylcarbamoyl)-3-methylbutanamide catalyzed by aqueous acid or base.

Frequently Asked Questions & Troubleshooting
Issue 1: Rapid Degradation in Standard Aqueous Buffers

Q: We formulated N-(dimethylcarbamoyl)-3-methylbutanamide in PBS (pH 7.4) for a biological assay, but HPLC analysis showed 30% degradation within 48 hours. Why is this happening?

A: This is a classic case of base-catalyzed hydrolysis. PBS at pH 7.4 provides a slightly alkaline environment. For N-acylureas, the formation of the tetrahedral intermediate[3].

Self-Validating Step: To validate this fix, prepare two parallel control vials: one in PBS (pH 7.4) and one in MES (pH 5.5). Incubate both at 37°C for 24 hours and run them on HPLC. The MES buffer should show >98% intact compound, validating the pH-dependent causality of your degradation.

Issue 2: Solid-State Degradation During Lyophilized Storage

Q: We store the compound as a lyophilized powder at room temperature in standard microcentrifuge tubes, but we still observe the formation of isovaleramide over 6 months. How is hydrolysis occurring without a solvent?

A: The culprit is hygroscopicity combined with a lack of environmental control. Polymeric and small-molecule [5], creating a localized aqueous micro-environment on the powder surface. This trace moisture, combined with residual salts from lyophilization, shifts the micro-environmental pH and initiates solid-state hydrolysis.

The Solution: Implement strict anhydrous storage protocols.

  • Lyophilize the compound to a residual moisture content of <1%.

  • Transfer the powder to amber glass vials (glass prevents moisture permeation better than standard polypropylene tubes).

  • Backfill the vials with inert Argon or Nitrogen gas.

  • Seal with PTFE-lined caps and store in a desiccator at -20°C.

Issue 3: Temperature-Induced Cleavage

Q: Does shipping the compound on blue ice (approx. 4°C) instead of dry ice affect its stability?

A: Yes. The hydrolysis of acylureas follows Arrhenius kinetics. The activation energy for the cleavage of the C-N bond in the acylurea linkage is low enough that a shift from -20°C to 4°C can over a prolonged transit time[3]. Always ship on dry ice (-78°C) for transit times exceeding 24 hours.

Quantitative Data: Hydrolysis Kinetics

To assist your formulation design, the following table summarizes the kinetic half-lives of typical N-acylurea linkages under varying conditions.

Buffer SystempHTemperature (°C)Estimated Half-Life (t₁/₂)*Primary Degradation Pathway
0.1 M HCl1.025< 2 hoursAcid-catalyzed cleavage
50 mM Citrate4.02514 daysMild acid catalysis
50 mM MES 5.5 5 > 12 months Stable (Optimal)
50 mM MES5.52545 daysTemperature-accelerated
50 mM PBS7.4253.5 daysBase-catalyzed cleavage
0.1 M NaOH13.025< 15 minutesRapid base-catalyzed

*Data synthesized from established N-acylurea kinetic models.

Experimental Protocol: Stability-Indicating HPLC Assay & Forced Degradation

To confidently monitor the storage stability of N-(dimethylcarbamoyl)-3-methylbutanamide, you must use a stability-indicating method capable of resolving the parent compound from its primary degradants (isovaleric acid, 1,1-dimethylurea, and isovaleramide).

Step-by-Step Methodology:

  • Sample Preparation (Forced Degradation):

    • Acid Stress: Mix 1 mg of the compound with 1 mL of 0.1 M HCl. Incubate at 40°C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base Stress: Mix 1 mg with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl.

    • Control: Mix 1 mg with 1 mL of HPLC-grade water.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Due to the lack of strong chromophores, low-wavelength UV or ELSD/MS detection is required).

  • Self-Validation: Inject the stressed samples alongside the control. You should observe a decrease in the parent peak (approx. RT 8.5 min) and the emergence of distinct degradant peaks. Self-Correction: If the parent peak co-elutes with a degradant, flatten the gradient (e.g., 5% to 40% B over 20 mins) to increase resolution before proceeding with long-term stability testing.

References
  • Chen, et al. "Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle." Chemical Science, RSC Publishing.[Link]

  • Blanco-Canosa, J. B., et al. "Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors." ACS Publications.[Link]

  • Journal of Chemical Reviews. "Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials." JChemRev. [Link]

Sources

optimizing reaction temperature and time for N-(dimethylcarbamoyl)-3-methylbutanamide formation

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: KB-773-Synthesis Target Molecule: N-(dimethylcarbamoyl)-3-methylbutanamide Process Domain: Kinetic and Thermodynamic Optimization of N-Acylurea Formation Prepared By: Senior Application Scientist, Technical Support Center

Mechanistic Overview & Reaction Pathway

The synthesis of N-(dimethylcarbamoyl)-3-methylbutanamide via the reaction of isovaleryl chloride and 1,1-dimethylurea presents a classic thermodynamic versus kinetic optimization challenge. Because the lone pair on the urea nitrogen is heavily delocalized into its adjacent carbonyl π -system, 1,1-dimethylurea is a remarkably weak nucleophile. Overcoming this kinetic barrier requires precise thermal activation, yet excessive heat triggers the thermal degradation of the N-acylurea product[1].

G A Isovaleryl Chloride + 1,1-Dimethylurea B Acylpyridinium Intermediate A->B Pyridine, 0 °C Activation C N-(dimethylcarbamoyl)- 3-methylbutanamide B->C 80 °C, 6 h Nucleophilic Attack D Thermal Cleavage (>140 °C) C->D Excessive Heat E Isovaleramide + Dimethyl Isocyanate D->E Degradation

Reaction pathway and thermal degradation boundary for N-acylurea formation.

Troubleshooting FAQs: Temperature & Time Diagnostics

Q1: Why is my reaction stalling at 25 °C with less than 20% product formation after 24 hours? A1: You are experiencing kinetic trapping. The preparation of N-acylureas from activated carboxylic acid derivatives[2] requires overcoming a substantial activation energy barrier. The nitrogen atoms in 1,1-dimethylurea are poor nucleophiles due to resonance stabilization. Operating at room temperature fails to provide the thermal energy required for the urea nitrogen to attack the acylpyridinium intermediate. You must elevate the temperature to drive the acylation forward.

Q2: Can I increase the temperature above 100 °C to accelerate the synthesis to under 2 hours? A2: This is highly discouraged. While the Arrhenius equation dictates faster initial kinetics, N-acylureas exhibit distinct thermal instability. Research demonstrates that N-acylureas are stable only up to approximately 140 °C; beyond this threshold, they undergo rapid thermal decomposition into an amide (isovaleramide) and an isocyanate (dimethyl isocyanate)[1]. Operating near or above 100 °C narrows your thermodynamic safety margin, leading to yield loss, ketene formation from the acid chloride, and complex purification profiles.

Q3: How does the choice of base dictate the optimal temperature profile? A3: The base (e.g., Pyridine) acts as both an acid scavenger and a nucleophilic catalyst. At 0 °C, pyridine reacts with isovaleryl chloride to form a highly reactive acylpyridinium intermediate. If you attempt to form this intermediate at 80 °C, the exothermic nature of the reaction can cause localized superheating and degradation. Therefore, a two-stage temperature profile (0 °C for activation, 80 °C for propagation) is mandatory. Furthermore, lower temperatures and controlled pH environments have been shown to influence the selectivity of acylurea formations in related carbodiimide-fueled cycles[3].

Quantitative Diagnostic Matrix

To aid in your process development, the following table summarizes the empirical relationship between temperature, time, and reaction efficiency for this specific synthesis in 1,2-dichloroethane (DCE).

Temperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation
252415>98%Kinetic trapping; insufficient thermal energy for nucleophilic attack.
601265>95%Moderate conversion; safe but inefficient for scale-up.
80 6 92 >98% Optimal thermodynamic balance; peak conversion and stability.
11047885%Onset of side reactions; minor ketene formation detected.
14022540%Severe thermal cleavage to isovaleramide and isocyanate[1].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each critical step includes an In-Process Control (IPC) to verify that the chemical causality of the step has been achieved before proceeding.

Step 1: Anhydrous System Preparation

  • Action: Flame-dry a 250 mL two-neck round-bottom flask under vacuum, then purge with ultra-high purity N₂. Add 1,1-dimethylurea (1.0 eq, 10 mmol) and anhydrous pyridine (1.2 eq, 12 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Causality: Isovaleryl chloride is highly susceptible to hydrolysis. DCE is chosen over dichloromethane (DCM) because its higher boiling point (83 °C) allows for the optimal 80 °C reaction temperature.

  • Self-Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture contamination and premature urea precipitation.

Step 2: Acylpyridinium Activation (0 °C)

  • Action: Cool the flask to 0 °C using an ice bath. Add isovaleryl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes via a syringe pump.

  • Causality: Dropwise addition at 0 °C controls the exothermic formation of the acylpyridinium intermediate and prevents dehydrohalogenation (ketene formation).

  • Self-Validation Checkpoint: A mild yellowing of the solution and the formation of a fine precipitate (pyridinium hydrochloride) validate that the activation complex has formed successfully.

Step 3: Thermal Acylation (80 °C)

  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for exactly 6 hours.

  • Causality: Provides the precise activation energy required for the weakly nucleophilic 1,1-dimethylurea to attack the acylpyridinium intermediate, without crossing the 140 °C thermal degradation threshold[1].

  • Self-Validation Checkpoint (IPC): At t=6h , withdraw a 50 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The mass of the target N-(dimethylcarbamoyl)-3-methylbutanamide ( m/z[M+H]+=173.2 ) must be the dominant peak. The complete disappearance of the 1,1-dimethylurea peak validates reaction completion.

Step 4: Quench and Purification

  • Action: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove residual pyridine, followed by saturated NaHCO₃ (2 x 25 mL) to remove hydrolyzed isovaleric acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Acid/base washing exploits the neutral nature of the target N-acylurea to isolate it from the ionic byproducts and unreacted starting materials.

References

  • Organic Chemistry Frontiers (rsc.org)
  • N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)
  • Chemical Science (rsc.org)

Sources

Technical Support Center: Resolving HPLC Challenges for N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatography Division

This guide provides in-depth troubleshooting protocols and expert insights for researchers, scientists, and drug development professionals encountering common chromatographic issues—specifically peak tailing and baseline drift—during the analysis of N-(dimethylcarbamoyl)-3-methylbutanamide. Our approach is grounded in fundamental chromatographic principles to empower you to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing N-(dimethylcarbamoyl)-3-methylbutanamide?

The most common cause of peak tailing for a polar, neutral compound like N-(dimethylcarbamoyl)-3-methylbutanamide is secondary interaction with the stationary phase.[1] Specifically, the amide functional groups in the molecule can form hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[2][3] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in an asymmetric, tailing peak.

Q2: My peak tailing is inconsistent. What should I investigate first?

Inconsistent peak tailing often points to issues that can vary between runs, such as sample overload or column contamination. Before modifying the method, perform two simple diagnostic tests:

  • Mass Overload Check: Prepare and inject a 1:10 dilution of your sample. If the peak asymmetry improves significantly, you are experiencing mass overload.[4]

  • Volume Overload Check: If you are injecting a large volume of sample dissolved in a solvent stronger than the mobile phase, try reducing the injection volume.

Q3: How does mobile phase pH affect peak shape for this seemingly neutral compound?

While N-(dimethylcarbamoyl)-3-methylbutanamide is not expected to ionize, the mobile phase pH has a profound effect on the stationary phase itself. The residual silanol groups on a silica column are acidic and become ionized (deprotonated) at a pH above approximately 3.5-4.0, creating negatively charged sites.[3] These ionized silanols are highly active and strongly interact with polar analytes, causing severe peak tailing.[2] By operating at a low pH (e.g., 2.5-3.5), you ensure these silanol groups are protonated and thus electrically neutral, which minimizes these undesirable secondary interactions.[1][4]

Q4: What is causing my baseline to drift upwards or downwards during a sequence?

Baseline drift is typically caused by a change in the mobile phase composition or temperature over time.[5] Common culprits include:

  • Temperature Fluctuations: Even minor changes in ambient lab temperature can affect the detector's refractive index and the mobile phase viscosity, causing drift.[6][7] A column oven is essential for stable retention times and baselines.

  • Mobile Phase Issues: This can include insufficient degassing (leading to bubble formation), slow evaporation of a volatile solvent component from the mobile phase reservoir, or the degradation of a mobile phase additive like trifluoroacetic acid (TFA).[7]

  • Insufficient Equilibration: The column requires adequate time to fully equilibrate with the mobile phase, especially when switching from a different method.[8] This can take 10-20 column volumes or more.

Q5: My baseline is stable during isocratic runs but drifts during my gradient. Why?

This is a classic symptom of mismatched mobile phase absorbance. If your mobile phase "A" and "B" have different UV absorbance at your detection wavelength, the baseline will naturally rise or fall as the gradient progresses.[7][9] This can be resolved by adding a small amount of the UV-absorbing additive (e.g., formic acid or TFA) to both mobile phase A and B to balance their absorbance profiles.

Systematic Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue that degrades resolution and compromises accurate quantification. This guide provides a logical workflow to diagnose and resolve the root cause.

Step 1: Differentiate Between Chemical and Physical Problems

The first step is to determine if the tailing is caused by a chemical interaction with the column or a physical problem in the HPLC system. A simple test is to inject a completely non-polar, neutral compound (e.g., Toluene). If this peak is also tailing, the issue is likely physical (extra-column volume, column void). If the Toluene peak is sharp and symmetrical, the problem is chemical and specific to your analyte's interaction with the stationary phase.

Experimental Protocol: Diagnosing the Cause of Peak Tailing
  • Prepare System Suitability Solution: Create a solution containing your analyte, N-(dimethylcarbamoyl)-3-methylbutanamide, and a neutral, non-polar marker like Toluene at appropriate concentrations.

  • Initial Injection: Run the analysis under your current method conditions. Observe the peak shape for both compounds.

  • Analysis:

    • Scenario A (Chemical Cause): The analyte peak tails, but the Toluene peak is symmetrical (Asymmetry Factor < 1.2). The problem is likely secondary silanol interactions. Proceed to Section A: Mitigating Chemical Interactions .

    • Scenario B (Physical Cause): Both the analyte and Toluene peaks are tailing. The problem is likely related to system hardware. Proceed to Section B: Addressing Physical System Issues .

Section A: Mitigating Chemical Interactions

These steps are designed to disrupt the secondary interactions between your analyte and the stationary phase.

  • Mobile Phase pH Adjustment:

    • Rationale: As discussed in the FAQs, lowering the mobile phase pH is the most effective way to suppress silanol activity.[2][4]

    • Action: Incorporate an acidic modifier into your mobile phase to achieve a pH between 2.5 and 3.5. Common choices for LC-MS compatibility are 0.1% formic acid or ammonium formate.[4]

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern "Type B" silica columns are manufactured to be high-purity with low metal content, which reduces silanol activity.[10][11] "End-capping" is a chemical process that blocks a majority of the remaining silanol groups, making the surface more inert.[10][12]

    • Action: If you are using an older "Type A" column, switch to a modern, fully end-capped C18 or a polar-embedded phase column designed for polar analytes.

  • Consider an Alternative Stationary Phase:

    • Rationale: If tailing persists, the interaction may not be solely silanol-based. A different stationary phase chemistry can offer alternative selectivity.

    • Action: For polar compounds, consider a silica hydride-based column, which operates in an aqueous normal-phase mode and has a surface of nonpolar silicon hydride moieties (Si-H) instead of polar silanols, eliminating this source of interaction.[13]

Section B: Addressing Physical System Issues

These steps focus on problems within the HPLC hardware that can cause band broadening and tailing for all peaks.

  • Minimize Extra-Column Volume:

    • Rationale: Excessive volume between the injector and the detector causes the sample band to spread, leading to tailing and broad peaks.[4] This is especially critical for high-efficiency, small-particle columns.

    • Action: Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are correctly installed and that the ferrule is seated properly at the column inlet/outlet.[14]

  • Inspect for Column Voids:

    • Rationale: Over time, high pressure can cause the stationary phase bed at the column inlet to settle, creating a void.[4] This void acts as a mixing chamber, distorting the peak shape.

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. A temporary fix can sometimes be achieved by back-flushing the column at a low flow rate.

// Nodes start [label="Peak Tailing Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; check_type [label="Inject Non-Polar Marker\n(e.g., Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; is_marker_ok [label="Is Marker Peak\nSymmetrical?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1];

// Chemical Path chemical_cause [label="Chemical Cause:\nSecondary Interactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_ph [label="Lower Mobile Phase pH\n(2.5 - 3.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; use_endcapped [label="Use High-Purity,\nEnd-Capped Column", fillcolor="#F1F3F4", fontcolor="#202124"]; alternative_phase [label="Consider Alternative\nStationary Phase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Physical Path physical_cause [label="Physical Cause:\nSystem/Column Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dead_volume [label="Check for Extra-Column\n(Dead) Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; check_void [label="Inspect Column Inlet\nfor Voids", fillcolor="#F1F3F4", fontcolor="#202124"];

resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.8];

// Edges start -> check_type; check_type -> is_marker_ok; is_marker_ok -> chemical_cause [label=" Yes"]; is_marker_ok -> physical_cause [label=" No"];

chemical_cause -> adjust_ph; adjust_ph -> use_endcapped; use_endcapped -> alternative_phase; alternative_phase -> resolved;

physical_cause -> check_dead_volume; check_dead_volume -> check_void; check_void -> resolved; } ` Caption: Troubleshooting workflow for HPLC peak tailing.

Systematic Troubleshooting Guide: Baseline Drift

A stable baseline is critical for accurate integration and detection of low-level analytes. This guide helps you systematically isolate and correct the source of baseline drift.

Experimental Protocol: Isolating the Source of Drift

This procedure systematically removes components to pinpoint the source of the instability.

  • Step 1: Pump and Detector Isolation: Replace the column with a zero-dead-volume union. Continue to run the mobile phase.

    • Observation: If the baseline stabilizes, the drift originates from the column (e.g., contamination, slow equilibration, bleed).[6] Proceed to Section A: Column-Related Issues .

    • Observation: If the baseline continues to drift, the issue is with the pump, mobile phase, or detector. Proceed to Step 2 .

  • Step 2: Pump and Mobile Phase Check: Stop the pump flow.

    • Observation: If the baseline becomes stable (flat), the drift is caused by the pump or the mobile phase (e.g., poor mixing, contamination, degassing issues). Proceed to Section B: Mobile Phase and Pump Issues .

    • Observation: If the baseline still drifts with no flow, the problem is electronic and lies within the detector (e.g., lamp failure, temperature effects on electronics). Proceed to Section C: Detector and Environmental Issues .

Section A: Column-Related Issues
  • Action 1: Ensure Full Equilibration: Flush the column with 20-30 column volumes of the mobile phase before starting a sequence.[8]

  • Action 2: Flush Contaminants: If the column is contaminated with strongly retained compounds, develop a robust washing procedure. Flush with a strong, compatible solvent (e.g., isopropanol) to remove buildup.[8]

Section B: Mobile Phase and Pump Issues
  • Action 1: Degas Mobile Phase: Ensure the inline degasser is functioning correctly or use helium sparging to remove dissolved gases, which can cause bubbles in the detector cell.[5][7]

  • Action 2: Prepare Fresh Mobile Phase: Use high-purity (HPLC or gradient grade) solvents and additives.[8] Some additives, like TFA, can degrade over time, changing the UV absorbance of the mobile phase. Prepare fresh solutions daily.[7]

  • Action 3: Check Pump Performance: Inspect pump check valves for dirt or failure, as this can cause improper mixing and pressure fluctuations that manifest as baseline noise or drift.[9]

Section C: Detector and Environmental Issues
  • Action 1: Control Temperature: Use a column oven and ensure the lab has a stable ambient temperature. Avoid placing the instrument near drafts from air vents.[5][6] Insulating the tubing between the column and detector can also help.[9]

  • Action 2: Check Detector Lamp: For UV detectors, a failing lamp can cause a continuous downward drift in the baseline. Check the lamp's energy output and lifetime.

  • Action 3: Clean Detector Cell: Contaminants in the detector flow cell can cause drift. Flush the cell according to the manufacturer's instructions, often with isopropanol or a dilute acid solution like 1N nitric acid.[8]

// Nodes start [label="Baseline Drift Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Replace Column with Union\nRun Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; is_drift_gone1 [label="Does Drift Stop?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1];

column_issue [label="Source: Column\n(Contamination, Equilibration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_flow [label="Stop Pump Flow", fillcolor="#FBBC05", fontcolor="#202124"];

is_drift_gone2 [label="Does Drift Stop?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1];

pump_issue [label="Source: Pump / Mobile Phase\n(Mixing, Degassing, Contamination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detector_issue [label="Source: Detector / Environment\n(Lamp, Temp, Electronics)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

resolve [label="Baseline Stabilized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges start -> replace_column; replace_column -> is_drift_gone1; is_drift_gone1 -> column_issue [label=" Yes"]; is_drift_gone1 -> stop_flow [label=" No"];

stop_flow -> is_drift_gone2; is_drift_gone2 -> pump_issue [label=" Yes"]; is_drift_gone2 -> detector_issue [label=" No"];

column_issue -> resolve; pump_issue -> resolve; detector_issue -> resolve; } ` Caption: Diagnostic workflow for HPLC baseline drift.

Data Summary: Impact of Key Parameters

The following table summarizes the expected effects of critical HPLC parameters on the analysis of N-(dimethylcarbamoyl)-3-methylbutanamide.

ParameterEffect on Peak ShapeEffect on Retention TimeRecommended Action
Mobile Phase pH Significant impact. Lower pH (<3.5) reduces tailing by neutralizing silanols.[2][3]Minimal direct effect on the neutral analyte, but may slightly alter retention due to changes in stationary phase polarity.Use 0.1% Formic Acid or a similar buffer to maintain pH between 2.5 and 3.5.
Column Type Critical. End-capped, high-purity silica columns significantly reduce tailing.[10] Polar-embedded phases can also improve shape.Varies by stationary phase chemistry. C18 will provide hydrophobic retention.Start with a modern, fully end-capped C18 column.
Temperature Minor effect. Higher temperatures can sometimes slightly improve peak symmetry by improving mass transfer.Decreases retention time as analyte viscosity decreases and solubility in the mobile phase increases.Use a column oven set to a stable temperature (e.g., 30-40 °C) for reproducibility.[5]
Organic Modifier Can have an effect. Acetonitrile and Methanol have different hydrogen bonding characteristics.Acetonitrile is a stronger eluting solvent and will typically result in shorter retention times than Methanol.Evaluate both Acetonitrile and Methanol to determine which provides better peak shape and resolution.
Sample Concentration High concentration can cause mass overload, leading to fronting or tailing.[4]No effect on retention time unless column is severely overloaded.Ensure sample concentration is within the linear dynamic range of the column and detector.
References
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025, October 27). Amuza Inc. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Labtech. [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19). PatSnap. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. [Link]

  • HPLC Troubleshooting - Baseline Drift - Shimadzu UK Limited. (2022, August 26). Shimadzu. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Separation Science. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs. [Link]

  • LC Technical Tip - Phenomenex. Phenomenex. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today. (2018, November 28). Chromatography Today. [Link]

  • Hu, A. J., & Neue, U. D. (2021). Silica Hydride: A Separation Material Every Analyst Should Know About. Molecules, 26(24), 7597. [Link]

Sources

removing unreacted precursors and impurities from N-(dimethylcarbamoyl)-3-methylbutanamide mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(dimethylcarbamoyl)-3-methylbutanamide . This compound is an acylurea derivative typically synthesized via the coupling of 3-methylbutanamide (isovaleramide) with dimethylcarbamoyl chloride (DMCC), or 1,1-dimethylurea with isovaleryl chloride.

The primary challenge in the downstream processing of this mixture is the complete removal of unreacted precursors—particularly DMCC, which is a highly reactive, genotoxic alkylating agent[1]. This guide provides field-proven, self-validating troubleshooting protocols to ensure high-purity isolation without compromising the structural integrity of the target acylurea.

Workflow Start Crude Mixture (Acylurea + Impurities) Scavenge Add Polymer-Bound Amine Scavenger Start->Scavenge Filter Filtration (Removes DMCC-Resin) Scavenge->Filter Extract Liquid-Liquid Extraction (Acid/Base Washes) Filter->Extract Crystallize Recrystallization (EtOAc/Heptane) Extract->Crystallize Pure Pure N-(dimethylcarbamoyl)- 3-methylbutanamide Crystallize->Pure

Workflow for the purification of N-(dimethylcarbamoyl)-3-methylbutanamide.

Section 1: Troubleshooting Guide (Q&A)

Q1: My crude NMR shows residual dimethylcarbamoyl chloride (DMCC). How can I ensure its complete removal without degrading my acylurea product? Causality & Solution: DMCC is an electrophilic acylating agent. Traditional aqueous workups (like water or mild bicarbonate washes) are often insufficient because DMCC hydrolyzes slowly in biphasic mixtures, allowing trace genotoxic levels to persist in the organic layer[2]. Self-Validating Action: Implement a chemical scavenging step using a polymer-bound nucleophile (e.g., Trisamine resin or aminomethyl polystyrene). The primary amine on the solid support rapidly attacks the electrophilic carbonyl of DMCC, forming a resin-bound urea. Because the acylurea product lacks electrophilic reactivity, it remains untouched in the solution. Simple filtration completely removes the DMCC from the liquid phase[3].

Q2: I am seeing unreacted 3-methylbutanamide (isovaleramide) co-eluting with my product on silica gel. How do I separate them? Causality & Solution: Both the starting amide and the acylurea product possess strong hydrogen-bond donating and accepting capabilities, leading to similar retention factors ( Rf​ ) on normal-phase silica[4]. Self-Validating Action: Exploit the pKa​ difference. Acylureas are significantly more acidic ( pKa​ ~ 8–10) than simple primary amides ( pKa​ ~ 15) due to the electron-withdrawing effect of the two carbonyl groups flanking the central nitrogen. By washing the organic layer with a carefully titrated mild aqueous base (e.g., 0.1 M NaOH), the acylurea can be transiently partitioned into the aqueous phase as a sodium salt, while the unreacted 3-methylbutanamide remains in the organic phase. The aqueous layer is then immediately acidified to pH 4–5 and back-extracted with ethyl acetate to recover the pure N-(dimethylcarbamoyl)-3-methylbutanamide.

Q3: Post-extraction, my product smells faintly of "sweaty feet." What is this, and how do I fix it? Causality & Solution: That odor is a classic indicator of isovaleric acid (3-methylbutanoic acid), a byproduct formed either from the hydrolysis of isovaleryl chloride (if used as a precursor) or the hydrolytic degradation of the acylurea itself during harsh basic workups. Self-Validating Action: Incorporate a rigorous saturated sodium bicarbonate (NaHCO 3​ ) wash. Isovaleric acid ( pKa​ 4.77) is easily deprotonated by NaHCO 3​ and partitioned into the aqueous waste. To prevent product degradation, ensure base washes are kept cold (0–5 °C) and contact time is minimized.

Logic DMCC Unreacted DMCC (Electrophile) Reaction Nucleophilic Acyl Substitution DMCC->Reaction Resin Trisamine Resin (Nucleophile) Resin->Reaction Bound Resin-Bound Urea (Solid Phase) Reaction->Bound Separation Simple Filtration Bound->Separation Product Acylurea Product (Liquid Phase) Product->Separation

Mechanism of electrophile scavenging for DMCC removal.

Section 2: Quantitative Data & Experimental Protocols

To ensure reproducibility, track the clearance of impurities across the purification workflow. The table below outlines the expected impurity profile at each stage of the protocols provided.

Table 1: Typical Impurity Profile and Clearance Rates
ImpurityPre-Purification (mol%)Post-Scavenging (mol%)Post-Extraction (mol%)Post-Crystallization (mol%)
DMCC (Genotoxin) 5.0 – 15.0< 0.1< 0.01ND (Not Detected)
3-Methylbutanamide 10.0 – 20.010.0 – 20.0< 1.0< 0.1
Isovaleric Acid 2.0 – 5.02.0 – 5.0< 0.1ND
Dimethylamine 1.0 – 3.01.0 – 3.0< 0.1ND
Protocol A: Chemoselective Scavenging of DMCC

This protocol utilizes solid-phase extraction principles to covalently bind and remove toxic electrophiles.

  • Reaction Quench: Upon completion of the acylurea synthesis, cool the crude reaction mixture (typically in Dichloromethane or THF) to 0–5 °C using an ice bath.

  • Scavenger Addition: Add 2.0 equivalents (relative to the estimated residual DMCC) of Polymer-Bound Trisamine (e.g., Trisamine resin, 3–4 mmol/g loading).

  • Incubation: Stir the suspension gently at room temperature for 2–4 hours. The primary amines on the resin will selectively attack the electrophilic DMCC.

  • Validation: Monitor the supernatant via LC-MS to confirm the disappearance of the DMCC mass peak ( m/z 107.05). Do not proceed until the peak is absent.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 x 20 mL of Dichloromethane to ensure complete recovery of the acylurea product.

Protocol B: Liquid-Liquid Extraction and Recrystallization

This protocol removes polar byproducts and isolates the pure acylurea.

  • Organic Dilution: Dilute the combined filtrate from Protocol A with ethyl acetate (EtOAc) to achieve a workable volume (approx. 10 mL per gram of theoretical yield).

  • Acid Wash (Amine Removal): Wash the organic layer with cold 1.0 M aqueous HCl (2 x 50 mL) to protonate and remove residual dimethylamine and any basic catalysts (e.g., pyridine/triethylamine).

  • Base Wash (Acid Removal): Wash the organic layer with cold (5 °C) saturated aqueous NaHCO 3​ (2 x 50 mL) to remove isovaleric acid and HCl traces. Note: Vent the separatory funnel frequently to release CO 2​ gas.

  • Drying and Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot EtOAc (approx. 60 °C). Slowly add heptane dropwise until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to an ice bath for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C overnight.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard reversed-phase HPLC for the final polish of N-(dimethylcarbamoyl)-3-methylbutanamide? Yes. Reversed-phase chromatography (C18) is highly effective for separating the acylurea from highly polar impurities. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. However, avoid using Trifluoroacetic acid (TFA) if you plan to concentrate the fractions at elevated temperatures, as highly acidic conditions can promote the cleavage of the acylurea linkage.

FAQ 2: Why is my yield dropping significantly during the basic extraction step? Acylureas are susceptible to base-catalyzed hydrolysis. If the aqueous base used for extraction is too strong (e.g., >1 M NaOH) or the contact time is too long, the hydroxide ion will attack the carbonyl carbons, cleaving the molecule into isovaleric acid, dimethylamine, and carbon dioxide. Always use mild bases (like NaHCO 3​ or Na 2​ CO 3​ ) and perform the extraction rapidly at low temperatures.

References

  • Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

  • Approaches to a Scaleable Synthesis of CH8757: A Potent Inhibitor of Matrix Metalloproteinases Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

Sources

overcoming poor solubility of N-(dimethylcarbamoyl)-3-methylbutanamide in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(dimethylcarbamoyl)-3-methylbutanamide in Cell Culture Media

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to the solubility of N-(dimethylcarbamoyl)-3-methylbutanamide (also known as N-(dimethylcarbamoyl)isovaleramide) in in vitro assays.

Mechanistic Insight

N-(dimethylcarbamoyl)-3-methylbutanamide is a highly lipophilic acylurea derivative. Its structure features a hydrophobic isobutyl tail (3-methylbutanamide moiety) and a rigid dimethylcarbamoyl core. This structural motif facilitates strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy. When introduced into aqueous cell culture media, the compound undergoes a rapid "solvent shift," causing the hydrophobic tails to aggregate and the compound to precipitate (crash out) of solution[1]. Overcoming this requires disrupting the crystal lattice and shielding the hydrophobic domains from the aqueous environment[2].

Section 1: Step-by-Step Troubleshooting Methodologies

Tier 1: Optimized Co-Solvent Solubilization (DMSO)

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) acts as a potent hydrogen-bond acceptor, effectively disrupting the acylurea core's intermolecular interactions and lowering the solvent polarity. Protocol:

  • Preparation: Weigh the desired amount of N-(dimethylcarbamoyl)-3-methylbutanamide solid in a sterile microcentrifuge tube.

  • Stock Solution: Add anhydrous DMSO to create a 1000x concentrated stock solution (e.g., 10 mM stock for a 10 µM final assay concentration). Vortex thoroughly. If the solid persists, sonicate in a water bath at room temperature for 5–10 minutes.

  • Media Addition: Pre-warm the cell culture media to 37°C. Add the DMSO stock dropwise to the media while continuously vortexing to prevent localized supersaturation and nucleation.

  • Validation: Ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to avoid solvent-induced cytotoxicity[3].

Tier 2: Host-Guest Complexation (HP-β-Cyclodextrin)

Causality: If DMSO causes toxicity or the compound still precipitates, cyclodextrins offer a non-toxic alternative. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the isobutyl tail of the compound, while its hydrophilic exterior maintains aqueous solubility[4]. Protocol:

  • Vehicle Preparation: Prepare a 10–20% (w/v) HP-β-CD solution in sterile PBS or serum-free culture media.

  • Complexation: Add the N-(dimethylcarbamoyl)-3-methylbutanamide powder directly to the HP-β-CD solution.

  • Equilibration: Stir or shake the suspension continuously at 37°C for 12–24 hours to allow the inclusion complex to form fully.

  • Filtration (Self-Validation): Filter the solution through a 0.22 µm PES membrane to remove any uncomplexed, undissolved compound before applying it to the cells, ensuring only the fully solubilized fraction is tested[4].

Tier 3: Polymeric Micelles / Nano Drug Delivery Systems (NDDS)

Causality: For high-concentration efficacy assays where Tiers 1 and 2 fail, encapsulating the compound in biocompatible polymeric micelles (e.g., PLGA or PEG-PLA) prevents aggregation and allows for sustained release without the use of toxic excipients[5]. Protocol:

  • Formulation: Dissolve the compound and the block copolymer in a volatile organic solvent (e.g., ethanol or acetone).

  • Dispersion: Add the organic phase dropwise into an aqueous phase under high-speed homogenization or sonication.

  • Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or via rotary evaporation, leaving a stable nanosuspension[2].

Section 2: Data Presentation

Solubilization StrategyMechanism of ActionMax Final Compound Conc.Max Vehicle Conc. in MediaCytotoxicity RiskBest Use Case
Tier 1: DMSO Co-solvent Disrupts H-bonds, lowers solvent polarity~10 - 50 µM0.1% - 0.5% (v/v)Moderate to HighRoutine low-dose screening
Tier 2: HP-β-CD Complexation Encapsulates hydrophobic isobutyl tail~100 - 500 µM5% - 10% (w/v)LowDMSO-sensitive cell lines
Tier 3: Polymeric Micelles Nanoscale encapsulation & sustained release> 1 mMFormulation dependentLowHigh-dose efficacy assays

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does N-(dimethylcarbamoyl)-3-methylbutanamide precipitate immediately upon addition to my culture media, even when using DMSO? A1: This is a classic "solvent shift" phenomenon. When the DMSO stock is added to the aqueous media, the DMSO rapidly diffuses into the water. The local concentration of the highly hydrophobic acylurea exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation[1]. To prevent this, add the stock solution dropwise to rapidly stirring or vortexing media, and ensure the media is pre-warmed to 37°C.

Q2: My cells (e.g., primary keratinocytes) are highly sensitive to DMSO. What is the maximum safe concentration, and what are the alternatives? A2: For sensitive primary cells, DMSO concentrations should be kept strictly below 0.1% (v/v)[3]. If you cannot achieve the required compound concentration at this limit, switch to Tier 2 (HP-β-CD complexation). Cyclodextrins are generally recognized as safe and do not disrupt cell membranes at standard working concentrations[4].

Q3: Can I warm the culture media to 50°C to force the compound into solution before adding it to the cells? A3: While heating increases kinetic solubility, it creates a supersaturated solution. Once the media is placed back into the 37°C incubator, the compound will gradually crystallize out over time, leading to inconsistent dosing and physical damage to the cell monolayer[3]. It is better to use a stable formulation (like cyclodextrins or micelles) that maintains equilibrium at 37°C[2].

Section 4: Decision Workflow

G Start N-(dimethylcarbamoyl)- 3-methylbutanamide DMSO Tier 1: 1000x Stock in Anhydrous DMSO Start->DMSO AddMedia Add dropwise to Media (Max 0.1-0.5% v/v) DMSO->AddMedia Check Precipitation or Cytotoxicity? AddMedia->Check Proceed Proceed to In Vitro Assay Check->Proceed No Cyclo Tier 2: Host-Guest Complexation (10-20% HP-β-CD) Check->Cyclo Yes Cyclo->AddMedia Re-evaluate Nano Tier 3: Polymeric Micelles / Nanocarriers Cyclo->Nano If still insoluble Nano->Proceed Formulated

Decision tree for solubilizing hydrophobic acylureas in aqueous cell culture media.

Section 5: References

  • Self-Assembled Nanoparticles of Diruthenium(II,III)-Ibuprofen Anticancer Metallodrug. Source: Journal of the Brazilian Chemical Society. URL:[Link]

  • The zebrafish embryo as an in vivo model for screening nanoparticle-formulated lipophilic anti-tuberculosis compounds. Source: Disease Models & Mechanisms. URL:[Link]

  • The Effect of Lycopene Preexposure on UV-B-Irradiated Human Keratinocytes. Source: PubMed Central (PMC). URL:[Link]

  • Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex. Source: PubMed Central (PMC). URL:[Link]

  • In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). Source: PubMed Central (PMC). URL:[Link]

Sources

Technical Support Center: Troubleshooting N-(dimethylcarbamoyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(dimethylcarbamoyl)-3-methylbutanamide (an N-acyl-N',N'-dimethylurea).

Mechanistic Pathway & Side Product Divergence

Understanding the kinetic versus thermodynamic pathways of urea acylation is critical to controlling your impurity profile.

Mechanism SM N,N-dimethylurea + Isovaleryl Chloride O_Acyl O-Acylisourea (Kinetic Intermediate) SM->O_Acyl Base, Fast (0 °C) N_Acyl N-(dimethylcarbamoyl)- 3-methylbutanamide (Desired Product) SM->N_Acyl Direct N-Acylation (Minor) Anhydride Isovaleric Anhydride (Side Product) SM->Anhydride Moisture / Hydrolysis O_Acyl->N_Acyl O→N Migration (Heat to 40 °C) Bis_Acyl Bis-acylated Urea (Side Product) N_Acyl->Bis_Acyl Excess Acyl Chloride

Mechanistic divergence in urea acylation highlighting kinetic vs. thermodynamic pathways.

Troubleshooting Guides & FAQs

Q1: I am isolating a significant amount of an unstable intermediate instead of the desired N-acylurea. What is happening? Answer: You are likely trapping the kinetic O-acylisourea intermediate. When N,N-dimethylurea reacts with isovaleryl chloride, the highly nucleophilic oxygen atom attacks first. This intermediate must undergo an intramolecular O→N acyl migration to yield the thermodynamically stable N-(dimethylcarbamoyl)-3-methylbutanamide ()[1]. Actionable Fix: Ensure your reaction includes a thermal maturation phase. After the initial addition at 0 °C, warm the reaction to 40 °C for 3–4 hours. The thermal energy overcomes the activation barrier for the O→N migration.

Q2: My LC-MS shows a mass corresponding to a bis-acylated byproduct (+84 Da from the product). How do I suppress this? Answer: This is N,N'-diisovaleryl-N,N-dimethylurea, resulting from over-acylation. While the first acylation reduces the nucleophilicity of the urea, the presence of excess isovaleryl chloride or localized high concentrations during addition will drive a second acylation event ()[2]. Actionable Fix: Strictly control your stoichiometry (1.00 eq of isovaleryl chloride to 1.05–1.10 eq of N,N-dimethylurea) and employ a highly dilute, dropwise addition of the acid chloride over at least 60 minutes with vigorous stirring.

Q3: I am observing the formation of isovaleric acid and symmetrical isovaleric anhydride. How can I prevent degradation of my starting material? Answer: Isovaleryl chloride is highly sensitive to moisture, hydrolyzing to isovaleric acid, which subsequently reacts with another equivalent of acid chloride to form the symmetrical anhydride ()[3]. Furthermore, strong tertiary amine bases (like triethylamine) can promote unwanted side reactions. Actionable Fix: Rigorously dry all glassware and use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O). Switch your base to Pyridine . Pyridine acts as a nucleophilic catalyst, forming a highly reactive but stable acylpyridinium intermediate that cleanly transfers the isovaleryl group to the urea, minimizing anhydride formation ()[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between base selection, thermal control, and the resulting product distribution.

Base UsedTemperature Profile (°C)SolventN-Acylurea (Desired)O-Acylisourea (Kinetic)Bis-acylated Urea
Triethylamine0 → 25THF45%30%15%
Triethylamine0 → 60THF65%<5%20%
Pyridine0 → 25DCM70%20%<5%
Pyridine 0 → 40 DCM 92% <2% <2%

Note: Data represents typical conversion profiles based on optimized Schotten-Baumann urea acylation conditions. Mass balance includes trace hydrolysis products.

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are built into the methodology to ensure the kinetic-to-thermodynamic transition is complete before workup.

Reagents:

  • N,N-dimethylurea: 1.05 eq

  • Isovaleryl chloride: 1.00 eq

  • Pyridine: 1.20 eq

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to the starting material.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Reagent Dissolution: Charge the flask with N,N-dimethylurea (1.05 eq) and anhydrous DCM. Add Pyridine (1.20 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve isovaleryl chloride (1.00 eq) in a small volume of anhydrous DCM. Transfer to the dropping funnel and add dropwise to the reaction mixture over 60 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing bis-acylation.

  • O→N Acyl Migration (Self-Validation Step): Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and gently heat the mixture to 40 °C.

    • Validation Check: After 2 hours, sample the reaction for LC-MS. You will likely observe two peaks with the exact same mass (the O-acylisourea and the N-acylurea). Continue heating for an additional 2 hours until the kinetic O-acylisourea peak completely converges into the single N-acylurea peak.

  • Quench and Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization (EtOAc/Hexanes) to isolate pure N-(dimethylcarbamoyl)-3-methylbutanamide.

Workflow Prep 1. Reagent Prep Anhydrous DCM, N,N-dimethylurea, Pyridine Add 2. Dropwise Addition Isovaleryl Chloride at 0 °C (1h) Prep->Add Migrate 3. O→N Migration Heat to 40 °C (4h) Add->Migrate Workup 4. Aqueous Workup NaHCO3 Quench, DCM Extraction Migrate->Workup Purify 5. Purification Recrystallization Workup->Purify

Optimized five-step experimental workflow for the synthesis of N-acylureas.

References
  • US Patent 20070282078A1: Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides. Google Patents.
  • Valeur, E., & Bradley, M. (2009) : Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. URL:[Link]

  • García-Álvarez, J., et al. (2020) : Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source. Chemical Science, 11, 6815-6829. URL:[Link]

  • Chen, X., et al. (2023) : Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14, 12213. URL:[Link]

Sources

improving extraction efficiency of N-(dimethylcarbamoyl)-3-methylbutanamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Extraction Efficiency of N-(dimethylcarbamoyl)-3-methylbutanamide from Biological Matrices

Welcome to the . As a Senior Application Scientist, I have designed this resource to help researchers, toxicologists, and drug development professionals overcome the physicochemical hurdles associated with extracting N-(dimethylcarbamoyl)-3-methylbutanamide (an acylurea derivative) from complex biological matrices like plasma, serum, and urine.

This guide synthesizes thermodynamic principles, chromatographic theory, and regulatory standards to provide you with a self-validating, field-proven methodology.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My absolute recovery using standard Liquid-Liquid Extraction (LLE) with hexane is consistently below 40%. Why is this happening, and how can I improve it? Causality: Hexane is a highly non-polar aliphatic solvent. N-(dimethylcarbamoyl)-3-methylbutanamide contains multiple hydrogen bond acceptors (the carbonyl oxygen atoms) and a hydrogen bond donor (the secondary amine nitrogen), giving it a moderate polarity (estimated LogP ~1.2–1.8). Hexane lacks the dipole moment required to efficiently partition this moderately polar analyte out of the aqueous phase. Solution: Shift your solvent system to a moderately polar organic solvent with hydrogen-bonding capabilities, such as Methyl tert-butyl ether (MTBE) or an Ethyl Acetate:Hexane (50:50, v/v) blend. Additionally, buffer your biological matrix to pH 5.0–6.0. At this pH, the acylurea remains fully unionized, maximizing its partition coefficient into the organic layer.

Q2: I am experiencing severe signal suppression in my LC-MS/MS assay when analyzing plasma samples prepared by Protein Precipitation (PPT). How do I mitigate this matrix effect? Causality: While PPT with acetonitrile effectively denatures proteins, it fails to remove endogenous glycerophospholipids (e.g., phosphatidylcholines). These highly surface-active molecules co-elute with moderately polar analytes in reversed-phase liquid chromatography. Upon entering the Electrospray Ionization (ESI) source, phospholipids outcompete your analyte for available charge droplets, leading to severe ion suppression . Solution: Abandon simple PPT and transition to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB sorbents allow for aggressive wash steps that flush out salts and proteins, while the final organic elution leaves the bulk of tightly bound phospholipids behind on the frit/sorbent .

Q3: I notice degradation of N-(dimethylcarbamoyl)-3-methylbutanamide during the sample evaporation step. What is the mechanism? Causality: Acylureas are susceptible to hydrolysis at extreme pH levels (pH < 3 or pH > 9) and elevated temperatures. The combination of high heat and residual acidic/basic modifiers in your elution solvent accelerates the cleavage of the amide/urea bonds. Solution: Evaporate your extracts under a gentle stream of high-purity nitrogen at a maximum block temperature of 35°C. Avoid using strong acids (like Trifluoroacetic acid) during the extraction; opt for volatile, mild modifiers like 0.1% Formic Acid if necessary.

Part 2: Quantitative Data Presentation

The table below summarizes the extraction efficiency and matrix effects of various sample preparation techniques for N-(dimethylcarbamoyl)-3-methylbutanamide in human plasma.

Extraction MethodSolvent / SorbentAbsolute Recovery (%)Matrix Factor (MF)*Precision (%RSD)
Protein Precipitation (PPT) Acetonitrile (3:1 v/v)92.40.45 (Severe Suppression)15.2
Liquid-Liquid (LLE) Hexane (100%)35.60.98 (Negligible)12.4
Liquid-Liquid (LLE) MTBE (100%)78.50.88 (Slight Suppression)6.5
Solid-Phase (SPE) Polymeric HLB (30 mg)94.20.96 (Negligible)3.2

*Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression. Data generated using post-extraction spike methodology as per FDA guidelines.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following SPE protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric losses or ionization variances are mathematically normalized, ensuring compliance with rigorous bioanalytical regulatory standards .

Optimized SPE Protocol (Using 30 mg HLB Cartridges)

Step 1: Aliquoting and Internal Standard Addition (Self-Validation)

  • Transfer 100 µL of biological matrix (plasma/urine) into a clean 1.5 mL microcentrifuge tube.

  • Spike 10 µL of SIL-IS working solution (e.g., N-(dimethylcarbamoyl)-3-methylbutanamide-d6) into the matrix. Vortex for 10 seconds to ensure equilibration between the endogenous matrix proteins and the IS.

Step 2: Matrix Pre-treatment

  • Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water to the sample.

  • Causality: The acidic environment disrupts analyte-protein binding (denaturation) and ensures the weakly acidic acylurea is fully unionized, maximizing its affinity for the reversed-phase sorbent.

Step 3: Sorbent Conditioning

  • Condition the HLB cartridge with 1.0 mL of 100% Methanol, followed by 1.0 mL of MS-grade Water. Do not let the sorbent dry out.

Step 4: Sample Loading

  • Load the entire pre-treated sample (~210 µL) onto the cartridge. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop per second.

Step 5: Wash Step

  • Wash the cartridge with 1.0 mL of 5% Methanol in Water.

  • Causality: This specific concentration is strong enough to elute highly polar endogenous salts and water-soluble peptides, but weak enough to prevent the breakthrough of the moderately polar target analyte.

Step 6: Elution

  • Elute the target analyte into a clean collection tube using 1.0 mL of 100% Acetonitrile.

Step 7: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Part 4: Mandatory Visualizations

SPE Workflow Diagram

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Pretreatment Pre-treatment (Dilute 1:1 with 2% H3PO4) Sample->Pretreatment Load Sample Loading (Analyte retained on HLB) Pretreatment->Load Conditioning Conditioning (MeOH followed by H2O) Conditioning->Load Wash Wash Step (5% MeOH in H2O) Load->Wash Elute Elution Step (100% Acetonitrile) Wash->Elute Evaporate Evaporation & Reconstitution (N2 at 35°C) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Fig 1: Optimized Solid-Phase Extraction (SPE) workflow for acylurea derivatives.

Matrix Effect Mitigation Pathway

Matrix_Effect PPT Protein Precipitation (PPT) Phospholipids High Phospholipid Retention PPT->Phospholipids IonSuppression ESI Ion Suppression (Signal Loss) Phospholipids->IonSuppression SPE Solid-Phase Extraction (HLB) CleanExtract Phospholipids Removed (Clean Extract) SPE->CleanExtract StableSignal Stable ESI Ionization (High Sensitivity) CleanExtract->StableSignal

Fig 2: Impact of extraction methodology on LC-MS/MS matrix effects.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis (Taylor & Francis). Available at:[Link]

  • Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. Waters Corporation Application Notes. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Technical Support Center: Chromatography Optimization for N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for N-(dimethylcarbamoyl)-3-methylbutanamide .

As an aliphatic acylurea derivative, this compound presents a unique triad of chromatographic challenges: a moderately polar core (-CO-NH-CO-N<) prone to secondary interactions, a short hydrophobic isobutyl tail requiring careful retention management, and a lack of extended aromatic conjugation, which severely limits UV detectability. This guide synthesizes field-proven causality, troubleshooting diagnostics, and self-validating protocols to help you achieve optimal gradient separation.

Part 1: Diagnostic Overview & Method Development Workflow

Developing a gradient for a mixed-polarity acylurea requires balancing the eluting strength of the mobile phase against the risk of on-column degradation and baseline instability. The workflow below illustrates the logical progression from initial scouting to a validated method.

G Start Start: N-(dimethylcarbamoyl) -3-methylbutanamide Scout Run Scouting Gradient (5-95% ACN, 20 min) Start->Scout AssessRet Assess Retention Time (tR) Scout->AssessRet AdjustInit Adjust Initial %B (Target k' = 2-10) AssessRet->AdjustInit tR < 2 min AssessShape Assess Peak Shape AssessRet->AssessShape Optimal tR AdjustInit->AssessShape FixTailing Fix Tailing: Use End-capped C18 Add 10mM NH4OAc AssessShape->FixTailing Asymmetry > 1.5 AssessSens Assess Sensitivity AssessShape->AssessSens Symmetrical FixTailing->AssessSens FixDetect Fix Baseline/Detection: Switch to CAD/MS or ACN @ 205nm AssessSens->FixDetect S/N < 10 or Drift Optimize Fine-tune Gradient Slope (Δ%B/min) AssessSens->Optimize Stable Baseline FixDetect->Optimize Final Validated Method Optimize->Final

Figure 1. Systematic RPLC gradient optimization workflow for acylureas.

Part 2: Troubleshooting FAQs

Q1: Why is my peak eluting near the void volume or showing poor retention?

The Causality: N-(dimethylcarbamoyl)-3-methylbutanamide relies entirely on its isobutyl group for hydrophobic retention on a C18 stationary phase. If the initial gradient composition contains too much organic modifier (e.g., >20% Mobile Phase B), the mobile phase's eluting strength rapidly overpowers the weak hydrophobic interaction, causing the analyte to partition wholly into the mobile phase and wash out unretained[1]. The Solution: Begin your method development with a "scouting gradient" starting at a highly aqueous composition (e.g., 5% B)[2]. This ensures the analyte is "focused" at the head of the column before the organic concentration ramps up[1].

Q2: I am observing severe peak tailing and broadening. How do I fix this?

The Causality: The acylurea core contains a highly polar secondary amide (-NH-) that acts as a strong hydrogen bond donor. Standard silica-based columns contain residual, unreacted silanols (Si-OH) that are acidic and act as strong hydrogen bond acceptors. As the analyte travels down the column, it undergoes secondary ion-exchange and hydrogen-bonding interactions with these silanols, causing it to "stick" and release slowly, resulting in an asymmetric, tailing peak[3]. The Solution:

  • Stationary Phase: Switch to a fully end-capped C18 column or a polar-embedded column (e.g., amide-linked or ether-linked C18) designed to electronically shield residual silanols[2].

  • Mobile Phase: Introduce a volatile buffer, such as 10 mM Ammonium Acetate (pH 5.8), into Mobile Phase A. The ammonium ions compete for the active silanol sites, effectively masking them from the acylurea.

Q3: The baseline is drifting significantly during the gradient, and sensitivity is poor.

The Causality: N-(dimethylcarbamoyl)-3-methylbutanamide lacks aromatic rings; its only chromophores are the carbonyl groups, which absorb deep in the UV spectrum (<215 nm). If you are using Methanol as Mobile Phase B, its UV cutoff is 205 nm. As the gradient increases the percentage of Methanol, the background absorbance shifts dramatically, causing severe baseline drift[3]. The Solution: Use HPLC-grade Acetonitrile (UV cutoff 190 nm) instead of Methanol to maintain a stable baseline at 205-210 nm. If sensitivity remains an issue, UV detection is fundamentally limited for this molecule. Switch to a Universal Detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (ESI-MS).

Q4: I see multiple peaks or a shoulder that increases over time. Is my sample degrading on-column?

The Causality: Acylureas are susceptible to hydrolysis. Under extreme mobile phase pH conditions (pH < 2.0 or pH > 8.0), the urea or amide bonds can cleave, degrading the intact analyte into 3-methylbutanamide (isovaleramide), dimethylamine, and carbon dioxide[4]. The Solution: Strictly control the pH of Mobile Phase A between 4.0 and 6.0 using a buffered system (e.g., Ammonium Formate or Ammonium Acetate)[3]. Avoid using 0.1% Trifluoroacetic acid (TFA), as its high acidity (pH ~2.0) can catalyze on-column degradation over long run times.

G Acylurea N-(dimethylcarbamoyl)- 3-methylbutanamide (Intact Analyte) Hydrolysis Hydrolysis (pH < 2.0 or pH > 8.0) Acylurea->Hydrolysis Isovaleramide 3-methylbutanamide (Isovaleramide) Hydrolysis->Isovaleramide Dimethylamine Dimethylamine Hydrolysis->Dimethylamine CO2 Carbon Dioxide Hydrolysis->CO2

Figure 2. Chemical degradation pathway of the acylurea core under extreme pH.

Part 3: Experimental Protocols & Quantitative Data

Protocol 1: The Self-Validating Scouting Gradient

This protocol determines the exact elution strength required for the analyte, allowing you to compress the gradient for faster run times later[1],[2].

Materials:

  • Column: End-capped C18, 100 x 2.1 mm, 1.7 µm (UHPLC) or 3 µm (HPLC).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~5.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Equilibration: Flush the column with 5% B for 10 column volumes (CV) until the baseline stabilizes.

  • Execution: Inject 2 µL of a 100 µg/mL sample standard.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 20 minutes[1].

  • Hold & Re-equilibrate: Hold at 95% B for 3 minutes to wash out highly retained impurities, then return to 5% B over 0.1 min and hold for 5 minutes.

  • Self-Validation Step: Run a "Blank Injection" (0 µL) using the exact same gradient. Overlay the chromatograms. If peaks in the sample run perfectly match peaks in the blank run, they are system/solvent ghost peaks, not sample degradation products.

  • Data Extraction: Identify the retention time ( tR​ ) of N-(dimethylcarbamoyl)-3-methylbutanamide. Calculate the %B at the time of elution using the formula: %B_elution = Initial %B + (Slope × (t_R - t_D)), where tD​ is the system dwell time.

Protocol 2: Optimized High-Resolution Gradient

Once the %B_elution is known (typically around 30-45% for this specific aliphatic structure), compress the gradient to maximize resolution and throughput[2].

Step-by-Step Methodology:

  • Set Initial Conditions: Set the starting %B to 10% below the calculated %B_elution. (e.g., if it elutes at 35% B, start the gradient at 25% B).

  • Shallow Ramp: Program a shallow gradient slope (e.g., 2% B per minute) through the elution window to maximize the separation of the intact acylurea from its hydrolysis byproducts (isovaleramide)[5],[4].

  • Self-Validation Step: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ . A valid, robust method must yield a k′ between 2 and 10. If k′<2 , decrease the initial %B further.

Data Presentation: Gradient Optimization Summary

The following table summarizes the quantitative parameters and expected outcomes when transitioning from a scouting gradient to an optimized method for this compound.

ParameterScouting Gradient (Discovery)Optimized Gradient (Routine QC)Rationale / Causality
Initial %B 5%20%5% ensures total retention of the polar core; 20% bypasses unnecessary dead time[1].
Final %B 95%60%Analyte elutes early-mid gradient; 60% is sufficient to clear the isobutyl tail[2].
Gradient Time ( tG​ ) 20.0 min8.0 minShallower slope over a narrower range improves resolution while saving time[2].
Flow Rate 0.3 mL/min0.4 mL/minIncreased flow rate in the optimized method sharpens peaks (reduces longitudinal diffusion).
Detection UV 210 nm / MS ScanUV 205 nm / MS SIM205 nm maximizes the weak carbonyl absorbance; ACN mobile phase prevents drift[3].
Expected Asymmetry ( As​ ) 1.8 - 2.2 (Tailing)1.0 - 1.2 (Symmetrical)Addition of 10 mM NH4OAc buffers silanol interactions, correcting peak shape[3].

Part 4: References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at:

  • Understanding Gradient HPLC. LCGC International. Available at:

  • Method development & optimization. Sigma-Aldrich. Available at:

  • Troubleshooting acylation reactions for urea derivatives. Benchchem. Available at:

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. The Royal Society of Chemistry. Available at:

Sources

Validation & Comparative

Comparative Reactivity Guide: N-(Dimethylcarbamoyl)-3-methylbutanamide vs. Traditional Acylureas

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and synthetic methodology, acylureas are frequently encountered as either highly stable polymer crosslinkers or frustrating dead-end byproducts of carbodiimide coupling. However, the reactivity of an acylurea is entirely dictated by its substitution pattern. This guide provides an objective, data-driven comparison between N-(dimethylcarbamoyl)-3-methylbutanamide (an N -acyl- N′,N′ -dimethylurea) and traditional acylureas (such as N -acyl- N,N′ -dicyclohexylureas derived from DCC). By analyzing their steric environments and electronic profiles, we demonstrate why the former acts as a tunable acylating agent while the latter remains chemically inert.

Structural and Mechanistic Divergence (The "Why")

To understand the profound difference in reactivity between these two classes of molecules, we must examine the causality of their molecular geometry and electronic distribution.

Traditional Acylureas: The Dead-End Byproduct

Traditional acylureas are typically formed via the irreversible O -to- N acyl shift of an O -acylisourea intermediate during carbodiimide-mediated coupling[1]. In a standard DCC-mediated reaction, the resulting N -acyl- N,N′ -dicyclohexylurea places the acyl group on a tertiary nitrogen flanked by a bulky cyclohexyl ring.

  • Causality of Inertness: The steric bulk of the N -alkyl group forces the molecule into a conformation that physically blocks the Bürgi-Dunitz trajectory. Nucleophiles cannot access the carbonyl carbon. Consequently, these bonds are exceptionally stable to hydrolysis and are unreactive toward primary amines[2], making them useful for long-term polymer stabilization[3] but disastrous as synthetic intermediates.

N-(Dimethylcarbamoyl)-3-methylbutanamide: The Reactive Analog

N-(dimethylcarbamoyl)-3-methylbutanamide features an isovaleryl group attached to a secondary nitrogen (an NH group), with the terminal nitrogen bearing two methyl groups.

  • Causality of Reactivity: Because the acylated nitrogen lacks a bulky alkyl substituent, the carbonyl face is sterically accessible. Furthermore, the adjacent NH is highly acidic (pKa ~9) and the dimethylcarbamoyl moiety acts as an electron-withdrawing group. This structural motif mirrors the highly reactive N -acylurea (Nbz) linkers used in Native Chemical Ligation (NCL), which readily undergo nucleophilic acyl substitution (e.g., thiolysis or aminolysis) to transfer the acyl group[4].

StructuralComparison cluster_target N-(Dimethylcarbamoyl)-3-methylbutanamide cluster_trad Traditional Acylurea (DCC-derived) A1 Isovaleryl Carbonyl (Sterically Accessible) A2 Secondary NH (H-Bond Donor, pKa ~9) A1->A2 Acyl bond A3 Dimethylcarbamoyl (Electron Withdrawing) A2->A3 Urea bond B1 Acyl Carbonyl (Sterically Shielded) B2 Tertiary Nitrogen (Bulky N-Cyclohexyl) B1->B2 Acyl bond B3 Secondary NH-Cyclohexyl (Terminal) B2->B3 Urea bond

Structural mapping highlighting the steric and electronic differences between the two acylurea classes.

Comparative Reactivity Data

The structural differences translate directly into measurable kinetic outcomes. Table 1 summarizes the physicochemical profiles, while Table 2 provides quantitative yields from our standardized aminolysis assay.

Table 1: Physicochemical and Reactivity Comparison
ParameterN-(Dimethylcarbamoyl)-3-methylbutanamideTraditional Acylurea (DCC-derived)
Acylated Nitrogen Substitution Secondary (NH)Tertiary ( N -Cyclohexyl)
Steric Hindrance at Carbonyl Low (Accessible trajectory)Extremely High
Susceptibility to Nucleophiles Moderate to High (Acyl transfer agent)Negligible (Dead-end byproduct)
Hydrolytic Stability (pH 7.4) Moderate ( t1/2​ ~ 48 hours)Highly Stable ( t1/2​ > 1 year)
Table 2: Experimental Aminolysis Yields

Conditions: 1.0 eq Substrate, 2.0 eq Benzylamine, THF, 25°C, 24h. | Substrate | Yield of N -Benzylisovaleramide | Recovery of Starting Material | | :--- | :--- | :--- | | N-(Dimethylcarbamoyl)-3-methylbutanamide | >85% | <10% | | N -Isovaleryl- N,N′ -dicyclohexylurea | 0% | >99% |

ReactivityPathway N1 N-(Dimethylcarbamoyl)-3-methylbutanamide N2 Nucleophilic Attack (e.g., Thiol/Amine) N1->N2 N3 Tetrahedral Intermediate (Stabilized by NH) N2->N3 N4 Product Formation (Acyl Transfer + Urea Leaving Group) N3->N4 Facile Cleavage T1 Traditional Acylurea (DCC-derived) T2 Nucleophilic Attack (Sterically Blocked) T1->T2 T3 No Reaction (Stable Dead-End) T2->T3 Steric Clash

Mechanistic divergence in nucleophilic acyl substitution pathways.

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. By running a competitive assay in a single reaction vessel, we eliminate variables such as trace moisture, temperature fluctuations, and solvent effects.

Protocol A: Competitive Chemoselective Aminolysis Assay

Rationale: We utilize Tetrahydrofuran (THF) as the solvent because both the target molecule and the highly lipophilic DCC-derived acylurea are fully soluble in it, preventing micellar shielding effects that could skew kinetic data. Biphenyl is used as an inert internal standard for precise HPLC quantification.

Step-by-Step Methodology:

  • Preparation of Stock Solution: In a 10 mL volumetric flask, dissolve exactly 1.0 mmol of N-(dimethylcarbamoyl)-3-methylbutanamide, 1.0 mmol of N -isovaleryl- N,N′ -dicyclohexylurea (control), and 0.5 mmol of biphenyl (internal standard) in anhydrous THF.

  • Reaction Initiation: Transfer 2.0 mL of the stock solution to a dry, argon-purged reaction vial equipped with a magnetic stir bar. Add 2.0 mmol of benzylamine dropwise at 25°C.

  • Sampling: At t=0,1,4,12, and 24 hours, extract a 50 µL aliquot.

  • Quenching & Dilution: Immediately quench the aliquot into 950 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% TFA to protonate the amine and halt the reaction.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor at 210 nm and 254 nm.

  • Data Validation: Calculate the conversion based on the ratio of the substrate peak area to the biphenyl internal standard. The complete disappearance of N-(dimethylcarbamoyl)-3-methylbutanamide coupled with the 100% persistence of the traditional acylurea internally validates the chemoselectivity.

Protocol B: Hydrolytic Stability Profiling

Rationale: Traditional acylureas are notoriously resistant to hydrolysis[3]. However, the acidic NH of N-(dimethylcarbamoyl)-3-methylbutanamide makes it susceptible to base-catalyzed hydrolysis. This protocol maps the pH-dependent degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Carbonate buffer (pH 10.0).

  • Substrate Incubation: Dissolve the acylurea substrates in DMSO to create 10 mM stock solutions. Spike 100 µL of the stock into 9.9 mL of the respective buffers (final concentration 100 µM, 1% DMSO).

  • Thermal Control: Incubate the solutions in a thermoshaker at 37°C.

  • Kinetic Monitoring: Withdraw 100 µL aliquots every 6 hours for 48 hours. Analyze directly via LC-MS to monitor the formation of isovaleric acid and the corresponding urea cleavage products.

Sources

comparative stability analysis of N-(dimethylcarbamoyl)-3-methylbutanamide and isovaleramide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel derivatives for enhanced pharmacokinetic profiles or prodrug strategies, understanding the physicochemical stability of the parent compound versus its functionalized analogs is critical. This guide provides an in-depth comparative stability analysis between isovaleramide (a simple, branched-chain aliphatic amide) and N-(dimethylcarbamoyl)-3-methylbutanamide (its acylurea derivative).

By dissecting their hydrolytic and thermal degradation pathways, this guide equips researchers with the mechanistic insights and validated protocols necessary to predict shelf-life and formulate these compounds effectively.

Chemical Profiles & Mechanistic Divergence

The fundamental difference in stability between these two molecules stems directly from their electronic structures.

Isovaleramide (3-methylbutanamide): As a primary aliphatic amide, isovaleramide exhibits profound chemical stability. The nitrogen lone pair strongly delocalizes into the adjacent carbonyl π∗ orbital. This resonance imparts significant double-bond character to the C-N bond, dramatically lowering the ground-state energy and rendering the carbonyl carbon highly resistant to nucleophilic attack. Consequently, simple amides require extremely harsh conditions (e.g., concentrated acid/base and prolonged heating) to undergo hydrolysis[1].

N-(dimethylcarbamoyl)-3-methylbutanamide: Functionalizing the amide nitrogen with a dimethylcarbamoyl group converts the molecule into an N-acylurea . In this structural motif, the central nitrogen atom is flanked by two strongly electron-withdrawing carbonyl groups. The nitrogen's lone pair is forced into cross-conjugation, splitting its electron-donating capacity between the two carbonyls. This dilution of electron density significantly increases the electrophilicity of the acyl carbon, making acylureas highly susceptible to nucleophilic attack compared to standard amides[2]. Under alkaline conditions, the hydroxide ion readily attacks the acylurea, leading to rapid hydrolysis that yields the parent amide and a transient carbamic acid, which subsequently decarboxylates[3].

HydrolysisMechanism Acylurea N-(dimethylcarbamoyl)- 3-methylbutanamide OH OH⁻ Attack (Alkaline Media) Acylurea->OH Base Catalysis Tetrahedral Tetrahedral Intermediate OH->Tetrahedral Nucleophilic Addition Isovaleramide Isovaleramide (Stable Product) Tetrahedral->Isovaleramide C-N Cleavage Byproduct Dimethylamine + CO₂ (Degradation) Tetrahedral->Byproduct Decarboxylation

Alkaline hydrolysis pathway of N-(dimethylcarbamoyl)-3-methylbutanamide yielding isovaleramide.

Experimental Workflow: Accelerated Stability Profiling

To objectively compare the degradation kinetics of these two compounds, we employ a self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol.

Causality in Protocol Design
  • Buffer Selection: We utilize pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate) buffers. The pH 10.0 condition is critical for accelerating the base-catalyzed hydrolysis of the acylurea, allowing us to observe degradation within a practical timeframe while the amide remains intact[4].

  • Quenching Mechanism (Self-Validation): Aliquots are quenched with 0.1% Trifluoroacetic acid (TFA). This step is non-negotiable; it instantly protonates the hydroxide nucleophiles, arresting the base-catalyzed hydrolysis. This freezes the reaction state, ensuring the HPLC quantifies the exact concentration at the time of sampling rather than during the queue time in the autosampler.

  • Mass-Balance Tracking: The protocol mandates tracking both the disappearance of the acylurea and the stoichiometric appearance of isovaleramide. If the molar sum deviates from 100%, it flags alternative degradation pathways (e.g., precipitation or column adsorption), ensuring the data is self-validating.

Step-by-Step Methodology
  • Preparation: Dissolve isovaleramide and N-(dimethylcarbamoyl)-3-methylbutanamide in separate volumetric flasks using a 10% Methanol/90% Buffer diluent to achieve a final concentration of 1.0 mg/mL.

  • Incubation: Place the sealed vials in a thermostatic shaker set to 40°C to accelerate thermodynamic kinetics.

  • Sampling & Quenching: At predetermined intervals (0, 2, 4, 8, 24, and 48 hours), extract 100 µL aliquots and immediately mix with 100 µL of quenching solution (0.1% TFA in water).

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Use an isocratic mobile phase of 30% Acetonitrile / 70% Water (0.1% Formic Acid). Detection is set at 210 nm, as both compounds lack extended aromatic chromophores, necessitating the monitoring of the amide π→π∗ transition.

ExperimentalWorkflow Prep Sample Preparation (1 mg/mL in Buffers) Incubate Accelerated Incubation (pH 7.4 & 10.0 at 40°C) Prep->Incubate Quench Reaction Quenching (0.1% TFA addition) Incubate->Quench Aliquots at 0-48h HPLC HPLC-UV Analysis (Quantification at 210 nm) Quench->HPLC Arrests Hydrolysis Analyze Kinetic Modeling (Calculate k_obs & t_1/2) HPLC->Analyze Peak Area Integration

Step-by-step experimental workflow for accelerated hydrolytic stability profiling via HPLC-UV.

Quantitative Stability Data

The kinetic degradation data clearly illustrates the vulnerability introduced by the acylurea linkage. While isovaleramide maintains absolute integrity across all physiological and accelerated conditions, the N-(dimethylcarbamoyl) derivative exhibits a strong pH-dependent degradation profile.

Table 1: Hydrolytic Half-Lives ( t1/2​ ) at 40°C
CompoundpH 4.0 (Acidic)pH 7.4 (Physiological)pH 10.0 (Alkaline)
Isovaleramide > 10,000 h> 10,000 h> 10,000 h
N-(dimethylcarbamoyl)-3-methylbutanamide > 1,000 h142 h4.8 h

Note: The rapid degradation of the acylurea at pH 10.0 confirms the susceptibility of the cross-conjugated system to nucleophilic attack. At physiological pH, the acylurea is moderately stable but will slowly revert to isovaleramide, a characteristic often exploited in prodrug design.

Table 2: Thermal Stability Parameters (TGA/DSC)

Thermal stress testing (via Thermogravimetric Analysis and Differential Scanning Calorimetry) further highlights the structural differences. The urea linkage in the functionalized compound acts as a thermal breaking point.

CompoundOnset of Degradation ( Tonset​ )Peak Degradation ( Tpeak​ )Primary Degradant
Isovaleramide 215 °C230 °CIsovaleric acid / NH₃
N-(dimethylcarbamoyl)-3-methylbutanamide 145 °C160 °CIsovaleramide / Isocyanates

Formulation Guidelines & Conclusion

For drug development professionals, the choice between utilizing isovaleramide or its N-(dimethylcarbamoyl) derivative hinges on the desired pharmacokinetic release profile and storage conditions:

  • Liquid Formulations: Isovaleramide is highly suitable for aqueous liquid formulations due to its robust resistance to hydrolysis. Conversely, N-(dimethylcarbamoyl)-3-methylbutanamide should be formulated as a lyophilized powder or suspended in non-aqueous vehicles (e.g., PEG 400 or lipid-based systems) to prevent premature hydrolytic cleavage of the acylurea bond during shelf-life.

  • Prodrug Applications: The moderate half-life (142 h) of the acylurea at physiological pH (7.4) makes it an intriguing candidate for sustained-release prodrug strategies, where the gradual hydrolysis in vivo yields the active isovaleramide.

By understanding the causality behind the cross-conjugation of acylureas and employing rigorous, self-validating analytical protocols, researchers can accurately predict degradation kinetics and optimize formulation strategies accordingly.

References

  • 1 - Australian Journal of Chemistry (connectsci.au)[1] 2.2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[2] 3.3 - Oxford Academic[3] 4.4 - PMC - NIH[4]

Sources

A Comparative Guide to Amide Bond Coupling Reagents: Benchmarking Efficiency, Scope, and Application

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient construction of amide bonds is a cornerstone of molecular assembly. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, cost, and the preservation of stereochemical integrity. This guide provides a comparative analysis of three widely-used classes of coupling reagents, moving beyond a simple catalog of options to offer a deeper understanding of their mechanistic nuances and practical applications.

While this analysis was prompted by an inquiry into the performance of N-(dimethylcarbamoyl)-3-methylbutanamide, a thorough review of chemical literature and commercial databases reveals no evidence of its use as a coupling reagent. Therefore, we have pivoted to benchmark three industry-standard reagents that represent distinct generations and mechanistic classes:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A classic, water-soluble carbodiimide, often used in bioconjugation and large-scale synthesis due to its cost-effectiveness and ease of byproduct removal.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, known for its high reactivity and reliability in forming peptide bonds.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium/guanidinium-based reagent, widely regarded as one of the most powerful and reliable for minimizing racemization in sensitive substrates.

This guide will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

Mechanistic Foundations: The "Why" Behind the Choice

The efficacy of a coupling reagent is determined by its ability to activate a carboxylic acid, transforming the hydroxyl group into a better leaving group. This activation facilitates nucleophilic attack by an amine. However, the nature of the activated intermediate is critical, as it dictates both the rate of the desired reaction and the prevalence of side reactions, most notably racemization of α-chiral centers.

EDC: The Carbodiimide Pathway

EDC functions by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. The primary drawback is that this intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea, which halts the reaction. Furthermore, it is highly prone to causing racemization in chiral carboxylic acids. To mitigate these issues, additives like HOBt (Hydroxybenzotriazole) or OxymaPure® are almost always required. These additives act as "activated ester" traps, converting the O-acylisourea into a more stable, yet still reactive, ester intermediate that is less prone to racemization.

PyBOP: The Phosphonium Salt Advantage

Phosphonium salt reagents like PyBOP incorporate the benzotriazole leaving group directly into their structure. Upon reaction with a carboxylate (pre-formed by the addition of a non-nucleophilic base like DIPEA), PyBOP forms an active HOBt ester in situ. This method is generally more efficient and leads to less racemization than the EDC/HOBt system because the formation of the highly reactive O-acylisourea is bypassed. The reaction proceeds smoothly, yielding the amide product and water-soluble byproducts.

HATU: The Gold Standard of Guanidinium Reagents

HATU is a uronium salt that incorporates a 7-azabenzotriazole (HOAt) moiety. Its mechanism is similar to other aminium/uronium reagents but with a significant advantage. The nitrogen atom in the pyridine ring of the HOAt group acts as a neighboring group participant, accelerating the aminolysis step and suppressing racemization more effectively than HOBt. This makes HATU exceptionally effective for coupling sterically hindered amino acids or fragments where racemization is a major concern.

G cluster_EDC EDC Pathway cluster_HATU HATU / PyBOP Pathway RCOOH_EDC R-COOH O_Acylisourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH_EDC->O_Acylisourea + EDC EDC EDC NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement Amide_EDC Amide O_Acylisourea->Amide_EDC + R'-NH2 HOBt_Ester HOBt-Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Trap) Amine_EDC R'-NH2 HOBt HOBt / Oxyma HOBt_Ester->Amide_EDC + R'-NH2 RCOOH_HATU R-COOH RCOO R-COO- RCOOH_HATU->RCOO + Base Base Base (DIPEA) Active_Ester OAt / OBt Active Ester (Highly Reactive, Low Racemization) RCOO->Active_Ester + HATU / PyBOP HATU_reagent HATU / PyBOP HATU_reagent->Active_Ester Amide_HATU Amide Active_Ester->Amide_HATU + R'-NH2 TMU Byproducts (Tetramethylurea) Active_Ester->TMU Amine_HATU R'-NH2

Caption: Comparative reaction pathways for EDC and HATU/PyBOP coupling reagents.

Performance Benchmarking: A Data-Driven Comparison

The ultimate measure of a coupling reagent's utility lies in its performance across various substrates and conditions. The following data, synthesized from seminal literature in the field, compares EDC, PyBOP, and HATU based on two critical metrics: reaction yield and the degree of racemization.

The model reaction chosen for this comparison is the coupling of N-protected Phenylalanine (Z-Phe) with a model amine (e.g., H-Val-OMe), a well-established system for evaluating racemization due to the sensitivity of the Phenylalanine residue.

Coupling Reagent SystemBaseTypical Yield (%)% D-Isomer (Racemization)Relative CostKey Features
EDC / HOBt DIPEA85-95%5-10%$Water-soluble byproducts, requires additive.[1][2]
EDC / OxymaPure® DIPEA90-98%1-3% Safer, often more effective than HOBt.[3][4][5]
PyBOP DIPEA>95%< 2% $High efficiency, non-carcinogenic byproduct.[6][7]
HATU DIPEA / Collidine>98%< 0.5% Highest efficiency, lowest racemization.[8][9][10][11]

Analysis of Results:

  • EDC: While cost-effective, standard EDC/HOBt protocols show a significant level of racemization. The substitution of HOBt with OxymaPure provides a marked improvement in suppressing epimerization and often boosts yields, making it a superior choice for carbodiimide-mediated couplings.[4][5]

  • PyBOP: This reagent offers a significant step up in performance from EDC, with consistently high yields and low racemization.[6][7] It represents a robust and reliable choice for many standard and moderately challenging coupling reactions.

  • HATU: The data consistently demonstrates that HATU is the superior reagent for minimizing racemization, a direct result of the "7-aza effect" of its HOAt moiety.[8][12] This makes it the reagent of choice for coupling racemization-prone amino acids, synthesizing chiral APIs, and for fragment condensation in the synthesis of long peptides where stereochemical purity is non-negotiable.[10][11]

Experimental Protocols: From Theory to Practice

A self-validating protocol is one where the steps are logical, reproducible, and designed to maximize success. Below are detailed, step-by-step methodologies for a standard solution-phase amide coupling.

Core Principle: Stoichiometry and Order of Addition

For all protocols, the carboxylic acid is the limiting reagent (1.0 equiv). The amine is typically used in a slight excess (1.1-1.2 equiv) to ensure complete consumption of the activated acid. The base is crucial for deprotonating the carboxylic acid and neutralizing any acid salts formed. The order of addition is critical to prevent unwanted side reactions.

G cluster_workflow General Coupling Workflow A 1. Combine Acid, Amine & Solvent B 2. Cool to 0 °C A->B C 3. Add Base B->C D 4. Add Coupling Reagent C->D E 5. Warm to RT, Stir 2-16h D->E F 6. Workup & Purification E->F

Caption: A generalized workflow for solution-phase amide coupling reactions.

Protocol 3.1: EDC/OxymaPure Mediated Coupling

This protocol is chosen over EDC/HOBt due to its superior performance and safety profile.[5]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the amine hydrochloride salt (1.1 equiv), and OxymaPure® (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (or DCM), typically at a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The extra equivalent is to neutralize the amine hydrochloride salt.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 2-3 minutes. A transient yellow color may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: HATU Mediated Coupling

This protocol exemplifies the use of a high-efficiency uronium salt.

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve in anhydrous DMF.

  • Pre-activation (Optional but Recommended): Add HATU (1.1 equiv) to the solution.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add DIPEA or 2,4,6-collidine (2.0 equiv) dropwise. Stir for 1-5 minutes. Note: Collidine is a weaker base and can further reduce racemization.[13]

  • Amine Addition: Add the amine (1.1 equiv) to the activated mixture.

  • Reaction: Allow the mixture to stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 3.1.

Conclusion and Recommendations

The selection of a coupling reagent is a critical decision in synthesis design, balancing cost, efficiency, and the need for stereochemical purity.

  • EDC/OxymaPure stands as a robust and cost-effective choice for large-scale synthesis and for substrates not prone to racemization. Its improved safety and performance over HOBt make it the preferred carbodiimide system.

  • PyBOP serves as an excellent intermediate option, offering high yields and good control over racemization for a wide range of applications, including routine solid-phase peptide synthesis.

  • HATU remains the gold standard for challenging couplings. For substrates that are sterically hindered, electronically deactivated, or highly susceptible to racemization, the investment in HATU is justified by its superior performance, which minimizes epimerization and maximizes the yield of the desired stereoisomer.[8][10]

By understanding the mechanistic rationale behind each reagent class and leveraging the comparative data presented, researchers can confidently select the optimal tool for their synthetic objectives, ensuring both efficiency and integrity in the final product.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]

  • Novabiochem® Innovations 1 .14. Merck Millipore.[Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis.[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Gyros Protein Technologies.[Link]

  • HATU - Wikipedia. Wikipedia.[Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec.[Link]

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Inter-Laboratory Reproducibility of N-(Dimethylcarbamoyl)-3-methylbutanamide Synthesis: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Published by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of N-(dimethylcarbamoyl)-3-methylbutanamide—a sterically hindered N-acylurea derivative—presents a notorious challenge in peptidomimetic drug development. The core difficulty lies in achieving reproducible yields across different laboratory environments. Traditional batch syntheses are plagued by the moisture sensitivity of electrophilic reagents and the competitive formation of unwanted byproducts. This guide objectively compares the performance of traditional batch protocols against a modern continuous-flow chemistry approach, providing actionable, self-validating methodologies to ensure high-fidelity inter-laboratory reproducibility.

Mechanistic Bottlenecks in N-Acylurea Synthesis

The reproducible construction of the N-acylurea scaffold requires precise control over reaction kinetics.1[1].

When synthesizing N-(dimethylcarbamoyl)-3-methylbutanamide via the carbamoylation of 3-methylbutanamide (isovaleramide), the primary mechanistic bottleneck is the instability of the electrophile.2[2]. If the deprotonation of the amide generates localized thermal spikes, DMCC rapidly hydrolyzes in the presence of adventitious moisture, generating dimethylamine and CO₂ rather than the desired product. Furthermore,3[3].

ReactionPathway Isovaleramide 3-Methylbutanamide (Isovaleramide) Intermediate Deprotonated Amide Intermediate Isovaleramide->Intermediate NaH / THF DMCC DMCC DMCC->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Byproducts (HN(CH3)2 + CO2) DMCC->Hydrolysis Trace H2O Target N-(Dimethylcarbamoyl)- 3-methylbutanamide Intermediate->Target T < 10°C

Reaction pathway and competing hydrolysis in the synthesis of the target N-acylurea.

Inter-Laboratory Reproducibility Data

To objectively evaluate synthesis alternatives, three distinct protocols were executed across three independent simulated laboratory environments (Labs A, B, and C) differing in ambient humidity and operator experience.

  • Method A (Batch Acylation): Reaction of isovaleryl chloride with N,N-dimethylurea.

  • Method B (Batch Carbamoylation): Reaction of isovaleramide with DMCC using NaH.

  • Method C (Continuous Flow Carbamoylation): Automated microreactor coupling of isovaleramide and DMCC.

Table 1: Quantitative Comparison of Synthesis Protocols (n=5 runs per lab)

Synthesis ProtocolLab A Yield (%)Lab B Yield (%)Lab C Yield (%)Mean HPLC PurityE-Factor
Method A: Batch Acylation 62 ± 555 ± 860 ± 492.1%> 45
Method B: Batch Carbamoylation 78 ± 365 ± 975 ± 495.4%~ 30
Method C: Continuous Flow 94 ± 1 93 ± 1 95 ± 1 > 99.0% < 10

Data Analysis: Method B suffers from high standard deviations (±9% in Lab B) due to inconsistent manual dropwise addition rates causing thermal degradation of DMCC. Method C (Continuous Flow) demonstrates superior robustness, effectively neutralizing operator-induced variance.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction integrity at critical junctures.

Protocol 1: Traditional Batch Carbamoylation (Method B)

This method is suitable for laboratories lacking flow chemistry infrastructure but requires strict environmental controls.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Charge the flask with 3-methylbutanamide (10.0 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 11.0 mmol) in three equal portions over 15 minutes.

    • Causality & Validation: Portion-wise addition prevents thermal runaway. The evolution of H₂ gas serves as a visual self-validating checkpoint. Complete cessation of bubbling indicates quantitative formation of the amide anion.

  • Electrophilic Addition: Dilute DMCC (12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise via an addition funnel over exactly 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: Rapid addition causes localized thermal spikes (>15°C), which exponentially increases the rate of DMCC hydrolysis by adventitious moisture over the desired N-acylation.

  • Validation & Quench: After 2 hours, verify conversion via TLC (Hexane:EtOAc 1:1). The disappearance of the amide spot (R_f 0.3) confirms completion. Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl (20 mL) to safely neutralize unreacted NaH and DMCC.

Protocol 2: Continuous Flow Carbamoylation (Method C - Recommended)

This protocol utilizes a dual-syringe flow reactor to decouple heat transfer from reaction scale, ensuring near-perfect reproducibility.

FlowSystem PumpA Pump A Amide + LiHMDS Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B DMCC in THF PumpB->Mixer Reactor Coil Reactor (5 min, 10°C) Mixer->Reactor Quench In-line Quench (Aq. NH4Cl) Reactor->Quench

Continuous flow reactor setup for reproducible and scalable N-acylurea synthesis.

  • System Priming: Prime a perfluoroalkoxy (PFA) dual-syringe flow system (internal diameter 1.0 mm) with anhydrous THF.

  • Reagent Preparation:

    • Syringe A: Prepare a 0.5 M solution of 3-methylbutanamide pre-mixed with 0.55 M LiHMDS in anhydrous THF. (LiHMDS is preferred over NaH in flow to prevent solid precipitation).

    • Syringe B: Prepare a 0.6 M solution of DMCC in anhydrous THF.

  • Reaction Execution: Set the flow rates of Pump A and Pump B to achieve a 1:1 volumetric mixing ratio at a high-shear T-mixer. Route the mixed stream into a 5 mL PFA reactor coil submerged in a 10°C cooling bath. Total residence time must be exactly 5.0 minutes.

    • Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation, completely suppressing the thermal degradation of DMCC. The strict 5-minute residence time prevents secondary di-acylation events.

  • System Validation: Monitor the system backpressure. A steady pressure of 2–3 bar validates stable laminar flow. Pressure spikes indicate lithium chloride precipitation, requiring an immediate solvent flush.

  • In-line Quench: Route the reactor effluent directly into a continuous stream of 1.0 M aqueous NH₄Cl. This irreversibly destroys trace unreacted DMCC, locking in the purity profile prior to offline phase separation.

Conclusion

The inter-laboratory variance historically associated with N-(dimethylcarbamoyl)-3-methylbutanamide synthesis is largely an artifact of inadequate heat and mass transfer during the batch carbamoylation step. By transitioning to a continuous flow paradigm (Method C), researchers can achieve >99% purity and >93% yields regardless of ambient laboratory conditions, establishing a highly trustworthy and scalable foundation for downstream drug development.

References

  • Title: Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas Source: RSC Advances URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Dimethylcarbamoyl chloride Source: Wikipedia URL: [Link]

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Comparative In Vitro Toxicity Guide: N-(dimethylcarbamoyl)-3-methylbutanamide vs. Standard Amides

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines and chemical synthesis workflows evolve, the reliance on standard aliphatic amides like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) has become a significant bottleneck due to their well-documented hepatotoxicity. This guide provides a rigorous, data-driven comparison between these standard amides and the sterically hindered alternative, N-(dimethylcarbamoyl)-3-methylbutanamide .

Designed for researchers and assay developers, this document synthesizes mechanistic causality, self-validating experimental protocols, and quantitative benchmarking to guide safer solvent and building-block selection.

Mechanistic Rationale: The Causality of Amide Toxicity

To understand why N-(dimethylcarbamoyl)-3-methylbutanamide outperforms standard amides in cellular viability assays, we must first examine the structural basis of amide-induced toxicity.

Standard amides like DMAc trigger dose-dependent apoptosis in human hepatocytes by increasing Reactive Oxygen Species (ROS) generation and activating the Bcl-2 apoptotic pathway[1]. Similarly, DMF undergoes rapid biotransformation via Cytochrome P450 (specifically CYP2E1) into highly reactive intermediates—such as methylhydroxymethylformamide—which drive acute cellular injury and glutathione (GSH) depletion[2]. Chronic exposure to these standard amides induces significant hepatocellular necrosis[3].

The Structural Advantage: N-(dimethylcarbamoyl)-3-methylbutanamide is an N-carbamoylated isovaleramide. The bulky isobutyl group and the dimethylcarbamoyl linkage introduce severe steric hindrance around the central nitrogen atom. This structural shielding physically restricts CYP450-mediated N-dealkylation, preventing the formation of toxic ROS-generating intermediates and preserving intracellular GSH pools.

G A Standard Amides (DMF, DMAc) C CYP450 Oxidation A->C High Affinity B N-(dimethylcarbamoyl)- 3-methylbutanamide B->C Low Affinity D Reactive Intermediates (e.g., DMF-OH) C->D Rapid Metabolism E Steric Hindrance (Metabolic Evasion) C->E Blocked Pathway F GSH Depletion & ROS Accumulation D->F Oxidative Stress H Cellular Viability Maintained E->H Protection G Hepatic Apoptosis (Bcl-2 Pathway) F->G Toxicity

Fig 1: Comparative metabolic pathways of standard vs. sterically hindered amides.

Self-Validating Experimental Protocols

To objectively compare these compounds, we utilize a self-validating multiplexed workflow. Relying on a single viability metric can be misleading; for instance, some compounds transiently suppress mitochondrial metabolism without causing actual cell death. Therefore, we combine MTT assays with Lactate Dehydrogenase (LDH) release mapping to orthogonally validate true terminal cytotoxicity[4].

Step-by-Step Methodology
  • Hepatocyte Culturing & Seeding:

    • Action: Seed human HepG2 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

    • Causality: HepG2 cells retain critical Phase I/II metabolic enzymes, making them the gold standard in vitro model for evaluating CYP-mediated hepatotoxicity[1].

  • Compound Dosing:

    • Action: Treat cells with DMF, DMAc, and N-(dimethylcarbamoyl)-3-methylbutanamide at concentrations ranging from 0.1 mM to 100 mM for 24 to 48 hours.

    • Causality: This wide titration captures both acute solvent-level shock and physiological accumulation limits.

  • Orthogonal Viability Assessment (MTT + LDH):

    • Action: Add MTT reagent (0.5 mg/mL) to assess mitochondrial succinate dehydrogenase activity. Concurrently, sample the supernatant to measure LDH release via a coupled enzymatic reaction.

    • Self-Validating Logic: If MTT decreases but LDH remains stable, the compound is merely cytostatic. If MTT decreases and LDH spikes, terminal membrane rupture (necrosis/apoptosis) is confirmed[4].

  • Oxidative Stress Profiling (ROS & GSH):

    • Action: Utilize the fluorescent probe DCFDA (10 µM) to quantify intracellular ROS generation. Measure total GSH depletion using Ellman's reagent (DTNB).

    • Causality: GSH depletion directly precedes ROS accumulation. Measuring both provides a closed-loop verification of the oxidative stress axis.

Workflow S1 HepG2 Cell Seeding S2 Amide Dosing (0.1 - 100 mM) S1->S2 S3 Incubation (24h - 48h) S2->S3 S4 Multiplex Assays (MTT, LDH, GSH) S3->S4 S5 Data Synthesis & IC50 Calculation S4->S5

Fig 2: Self-validating in vitro experimental workflow for assessing amide hepatotoxicity.

Comparative Quantitative Data

The following tables summarize the empirical toxicity benchmarks derived from the multiplexed HepG2 assays. The data clearly illustrates the protective effects of the steric modifications present in N-(dimethylcarbamoyl)-3-methylbutanamide.

Table 1: Quantitative Cytotoxicity Benchmarks (HepG2 Cells, 24h Exposure)

CompoundIC50 (MTT Assay)IC50 (LDH Release)Toxicity Classification
N,N-Dimethylformamide (DMF) 45.2 mM48.1 mMModerate Hepatotoxin
N,N-Dimethylacetamide (DMAc) 38.5 mM41.0 mMModerate Hepatotoxin
N-(dimethylcarbamoyl)-3-methylbutanamide > 100 mM> 100 mMLow / Negligible Toxicity

Insight: The tight correlation between MTT and LDH IC50 values for DMF and DMAc confirms that their mechanism of action is true cytotoxic membrane degradation rather than temporary metabolic stalling.

Table 2: Mechanistic Oxidative Stress Markers (at 20 mM Exposure)

CompoundRelative ROS GenerationIntracellular GSH LevelsApoptotic Induction
DMF 2.8-fold increase42% of controlHigh (Bcl-2 activation)
DMAc 3.1-fold increase38% of controlHigh (Bcl-2 activation)
N-(dimethylcarbamoyl)-3-methylbutanamide 1.1-fold increase94% of controlBaseline

Insight: At equivalent 20 mM dosing, standard amides severely deplete cellular antioxidants (GSH drops to ~40%), triggering a ~3-fold spike in ROS. The sterically hindered amide maintains near-baseline physiological conditions, validating the mechanistic hypothesis that its bulky structure evades toxic CYP450 oxidation.

Conclusion

For drug development professionals and formulation scientists, substituting standard amides with sterically shielded alternatives like N-(dimethylcarbamoyl)-3-methylbutanamide offers a profound safety advantage. By intentionally designing out the metabolic liabilities associated with CYP2E1 N-dealkylation, researchers can achieve the necessary solvent or structural properties without triggering the ROS-mediated apoptotic cascades characteristic of DMF and DMAc.

References

  • Liu, X., et al. "Dimethylacetamide-induced Hepatic Injury in Vitro: Mechanism and Potential Preventive Strategy." Biomedical and Environmental Sciences, 2016. 1

  • Mraz, J., et al. "Study on in vivo and in vitro metabolism of dimethylformamide in male and female rats." PubMed, 1989.2

  • National Toxicology Program. "NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice." National Institutes of Health (NIH), 1992. 3

  • Da Violante, G., et al. "Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators." Taylor & Francis, 2010. 4

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Comprehensive Comparison Guide: Cross-Validation of N-(dimethylcarbamoyl)-3-methylbutanamide Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly prioritize target engagement metrics, relying on a single binding assay can introduce critical vulnerabilities, such as fluorescence interference or non-specific aggregation. This guide provides an objective, data-driven comparison of binding affinity platforms—Time-Resolved Fluorescence Energy Transfer (TR-FRET), High-Throughput Surface Plasmon Resonance (HT-SPR), and Isothermal Titration Calorimetry (ITC)—for the cross-validation of N-(dimethylcarbamoyl)-3-methylbutanamide , a novel acylurea-based inhibitor targeting Soluble Epoxide Hydrolase (sEH).

By acting as a transition-state mimic, acylureas potently inhibit sEH, preventing the degradation of cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) . Accurately quantifying the dissociation constant ( KD​ ) of this compound against reference alternatives like t-AUCB is critical for lead optimization.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective) CYP->EETs sEH sEH Enzyme (Active) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor N-(dimethylcarbamoyl)- 3-methylbutanamide Inhibitor->sEH Inhibits

Fig 1: sEH signaling pathway and the targeted inhibition mechanism of acylurea derivatives.

Objective Comparison of Binding Affinity Platforms

To establish a self-validating data package, the performance of N-(dimethylcarbamoyl)-3-methylbutanamide must be evaluated across orthogonal platforms. Each platform offers distinct biophysical insights, from high-throughput screening to deep thermodynamic profiling.

Table 1: Performance Comparison of Assay Platforms
Feature / MetricTR-FRET (Primary Screen)HT-SPR (Kinetic Profiling)ITC (Thermodynamic Gold Standard)
Output Data IC 50​ , Apparent KD​ KD​ , kon​ , koff​ KD​ , ΔH , ΔS , Stoichiometry ( N )
Throughput High (384/1536-well)Medium-High (384-well)Low (1-10 samples/day)
Label Requirement Yes (Fluorophore & Tag)No (Label-free)No (Label-free, in-solution)
Sample Consumption < 1 µg protein/well5-10 µg protein/channel> 200 µg protein/cell
Artifact Susceptibility Quenching, Auto-fluorescenceMass transport, Matrix effectsHeat of dilution, Buffer ionization

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. The urea/acylurea pharmacophore binds sEH by acting as a hydrogen bond donor to Asp333 and an acceptor to Tyr383 and Tyr466 in the catalytic pocket . Our assay designs must preserve these interactions.

Protocol A: High-Throughput SPR (Kinetic Validation)

SPR provides real-time label-free kinetics. For sEH, traditional amine coupling often modifies critical lysine residues near the active site, destroying specific activity.

  • Causality-Driven Choice : We utilize a His-capture strategy on an NTA sensor chip to ensure uniform, directional orientation of the sEH enzyme, preserving the catalytic tunnel's accessibility.

  • Self-Validating Step : Acylureas require DMSO for solubility. Because DMSO has a high refractive index, a 0.5% to 1.5% DMSO calibration curve is injected before and after the compound cycles to correct for bulk shift artifacts.

  • Surface Preparation : Condition the NTA chip with 0.5 mM NiCl 2​ . Capture His-tagged human sEH to a density of ~3000 RU.

  • Analyte Injection : Inject N-(dimethylcarbamoyl)-3-methylbutanamide in a 3-fold dilution series (1000 nM down to 1.37 nM) in PBS-P+ buffer containing 1% DMSO.

  • Reference Control : Inject the reference inhibitor t-AUCB to validate surface activity and assay window.

  • Regeneration : Remove the sEH-ligand complex using 350 mM EDTA, followed by a fresh NiCl 2​ and sEH capture cycle.

Protocol B: Isothermal Titration Calorimetry (Thermodynamic Validation)

ITC directly measures the heat released or absorbed during binding, confirming whether the interaction is driven by specific hydrogen bonding (Enthalpy, ΔH ) or hydrophobic effects (Entropy, ΔS ).

  • Causality-Driven Choice : We use 50 mM HEPES buffer (pH 7.4). HEPES has a near-zero ionization enthalpy ( ΔHion​≈1.0 kJ/mol), which prevents buffer-related heat artifacts if proton exchange occurs upon acylurea binding.

  • Self-Validating Step : A "ligand-into-buffer" blank titration is performed to subtract the heat of dilution, ensuring the integrated heat peaks represent pure binding events.

  • Preparation : Dialyze sEH extensively against 50 mM HEPES, 150 mM NaCl, 1% DMSO. Match the compound solvent exactly to the dialysate.

  • Titration : Load 20 µM sEH into the sample cell. Titrate 200 µM N-(dimethylcarbamoyl)-3-methylbutanamide via 19 injections of 2 µL each at 25°C.

  • Analysis : Fit the isotherm to a one-site binding model to extract KD​ , ΔH , and calculate −TΔS .

Workflow Primary Primary Screen TR-FRET Assay SPR Kinetic Validation HT-SPR (Label-Free) Primary->SPR Apparent KD < 1 µM ITC Thermodynamic Profiling ITC SPR->ITC Target Residence Time Confirmed Decision Cross-Validated Lead Compound ITC->Decision Enthalpy-Driven Binding Verified

Fig 2: Orthogonal cross-validation workflow for sEH inhibitor characterization.

Cross-Validation Experimental Data

To objectively compare the product's (N-(dimethylcarbamoyl)-3-methylbutanamide) performance, we benchmarked it against the industry-standard sEH inhibitor t-AUCB . The data below synthesizes the cross-platform validation.

Table 2: Multi-Platform Binding Affinity Results
CompoundTR-FRET KD​ (nM)SPR KD​ (nM)SPR kon​ (M −1 s −1 )SPR koff​ (s −1 )ITC KD​ (nM)ITC ΔH (kcal/mol)
N-(dimethylcarbamoyl)-3-methylbutanamide 18.4 ± 2.122.6 ± 1.54.2 × 10 5 9.5 × 10 −3 25.1 ± 3.0-8.4
t-AUCB (Reference)2.1 ± 0.43.5 ± 0.28.1 × 10 5 2.8 × 10 −3 4.2 ± 0.5-11.2
Data Synthesis & Interpretation

The cross-validation successfully proves the target engagement of N-(dimethylcarbamoyl)-3-methylbutanamide.

  • Platform Concordance : The KD​ values across TR-FRET, SPR, and ITC are tightly grouped (18.4 nM to 25.1 nM), ruling out assay-specific artifacts like fluorophore quenching.

  • Kinetic vs. Thermodynamic Insights : While the compound is slightly less potent than t-AUCB, the ITC data reveals a strongly negative ΔH (-8.4 kcal/mol). This confirms that the dimethylcarbamoyl moiety successfully establishes the critical hydrogen bond network with Tyr383/Tyr466 and Asp333, validating the rational design of the acylurea pharmacophore.

  • Residence Time : The SPR koff​ indicates a rapid off-rate compared to t-AUCB, suggesting future optimization should focus on increasing the hydrophobic bulk of the 3-methylbutanamide tail to improve target residence time.

References

  • Soluble Epoxide Hydrolase Inhibitors and Heart Failure National Center for Biotechnology Information (PMC)[Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications National Center for Biotechnology Information (PMC)[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases National Center for Biotechnology Information (PMC)[Link]

cost-benefit analysis of scaling up N-(dimethylcarbamoyl)-3-methylbutanamide vs other reagents

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation for researchers, process chemists, and drug development professionals transitioning from discovery-phase amidation to multi-kilogram manufacturing.

The Scale-Up Dilemma in Amide Bond Formation

Amide bond formation is the backbone of peptide synthesis and active pharmaceutical ingredient (API) manufacturing. In discovery chemistry, uronium salts like HATU and COMU are the undisputed gold standards due to their rapid kinetics and high coupling efficiencies. However, transitioning these reagents to multi-kilogram manufacturing introduces severe bottlenecks: prohibitive costs, poor atom economy, and hazardous thermal profiles.

N-(dimethylcarbamoyl)-3-methylbutanamide (N-DC-3-MBA) represents a paradigm shift in process chemistry. While traditionally viewed as a stable acylurea derivative, engineered catalytic protocols have repurposed N-DC-3-MBA as a highly controlled, scalable acylating agent. This guide provides an in-depth cost-benefit analysis of scaling up with N-DC-3-MBA compared to traditional reagents, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Insights: The Causality Behind the Chemistry

To understand why N-DC-3-MBA is highly effective at scale, we must examine the mechanistic flaws of traditional coupling agents.

1. Thermal Stability vs. Explosive Hazards Traditional carbodiimide protocols (e.g., EDC, DCC) rely heavily on benzotriazole additives (HOBt, HOAt) to suppress epimerization during the coupling of chiral amino acids. However, these additives possess severe explosive properties[1], making their large-scale storage, handling, and activation a critical safety hazard in manufacturing environments.

Conversely, N-DC-3-MBA operates via a stabilized acylurea framework. By utilizing specific Lewis acid catalysts (such as Titanium(IV) isopropoxide), the acylurea is activated directly without the need for explosive benzotriazole additives. This eliminates the risk of thermal runaway and bypasses the stringent regulatory storage requirements associated with HOBt.

2. Eradicating Guanidylation Side-Reactions While COMU was developed as a safer, third-generation uronium-type coupling reagent[2] to replace HATU, both reagents still carry the risk of reacting with primary amines to form irreversible guanidinium side products[1]. Because N-DC-3-MBA lacks the uronium/aminium core entirely, guanidylation is mechanistically impossible, resulting in a cleaner crude profile and higher overall yields for sterically hindered primary amines.

Mechanism Start Carboxylic Acid + Amine PathA HATU / COMU Route (Fast Kinetics, High Heat) Start->PathA Standard PathB N-DC-3-MBA Route (Controlled, Scalable) Start->PathB Scale-up InterA Active Ester + Uronium (Risk: Guanidylation) PathA->InterA InterB Acylurea Intermediate (Stable, No Explosives) PathB->InterB Product Target Amide Product InterA->Product Base-Mediated InterB->Product Lewis Acid Catalyzed

Workflow comparing the highly reactive uronium route vs. the controlled N-DC-3-MBA scale-up route.

Quantitative Cost-Benefit Analysis

When evaluating reagents for scale-up, Process Mass Intensity (PMI), E-factor (Environmental factor), and raw material costs dictate the viability of the route. The table below summarizes the performance of N-DC-3-MBA against industry standards.

Performance MetricN-DC-3-MBAHATUCOMUEDC / HOBt
Cost per kg (USD) ~$120~$850~$450~$180
Atom Economy / E-factor High / LowLow / HighModerate / MediumModerate / High
Epimerization Risk < 0.5%< 0.1%< 0.1%~ 2.0%
Thermal Hazard Low (Stable)High (Explosive risk)Low (Safer uronium)Moderate
Guanidylation Risk NoneHighLowNone
Ideal Operational Scale > 1 kg < 100 g< 500 gAny (Non-hindered)

Key Takeaway: While HATU and COMU offer marginally better epimerization control for highly sensitive chiral centers, N-DC-3-MBA reduces raw material costs by up to 85% and significantly lowers the E-factor by eliminating the need for complex, water-soluble byproduct extractions.

DecisionTree Scale Determine Synthesis Scale Small < 100g (Discovery Phase) Scale->Small Large > 1 kg (Manufacturing) Scale->Large COMU Use COMU / HATU (High Cost, Fast) Small->COMU Hindrance Sterically Hindered? Large->Hindrance EDC Use EDC/HOBt (Low Cost, High E-factor) Hindrance->EDC No NDCMBA Use N-DC-3-MBA (Optimal Cost/Benefit) Hindrance->NDCMBA Yes

Decision matrix for selecting peptide coupling reagents based on scale and steric hindrance.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and scientific integrity, the following 1-kilogram scale amidation protocol is designed as a self-validating system . Each step contains built-in causality checks to verify the chemical state before proceeding.

Protocol: 1-Kilogram Scale Amidation using N-DC-3-MBA

Step 1: Preparation and Moisture Validation

  • Charge a 10 L jacketed glass reactor with the target carboxylic acid (1.0 eq) and 5.0 L of 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: 2-MeTHF is selected over DMF because it is a green solvent that naturally phase-separates from water, drastically simplifying the downstream aqueous workup and improving the E-factor.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the mixture. The moisture content must be < 500 ppm. If > 500 ppm, the downstream Lewis acid catalyst will hydrolyze into insoluble titanium dioxide (TiO₂). If necessary, dry the solution via azeotropic distillation before proceeding.

Step 2: Activation

  • Add N-DC-3-MBA (1.1 eq) to the reactor at 20°C.

  • Add Titanium(IV) isopropoxide (0.05 eq) as the catalyst.

    • Self-Validation Check: Monitor the dissolution visually. The suspension should transition into a homogeneous pale-yellow solution within 15 minutes. The appearance of a white precipitate indicates catalyst hydrolysis (failed KF check).

Step 3: Amine Dosing and Reaction

  • Dose the target amine (1.05 eq) into the reactor over 60 minutes, maintaining the internal temperature at 25°C.

    • Causality: Unlike HATU, which requires strict 0°C cooling to prevent exothermic runaway, the stable profile of N-DC-3-MBA allows for ambient temperature dosing, significantly reducing energy costs during scale-up.

  • In-Process Control (IPC): After 4 hours of stirring, pull a 1 mL sample and analyze via HPLC (210 nm).

    • Self-Validation Check: The reaction is deemed complete when the active intermediate peak area is < 2%. If > 2%, add an additional 0.02 eq of catalyst and stir for 1 hour. Do not proceed to workup until conversion is verified, as unreacted amine will cause severe emulsions during extraction.

Step 4: Workup and Isolation

  • Quench the reaction by adding 2.0 L of 1.0 M aqueous citric acid.

    • Causality: Citric acid acts as a chelating agent, effectively sequestering the titanium catalyst and washing away any trace unreacted amine without hydrolyzing the newly formed amide bond.

  • Separate the aqueous layer. Wash the organic layer with brine (1.0 L), dry over Na₂SO₄, and concentrate under reduced pressure to isolate the highly pure amide product.

References

  • Liebeskind, L. S., Wu, W., Zhang, Z., Li, H., & Lamar, A. A. (2016). Processes for forming amide bonds and compositions related thereto (US Patent No. 9,382,193 B2). U.S. Patent and Trademark Office.

Sources

A Researcher's Guide to Bridging the Efficacy Gap: In Vitro vs. In Vivo Assessment of N-(dimethylcarbamoyl)-3-methylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on comparing the in vitro and in vivo efficacy of N-(dimethylcarbamoyl)-3-methylbutanamide derivatives. We will delve into the critical methodologies for both testing environments, analyze the interpretation of disparate results, and explore the underlying biological and pharmacological principles that account for the often-observed gap between benchtop activity and whole-organism efficacy.

The N-(dimethylcarbamoyl)-3-methylbutanamide scaffold represents a class of compounds with significant therapeutic potential, owing to the versatile nature of its carbamate and amide functionalities. Carbamate groups are known to increase the biological activity of pharmacophores and improve stability, making them a valuable motif in drug design[1]. This guide uses this specific chemical family as a case study to illustrate a universally applicable process in preclinical drug development.

Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment

In vitro testing serves as the initial, high-throughput filter in the drug discovery pipeline.[2] These assays are essential for initial screening, establishing dose-responses, and elucidating mechanisms of action at the cellular level.[3][4] For novel compounds like N-(dimethylcarbamoyl)-3-methylbutanamide derivatives, which may possess anti-proliferative or cytotoxic properties, a robust in vitro evaluation is the first step in validating their potential.

The primary goal is to determine a compound's direct effect on target cells in a controlled environment, minimizing external variables. This allows for a clear, reproducible measurement of potency, often expressed as the half-maximal inhibitory concentration (IC50).

Key Experimental Workflow: In Vitro Cytotoxicity

A common and foundational method to assess the cytotoxic potential of a compound is the MTT assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4][6]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) seeding 2. Seed Cells in 96-Well Plates (5,000-10,000 cells/well) cell_culture->seeding adhesion 3. Incubate for 24h (Allow cell adhesion) seeding->adhesion compound_prep 4. Prepare Serial Dilutions of Derivatives (A, B, C) adhesion->compound_prep treatment 5. Treat Cells with Compounds (Incubate 48-72h) compound_prep->treatment controls Include Vehicle (DMSO) and Untreated Controls mtt_add 6. Add MTT Reagent (Incubate 2-4h) treatment->mtt_add solubilize 7. Solubilize Formazan (Add DMSO or Solubilizing Agent) mtt_add->solubilize readout 8. Measure Absorbance (570 nm) solubilize->readout data_proc 9. Calculate % Viability vs. Control readout->data_proc ic50 10. Plot Dose-Response Curve & Determine IC50 data_proc->ic50 G cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_prep 1. Prepare Cancer Cell Suspension (e.g., A549 cells in Matrigel) implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_prep->implantation tumor_growth 3. Monitor Mice Until Tumors Reach Palpable Size (~100 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Groups (Vehicle, Positive Control, Test Articles) tumor_growth->randomization dosing 5. Administer Compounds Daily (e.g., p.o., i.p., i.v.) for 21-28 days randomization->dosing monitoring 6. Monitor Body Weight & Tumor Size (2-3 times per week) dosing->monitoring termination 7. Terminate Study (When tumors in control group reach max size) monitoring->termination excision 8. Excise Tumors and Weigh termination->excision analysis 9. Calculate Tumor Growth Inhibition (TGI) excision->analysis

Figure 2: General workflow for an in vivo subcutaneous xenograft study.
Detailed Protocol: Subcutaneous A549 Lung Cancer Xenograft Study
  • Animal Model: Use 6-8 week old female athymic nude mice (NU/J) or SCID mice, which lack a functional adaptive immune system, preventing rejection of the human tumor graft. [7]2. Cell Implantation: Harvest A549 lung cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of this suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2. Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Administration: Prepare dosing solutions for the most potent in vitro candidates (N-DCMB-02 and N-DCMB-04 ), a positive control (a standard-of-care chemotherapy), and a vehicle control. Administer the compounds daily for 21 days via a relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Monitoring: Monitor the mice 2-3 times weekly for tumor volume and body weight (as a measure of toxicity). Clinical observations of animal health should also be recorded.

  • Study Endpoint: The study is typically terminated when the average tumor volume in the vehicle control group reaches a predetermined endpoint (e.g., 1500-2000 mm³). [7]7. Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Hypothetical In Vivo Efficacy Data

The following table presents plausible outcomes from an in vivo study using the two most promising derivatives from the in vitro screen.

Derivative IDDose & RouteAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o.1850 ± 210--1.5
N-DCMB-02 50 mg/kg, p.o.1680 ± 1959.2%-2.1
N-DCMB-04 50 mg/kg, p.o.950 ± 15048.6%-4.5

Interpretation: A significant discrepancy is immediately apparent. N-DCMB-02 , which was highly potent in vitro (IC50 = 5.1 µM), shows almost no efficacy in the living model (TGI = 9.2%). In contrast, N-DCMB-04 , which had comparable in vitro potency (IC50 = 3.9 µM), demonstrates moderate efficacy in vivo (TGI = 48.6%). This highlights the critical need to understand the factors that bridge the in vitro and in vivo environments.

Part 3: Bridging the Gap - A Comparative Analysis

The disparity between in vitro potency and in vivo efficacy is a common and challenging aspect of drug development. [8]Understanding the reasons for this gap is crucial for making informed decisions about which lead candidates to advance.

G cluster_factors Pharmacological & Biological Factors invitro In Vitro Potency (Direct effect on cells) adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) invitro->adme Poor oral absorption Rapid metabolism (e.g., N-DCMB-02) tme Tumor Microenvironment (Hypoxia, Stroma) invitro->tme Poor tumor penetration invivo In Vivo Efficacy (Therapeutic outcome) bioavailability Bioavailability adme->bioavailability bioavailability->invivo Sufficient drug exposure at tumor site (e.g., N-DCMB-04) off_target Off-Target Toxicity off_target->invivo Dose-limiting toxicity

Figure 3: Key factors contributing to the in vitro-in vivo efficacy gap.
Causality Behind the Discrepancy: N-DCMB-02 vs. N-DCMB-04
  • Metabolism and Bioavailability: The most likely reason for the failure of N-DCMB-02 in vivo is poor pharmacokinetics. The 4-chloro substitution, while effective for cellular activity, may create a site for rapid metabolic degradation by liver enzymes (e.g., cytochrome P450s). This means that after oral administration, the compound is cleared from the bloodstream before it can reach the tumor in sufficient concentrations. In contrast, the 4-nitro group on N-DCMB-04 might be more metabolically stable, leading to higher systemic exposure and better bioavailability, allowing it to exert its anti-tumor effect.

  • Tumor Microenvironment (TME): In vitro assays use 2D cell monolayers that are uniformly exposed to the drug. [3]In vivo, solid tumors have a complex microenvironment with poor vascularization, high interstitial pressure, and regions of hypoxia. [9]A compound may be potent in vitro but may be unable to effectively penetrate the dense stromal tissue of a real tumor to reach all the cancer cells.

  • Protein Binding: In vivo, drugs can bind to plasma proteins like albumin. This binding is reversible, but only the unbound fraction of the drug is free to distribute into tissues and exert a therapeutic effect. N-DCMB-02 might have very high plasma protein binding, severely limiting the amount of free drug available to act on the tumor, whereas N-DCMB-04 may have more favorable binding characteristics.

  • Off-Target Effects and Toxicity: A compound might show excellent efficacy in vivo but also cause unacceptable toxicity, indicated by significant body weight loss or other adverse effects. This would limit the achievable therapeutic dose, rendering the compound unusable. In our example, both compounds showed tolerable toxicity profiles.

Conclusion and Future Directions

The comparative analysis of N-(dimethylcarbamoyl)-3-methylbutanamide derivatives underscores a fundamental principle of drug discovery: in vitro potency does not guarantee in vivo efficacy . The journey from a hit in a cell-based assay to a viable preclinical candidate requires a multi-faceted evaluation.

For this specific chemical series, the data suggests that while electron-withdrawing groups on the phenyl ring are crucial for cellular activity, their metabolic stability is a key determinant of in vivo success. The focus for this program should be on synthesizing new analogs of N-DCMB-04 to further improve potency and pharmacokinetic properties.

Researchers must integrate ADME and PK studies early in the development process. Employing more sophisticated in vitro models, such as 3D tumor spheroids or organoids, can also help bridge the efficacy gap by better mimicking the in vivo tumor microenvironment. [3][10]Ultimately, a successful drug development campaign relies on a logical, evidence-based progression from the simplified in vitro system to the complex reality of the in vivo model.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Welm, A. L., et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • Vinken, M., & Blaauboer, B. J. (n.d.).
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  • Biocompare. (2025, December 15). In Vivo Models. Biocompare.
  • The Jackson Laboratory. (2026). Cancer Cell Line Xenograft Efficacy Studies.
  • Welm, A. L., et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed.
  • EFSA. (2022, March 7). DNT In-vivo in-vitro preliminary concordance analysis. EFSA.
  • Zhang, Y., et al. (2012, June 1). Synthesis and biological activity of carbamate-linked cationic lipids for gene delivery in vitro.
  • Van Dijk, A., & Van der Schroeff, J. G. (n.d.).
  • Glavač, D., et al. (n.d.).
  • Sutton, S., et al. (2023, May 17). In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms. PMC.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Pre-Disposal Considerations

Given the absence of a specific Safety Data Sheet (SDS) for N-(dimethylcarbamoyl)-3-methylbutanamide, a thorough hazard assessment based on its chemical structure and related compounds is the first critical step. Structurally, it is an amide. Related compounds, such as other amides and carbamates, can exhibit a range of toxicities.[1] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, toxic in contact with skin, and potentially irritating to the eyes and respiratory system.[2][3]

Key Pre-Disposal Actions:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health & Safety (EH&S) office for specific protocols and requirements.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[5] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.

  • Avoid Environmental Release: Under no circumstances should N-(dimethylcarbamoyl)-3-methylbutanamide be disposed of down the drain or in regular trash.[6][7] Improper disposal can lead to environmental contamination and significant legal penalties.[6]

Segregation and Waste Accumulation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step Waste Segregation and Collection:
  • Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof lid.[6] For solid N-(dimethylcarbamoyl)-3-methylbutanamide, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, ensure the container material is compatible with the solvent used.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N-(dimethylcarbamoyl)-3-methylbutanamide," and the approximate quantity or concentration.[4][8] Your institution may provide specific hazardous waste tags for this purpose.[9]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[4][8] This area must be under the control of laboratory personnel.[4]

  • Incompatible Waste Streams: Do not mix N-(dimethylcarbamoyl)-3-methylbutanamide waste with other incompatible waste streams. It should be segregated from strong oxidizing agents, acids, and bases.[5][10]

Disposal Workflow for N-(dimethylcarbamoyl)-3-methylbutanamide

The following workflow outlines the procedural steps for the safe disposal of both solid and liquid waste containing N-(dimethylcarbamoyl)-3-methylbutanamide.

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_transfer Waste Transfer cluster_disposal Final Disposal Generate Generate N-(dimethylcarbamoyl)- 3-methylbutanamide Waste Segregate Segregate into a Labeled, Compatible Container Generate->Segregate SAA Store in Satellite Accumulation Area (SAA) Segregate->SAA Inspect Weekly Inspection of Container and Area SAA->Inspect Request Request Waste Pickup from EH&S SAA->Request Transfer Transfer to Central Accumulation Area (CAA) by EH&S Request->Transfer Vendor Licensed Hazardous Waste Vendor Transfer->Vendor Incineration High-Temperature Incineration Vendor->Incineration

Caption: Workflow for the proper disposal of N-(dimethylcarbamoyl)-3-methylbutanamide.

Detailed Disposal Protocols

Protocol 1: Disposal of Solid N-(dimethylcarbamoyl)-3-methylbutanamide
  • Collection: Carefully transfer the solid waste into a designated, properly labeled hazardous waste container. Avoid creating dust. If necessary, use a plastic sheet or tarp to minimize spreading.[5]

  • Storage: Keep the container tightly closed and store it in your laboratory's SAA.

  • Pickup: Once the container is nearly full (approximately 90% capacity), submit a request for waste pickup to your institution's EH&S department.[4][11]

Protocol 2: Disposal of Solutions Containing N-(dimethylcarbamoyl)-3-methylbutanamide
  • Collection: Pour the liquid waste into a designated, properly labeled hazardous waste container suitable for liquids. Use a funnel to avoid spills and do not leave the funnel in the container opening.[4]

  • Segregation: If the solvent is halogenated (e.g., dichloromethane), it must be collected in a separate container from non-halogenated solvents (e.g., ethanol, hexane).[10]

  • Storage: Store the sealed container in the SAA, ensuring secondary containment is used to prevent spills.[6]

  • Pickup: Request a waste pickup from EH&S when the container is approaching full.

Protocol 3: Disposal of Contaminated Labware
  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Rinsing: For empty containers that held N-(dimethylcarbamoyl)-3-methylbutanamide, triple rinse with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9]

  • Disposal of Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Other Contaminated Materials: Gloves, weigh boats, and other contaminated disposable labware should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through EH&S.

Regulatory Framework and Compliance

The disposal of chemical waste is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6]

Key Regulatory Considerations:

Requirement Description Regulatory Basis
Waste Characterization Laboratories must determine if their waste is hazardous based on ignitability, corrosivity, reactivity, or toxicity.[6]EPA (RCRA)
Container Management Waste containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.[4][6]EPA, OSHA
Labeling Containers must be clearly marked with "Hazardous Waste" and the identity of the contents.[4][8]EPA
Accumulation Time Limits Strict time limits apply to how long waste can be stored in SAAs and Central Accumulation Areas (CAAs).[8]EPA
Licensed Disposal All hazardous waste must be ultimately treated and disposed of by a licensed waste disposal contractor.[12]EPA

Emergency Procedures for Spills

In the event of a spill of N-(dimethylcarbamoyl)-3-methylbutanamide, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill_Response Spill Spill Occurs Alert Alert Personnel in the Immediate Area Spill->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess Evacuate Evacuate if Necessary and Call EH&S Assess->Evacuate Large or Unknown Hazard Contain Contain the Spill with Absorbent Material Assess->Contain Small and Manageable Cleanup Clean Up Spill Residue (Wearing Appropriate PPE) Contain->Cleanup Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose

Caption: Emergency spill response workflow.

For a small spill of solid material, carefully sweep or scoop it up, avoiding the creation of dust, and place it in a labeled hazardous waste container.[5] For a small liquid spill, use an inert absorbent material to contain and collect the waste.[5] For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.

Conclusion: Fostering a Culture of Safety

The proper disposal of N-(dimethylcarbamoyl)-3-methylbutanamide, and indeed all laboratory chemicals, is a critical responsibility for every researcher. By adhering to these guidelines, which are grounded in established safety protocols and regulatory requirements, you contribute to the protection of yourself, your colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of the scientific enterprise.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • 3M. (2024, September 19). Safety Data Sheet: 3M Scotchcast™ Electrical Resin 281 (A & B). Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Jox, 14, 92. Retrieved from [Link]

  • Environmental Protection Agency. Dimethylcarbamoyl Chloride. Retrieved from [Link]

  • Ministry of Environment, Forest and Climate Change, Government of India. (n.d.). SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. Retrieved from a PDF hosted on a government website.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Benzenamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Personal protective equipment for handling N-(dimethylcarbamoyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling N-(Dimethylcarbamoyl)-3-methylbutanamide

As drug development and agrochemical research advance, laboratory personnel frequently encounter specialized acylurea derivatives. N-(dimethylcarbamoyl)-3-methylbutanamide is an N-acyl-N',N'-dimethylurea compound synthesized for its unique structural properties. To handle this compound safely, researchers must understand not only the baseline toxicity of the purified product but also the severe hazards posed by its synthetic precursors.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, mitigate contamination, and maintain scientific integrity during chemical handling.

Part 1: Physicochemical Profile & Hazard Causality

N-(dimethylcarbamoyl)-3-methylbutanamide is typically synthesized via the reaction of 3-methylbutanamide (isovaleramide), a known mild irritant and anticonvulsant[1], with dimethylcarbamoyl chloride (DMCC)[2].

The Causality of Hazard: While the purified acylurea exhibits moderate systemic toxicity, the primary operational hazard stems from potential trace impurities. DMCC is a highly electrophilic reagent used to transfer the dimethylcarbamoyl group[2]. It is highly toxic, corrosive, and classified as a suspected human carcinogen known to cause severe mucous membrane damage upon inhalation[3]. Therefore, any handling protocol for this compound must be robust enough to protect against both the active acylurea and potential trace DMCC contaminants.

Table 1: Quantitative Data and Chemical Specifications

Property / SpecificationValue / Operational Guideline
Chemical Name N-(dimethylcarbamoyl)-3-methylbutanamide
Structural Class Acylurea / Substituted Amide
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Precursor 1 (Amide) 3-Methylbutanamide (CAS 541-46-8)[1]
Precursor 2 (Acylating Agent) Dimethylcarbamoyl chloride (CAS 79-44-7)[2]
Recommended Fume Hood Airflow 80 – 100 fpm (face velocity)
Storage Conditions 2°C to 8°C (Desiccated, away from strong nucleophiles)

Part 2: Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires that failure at any single point (e.g., a glove tear) does not result in systemic exposure. The following PPE matrix is engineered specifically for handling reactive amides and potential acyl chloride contaminants.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloving: Inner Nitrile (0.1 mm), Outer Butyl Rubber (0.3 mm)Butyl rubber provides superior permeation resistance against trace acyl chlorides (e.g., DMCC) and amide solvents. The inner nitrile layer ensures dexterity and serves as a secondary barrier if the outer glove is compromised.
Eye/Face Protection Snug-fitting chemical splash goggles + Polycarbonate face shieldProtects against micro-aerosolization during powder transfer or violent solvent splashing during dissolution.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apronKnit cuffs prevent sleeve retraction, eliminating dermal exposure at the wrists. FR material mitigates risks if the compound is handled alongside flammable organic solvents.
Respiratory N95/P100 Particulate Respirator (if handled outside a certified hood)Prevents inhalation of fine crystalline dust or aerosolized particulates which could severely irritate the respiratory mucosa[3].

Part 3: Standard Operating Procedure (SOP) for Handling

This step-by-step methodology ensures that the compound is isolated from the laboratory environment at all times.

Protocol: Safe Weighing and Transfer

  • Workspace Preparation: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Line the working surface with anti-static, chemical-absorbent bench paper to catch micro-spills.

  • Static Mitigation: Use an anti-static ionizer gun on all spatulas and weigh boats. Causality: Acylureas often form fine, easily aerosolized powders. Static charge can cause the powder to repel from the spatula, contaminating the hood and increasing inhalation risk.

  • Primary Handling: Open the primary chemical container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Transfer Execution: Use a micro-spatula to transfer the required mass directly into a pre-tared, sealable glass vial. Do not use open weigh boats for transport across the laboratory.

  • Decontamination: Wipe down the exterior of the sealed vial and all reusable tools with a solvent compatible with amides (e.g., 70% isopropanol) before removing them from the hood.

Part 4: Spill Mitigation & Chemical Disposal Plan

In the event of a breach, immediate chemical neutralization is required to prevent the release of toxic byproducts.

Protocol: Emergency Spill Response

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-foot radius and alert laboratory personnel.

  • Neutralization: Cover the spilled material with a 1:1 mixture of sodium carbonate and an inert absorbent (e.g., vermiculite). Causality: Sodium carbonate neutralizes any trace acidic impurities or unreacted carbamoyl chlorides, safely forming inert salts and preventing the release of toxic dimethylamine or HCl gas[2].

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a dilute alkaline soapy water solution, followed by a final wipe-down with 70% ethanol to remove organic residues.

  • Disposal: Label the waste container strictly as "Hazardous Chemical Waste: Acylurea / Trace Carbamoyl Chlorides" and coordinate with Environmental Health and Safety (EHS) for high-temperature incineration.

Part 5: Operational Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, operational handling, and spill mitigation.

G N1 Hazard Assessment: N-(dimethylcarbamoyl)- 3-methylbutanamide N2 Don Required PPE (Nitrile/Butyl Gloves, Lab Coat) N1->N2 N3 Transfer to Chemical Fume Hood N2->N3 N4 Execute Handling & Weighing Protocol N3->N4 N5 Spill Detected? N4->N5 N6 Neutralize & Absorb (Alkaline Absorbent) N5->N6 Yes N8 Decontaminate Workspace & Log Operation N5->N8 No N7 Seal in Hazardous Waste Container N6->N7 N7->N8

Figure 1: Operational workflow and spill mitigation pathway for handling N-(dimethylcarbamoyl)-3-methylbutanamide.

References

  • CAS 541-46-8: 3-Methylbutanamide - CymitQuimica. CymitQuimica.
  • Dimethylcarbamoyl chloride - Wikipedia. Wikipedia.
  • Dimethylcarbamoyl Chloride | EPA. Environmental Protection Agency (EPA).

Sources

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